2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXXFFNKMCXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609063 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91493-94-6 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged structure found in numerous biologically active compounds, including potent kinase inhibitors. This document outlines a rational and efficient multi-step synthetic pathway, commencing from readily available starting materials. Each step is detailed with underlying mechanistic insights, validated experimental protocols, and characterization data. The guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a critical pharmacophore in modern drug discovery. Its structural resemblance to the endogenous purine nucleus allows for competitive binding to ATP-binding sites of various enzymes, particularly kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, the development of novel kinase inhibitors is a major focus of pharmaceutical research.
The introduction of a phenyl group at the 2-position of the 7-deazapurine core has been shown to be a key structural modification for enhancing the potency and selectivity of kinase inhibitors.[2] The 4-ol (or its tautomeric 4-oxo form) functionality can participate in crucial hydrogen bonding interactions within the enzyme's active site. Thus, this compound stands as a valuable target molecule for the synthesis of new therapeutic agents.[3][4] This guide delineates a robust and reproducible synthetic route to this important compound.
Overall Synthetic Strategy
The synthesis of this compound is approached via a convergent three-step strategy. The key stages of this synthesis are:
-
Formation of a substituted pyrrole intermediate: Synthesis of 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile.
-
Construction of the fused pyrimidine ring: Cyclization of the pyrrole intermediate to yield 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Functional group transformation: Conversion of the 4-amino group to the desired 4-hydroxyl group to afford the final product.
This strategy offers the advantage of building complexity in a controlled, stepwise manner, allowing for purification and characterization of intermediates.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile
The initial and crucial step is the construction of the highly functionalized pyrrole ring. A robust method for this transformation is a variation of the Gewald reaction, which is a multicomponent reaction known for its efficiency in synthesizing 2-aminothiophenes.[5][6][7] An analogous approach can be employed for the synthesis of 2-aminopyrroles. This reaction involves the condensation of an α-methylene ketone or aldehyde, a nitrile with an active methylene group, and a source of ammonia or an amine.
In this synthesis, phenylacetonitrile serves as the α-methylene ketone equivalent, and malononitrile provides the active methylene nitrile component.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenylacetonitrile | 117.15 | 11.7 g | 0.1 |
| Malononitrile | 66.06 | 6.6 g | 0.1 |
| Sodium ethoxide | 68.05 | 6.8 g | 0.1 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetonitrile (11.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in absolute ethanol (100 mL).
-
Carefully add sodium ethoxide (6.8 g, 0.1 mol) to the solution. The mixture may become warm.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 25 mL), and then with water (2 x 25 mL).
-
Dry the product under vacuum to yield 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile as a solid.
Yield: Typically 70-80%.
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 168-170 °C.[3]
-
¹H NMR (DMSO-d₆): δ 11.0 (s, 1H, NH), 7.4-7.2 (m, 5H, Ar-H), 6.8 (s, 2H, NH₂), 6.5 (s, 1H, pyrrole-H).
-
¹³C NMR (DMSO-d₆): δ 151.0, 136.5, 128.8, 127.5, 126.0, 120.5, 118.0, 95.0.
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂, NH), 2210 (C≡N).
Step 2: Synthesis of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The second step involves the construction of the pyrimidine ring onto the pre-formed pyrrole core. This is efficiently achieved by heating the 2-amino-3-cyanopyrrole intermediate with formamide. Formamide serves as the source of the C4 and N3 atoms of the pyrimidine ring. The reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-phenyl-1H-pyrrole-3-carbonitrile | 183.21 | 18.3 g | 0.1 |
| Formamide | 45.04 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, place 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile (18.3 g, 0.1 mol) and formamide (100 mL).
-
Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Pour the mixture into ice-water (200 mL) to facilitate further precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Yield: Typically 60-70%.
Characterization:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 11.8 (s, 1H, NH), 8.2 (s, 1H, pyrimidine-H), 8.1-7.9 (m, 2H, Ar-H), 7.5-7.3 (m, 3H, Ar-H), 7.1 (s, 1H, pyrrole-H), 6.8 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆): δ 158.0, 153.0, 151.0, 138.0, 130.0, 128.9, 128.5, 121.0, 115.0, 100.0.
Step 3: Synthesis of this compound
The final step is the conversion of the 4-amino group to a 4-hydroxyl group. This transformation is reliably achieved through diazotization of the 4-amino group with a nitrite salt in an acidic medium, followed by hydrolysis of the unstable diazonium salt intermediate.
Caption: Conversion of the 4-amino to the 4-hydroxyl group.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 224.25 | 11.2 g | 0.05 |
| Sulfuric acid (concentrated) | 98.08 | 20 mL | - |
| Sodium nitrite | 69.00 | 4.2 g | 0.06 |
| Water | 18.02 | 200 mL | - |
Procedure:
-
In a 500 mL beaker, carefully add concentrated sulfuric acid (20 mL) to water (100 mL) with cooling in an ice bath.
-
To the cooled dilute sulfuric acid, add 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (11.2 g, 0.05 mol) portion-wise with stirring.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.2 g, 0.06 mol) in water (20 mL) and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt, maintaining the temperature below 5 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete hydrolysis.
-
Cool the mixture in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60 °C to afford this compound.
Yield: Typically 80-90%.
Characterization:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆): δ 12.1 (br s, 1H, NH), 11.9 (br s, 1H, OH), 8.1-7.9 (m, 2H, Ar-H), 7.5-7.3 (m, 3H, Ar-H), 7.2 (d, J=3.5 Hz, 1H, pyrrole-H), 6.8 (d, J=3.5 Hz, 1H, pyrrole-H).
-
¹³C NMR (DMSO-d₆): δ 159.0, 154.5, 150.0, 137.5, 130.5, 129.0, 128.0, 122.0, 114.0, 101.0.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₉N₃O [M+H]⁺ 212.08, found 212.1.
Safety and Handling
Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Malononitrile and Phenylacetonitrile: These are toxic and should be handled with care.
-
Sodium ethoxide: This is a strong base and is corrosive. Handle in a dry environment as it reacts with moisture.
-
Concentrated acids and bases: These are corrosive and should be handled with extreme care.
-
Diazotization reaction: Diazonium salts can be unstable. The reaction should be carried out at low temperatures as specified.
Conclusion
This technical guide has detailed a reliable and efficient three-step synthesis of this compound. The described protocols are based on established chemical transformations and provide a clear pathway for obtaining this valuable heterocyclic compound. The modularity of this synthetic route allows for the potential to introduce diversity at various positions of the scaffold, making it a valuable tool for the development of new drug candidates, particularly in the area of kinase inhibition.
References
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- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 64-98.
- Sabnis, R. W. (2008). The Gewald reaction. A review. Sulfur Reports, 29(1), 1-105.
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Organic Chemistry Portal. Gewald Reaction. [Link]
- Chen, Y., et al. (2014).
- Ahmadi, S. A., & Maddahi, M. (2013). Synthesis of 2-Amino-4hydroxy-1H-Pyrrole-3-Carbonitrile from Glycine Under Microwave Irradiation. International Journal of Advanced Biological and Biomedical Research, 1(11), 1364-1367.
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Chemical Synthesis Database. (2025). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. [Link]
- Al-Omary, F. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
- Manetti, F. (2017). Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(19), 2043–2074.
- Gribble, G. W. (2010). Pyrrole and its derivatives. In Comprehensive Organic Synthesis II (pp. 525-573). Elsevier.
- Khaled, M. H. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 66(10), 405-413.
- El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of 7H-pyrrolo [2, 3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & medicinal chemistry, 17(19), 6988-6997.
- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
- Bundy, G. L., et al. (1995). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of medicinal chemistry, 38(21), 4161–4163.
- Tumkevicius, S., & Dodonova, J. (2011). Pyrrolo[2,3-d]pyrimidine-Core Extended π-Systems. Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines. Synlett, 2011(12), 1713-1716.
- El-Gazzar, A. R. B. A., et al. (2007). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines.
- Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & medicinal chemistry, 11(1), 59–67.
- Shaveta, et al. (2019).
- Patel, M. R., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecular Diversity, 27(2), 753-766.
- WO 2017/133805 A1, Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Li, J., et al. (2018). The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. Journal of the Chinese Chemical Society, 65(1), 123-128.
- El-Gazzar, A. R. B. A., et al. (2008). Pyrrolo[2,3-d]pyrimidines. Part 3.1 Synthesis of Some Novel 4-Substituted Pyrrolo[2,3-d]pyrimidines and Their Related Triazolo Derivatives. Journal of Chemical Research, Synopses, (10), 574-577.
- Davies, B. R., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-73.
- Bundy, G. L., et al. (1995). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of medicinal chemistry, 38(21), 4161-3.
- Tumkevicius, S., & Dodonova, J. (2011). Pyrrolo[2,3-d]pyrimidine-Core Extended p-Systems. Synthesis of 2,4,7-Triarylpyrrolo[2,3-d]pyrimidines. Synlett, 2011(12), 1713-1716.
- El-Gazzar, A. R. B. A., et al. (2007). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines.
- Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & medicinal chemistry, 11(1), 59-67.
- Shaveta, et al. (2019).
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An In-depth Technical Guide to 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Privileged Scaffold in Kinase Inhibition
Introduction: The Significance of the 7-Deazapurine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a cornerstone in modern medicinal chemistry. Its structural similarity to the endogenous purines found in nucleic acids allows it to interact with a wide array of biological targets, particularly protein kinases. This privileged scaffold has been successfully exploited to develop numerous potent and selective kinase inhibitors, some of which have progressed to clinical use. This guide focuses on a key derivative, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, providing a comprehensive overview of its chemical properties, synthesis, and profound implications in the field of drug discovery for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The chemical and physical properties of this compound are foundational to its handling, formulation, and biological activity. While specific experimental data for this exact analog is not always available, we can infer many of its properties from the parent compound and similar derivatives.
Structural Features and Tautomerism
This compound possesses a planar, bicyclic aromatic core with a phenyl substituent at the 2-position. This phenyl group significantly influences the molecule's electronic properties and provides a vector for further chemical modification.
A critical aspect of the 4-hydroxypyrrolo[2,3-d]pyrimidine core is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 4-ol (enol) form and the 4-one (keto) form. The predominant tautomer can be influenced by the solid state or the solvent environment. Spectroscopic evidence from related compounds suggests that the keto form is often favored.
Table 1: Physicochemical Properties of this compound and its Parent Scaffold
| Property | This compound (Predicted/Inferred) | 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Experimental) |
| Molecular Formula | C₁₂H₉N₃O | C₆H₅N₃O |
| Molecular Weight | 211.22 g/mol | 135.13 g/mol |
| Appearance | Likely a light-colored solid | Light gray solid[1] |
| Melting Point | Expected to be high, likely >300 °C | 345-348 °C[1] |
| Boiling Point | >400 °C (Predicted) | 392.9 °C at 760 mmHg[1] |
| Solubility | Soluble in DMSO[2]; limited solubility in water and other organic solvents | Soluble in DMSO[2] |
| pKa | Predicted to be around 11-12 for the pyrrole N-H | 11.99 ± 0.20 (Predicted) |
Spectroscopic Characterization
A full spectroscopic characterization is essential for the unambiguous identification and quality control of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and pyrimidine protons, as well as the phenyl ring protons. The pyrrole N-H proton typically appears as a broad singlet at a high chemical shift (δ 11-12 ppm). The protons on the pyrrole and pyrimidine rings will exhibit specific coupling patterns.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons of the fused ring system and the phenyl group, as well as a signal for the carbonyl carbon (C4) in the keto tautomer.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, which is a crucial confirmation of its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for N-H and C=O stretching, providing further evidence for the predominant tautomeric form.
Synthesis and Reactivity
The synthesis of this compound and its derivatives is well-established, typically involving the construction of the pyrrolo[2,3-d]pyrimidine core from a suitably substituted pyrimidine precursor.
General Synthetic Strategy
A common and effective method for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold involves a multi-step sequence starting from a pyrimidine derivative. The following diagram illustrates a generalized synthetic workflow.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction: The Significance of Structural Elucidation
In the landscape of drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is of particular interest due to its presence in compounds with demonstrated biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.[1][2] The compound 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a substituted 7-deazaguanine analog, represents a key pharmacophore whose precise structural and electronic properties can dictate its interaction with biological targets.
Unambiguous characterization is the bedrock of chemical research and development. It ensures reproducibility, validates synthetic pathways, and is a non-negotiable prerequisite for patent applications and regulatory submissions. This guide provides an in-depth, practical framework for the comprehensive characterization of this compound using two synergistic and powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights to guide researchers in not only acquiring high-quality data but also in interpreting it with confidence.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fused heterocyclic system like this compound, a multi-dimensional approach is essential for complete signal assignment.
The Rationale Behind Solvent Selection and Sample Preparation
The choice of a deuterated solvent is the first critical decision in NMR analysis. It is not merely about dissolution; the solvent can significantly influence the chemical shifts of labile protons (e.g., -NH, -OH) through hydrogen bonding and other intermolecular interactions.[3][4]
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an exemplary choice. Its high polarity effectively solubilizes the compound, while its hydrogen bond accepting nature slows down the exchange rate of the N-H and O-H protons. This reduced exchange rate is crucial, as it often allows these otherwise broad signals to be observed as sharper peaks, making them easier to identify and assign.[5][6] While solvents like CDCl₃ are common, they may lead to broader NH/OH peaks or fail to dissolve the analyte sufficiently.[3]
-
Purity Check: Ensure the analyte is of high purity (>95%), as impurities will complicate spectral analysis.
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.
-
Referencing: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (δ 0.00 ppm). If not present, a small amount can be added, although referencing to the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) is standard practice.[5][7]
A Multi-faceted NMR Approach: From 1D to 2D
A hierarchical series of experiments is performed to build the structural picture piece by piece.
The ¹H NMR spectrum provides the first look at the proton environments. Based on literature for analogous structures, we can predict the chemical shifts.[1][6] The aromatic region will be particularly informative.
This proton-decoupled experiment reveals all unique carbon environments. The chemical shifts are highly indicative of the carbon type (aliphatic, aromatic, carbonyl-like).
For complex molecules, 1D spectra often have overlapping signals and cannot establish connectivity. Two-dimensional NMR spreads the information across a second frequency dimension, resolving ambiguities.[8]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is invaluable for tracing out proton networks, such as those within the phenyl ring and the pyrrole ring.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is a powerful tool that correlates each proton signal with the carbon to which it is directly attached.[8][9] This allows for the unambiguous assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for elucidating the complete carbon skeleton. The HMBC spectrum reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[10][11] It is essential for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as linking the phenyl ring to the pyrimidine core.[12]
Predicted NMR Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related 7-deazapurine and pyrrolo[2,3-d]pyrimidine analogs.[6][7][13] The numbering scheme used is provided below.

| Atom Number | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyrrolo[2,3-d]pyrimidine Core | |||
| 2 | - | ~158.0 | H-2', H-6' → C-2 |
| 4 | - | ~159.5 | H-5, H-6 → C-4 |
| 4a | - | ~115.0 | H-5, H-6 → C-4a |
| 5 | ~6.5, d | ~100.0 | H-6 → C-5; H-7 → C-5 |
| 6 | ~7.1, d | ~125.0 | H-5 → C-6; H-7 → C-6 |
| 7 | ~12.0, br s (NH) | - | H-5 → C-7a; H-6 → C-7a |
| 7a | - | ~151.0 | H-5, H-6, H-7 → C-7a |
| 4-OH | Variable, br s | - | - |
| Phenyl Ring | |||
| 1' | - | ~130.0 | H-2', H-6' → C-1' |
| 2', 6' | ~8.1, m | ~128.5 | H-3', H-5' → C-2', C-6' |
| 3', 5' | ~7.5, m | ~129.0 | H-2', H-4', H-6' → C-3', C-5' |
| 4' | ~7.6, m | ~131.0 | H-3', H-5' → C-4' |
Table 1: Predicted NMR Assignments for this compound in DMSO-d₆.
Interpretation Strategy:
-
Assign Phenyl Protons: Use the COSY spectrum to identify the coupled H-2'/H-3'/H-4' spin system.
-
Assign Pyrrole Protons: Identify the coupled H-5 and H-6 protons in the COSY spectrum.
-
Link Protons to Carbons: Use the HSQC spectrum to assign the protonated carbons (C-5, C-6, C-2', C-3', C-4', C-5', C-6').
-
Assemble the Skeleton: The HMBC is key. For example, a correlation from the H-2'/H-6' protons of the phenyl ring to the C-2 carbon of the pyrimidine ring confirms their connectivity. Similarly, correlations from the pyrrole protons (H-5, H-6) to the pyrimidine carbons (C-4, C-4a, C-7a) will confirm the fusion of the two rings.
Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS) – Confirming Identity and Formula
Mass spectrometry provides the molecular weight of the analyte, which is a critical piece of evidence for confirming its identity. Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process.[14] This is highly advantageous as it typically results in an intact molecular ion (or, more accurately, a pseudomolecular ion), minimizing fragmentation and simplifying spectral interpretation.[14][15]
Causality in ESI-MS Sample Preparation and Analysis
The goal of sample preparation for ESI-MS is to present the analyte to the instrument in a volatile, salt-free solution to promote efficient ionization.
-
Solvent System: A mixture of methanol, acetonitrile, and/or water is ideal. These solvents are volatile and compatible with the ESI process. Less volatile solvents like DMSO should be avoided or heavily diluted.[16]
-
Additives: For nitrogen-containing heterocycles, analysis is typically performed in positive ion mode. The addition of a small amount of an acid, such as 0.1% formic acid, aids in the formation of the protonated molecule, [M+H]⁺, which is the species detected by the mass spectrometer.[14][17]
-
Salt Avoidance: Non-volatile salts (e.g., phosphates, NaCl) are detrimental to ESI-MS. They can suppress the analyte signal and contaminate the instrument. If buffers are necessary, volatile options like ammonium formate should be used at low concentrations (<50 mM).[14][18]
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or DMSO.
-
Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 mixture of acetonitrile:water containing 0.1% formic acid. This brings the final concentration into the optimal range of ~1-20 pmol/µL.[14][16]
-
Filtration: If any precipitate is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[16]
-
Analysis: Infuse the sample directly or via an LC system into the ESI source operating in positive ion mode.
Data Acquisition and Expected Results
The primary goal is to obtain a high-resolution mass spectrum (HRMS). This provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₉N₃O |
| Exact Mass (Monoisotopic) | 211.0746 g/mol |
| Observed Ion (HRMS) | [M+H]⁺ |
| Expected m/z | 212.0818 |
Table 2: Predicted High-Resolution Mass Spectrometry Data.
Expected Fragmentation: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide further structural information. For 7-deazapurine structures, a characteristic fragmentation is the cleavage of the glycosidic C-N bond in nucleoside analogs.[19] For the free base, fragmentation may involve retro-Diels-Alder (RDA) reactions or ring contractions of the pyrimidine moiety, and loss of small neutral molecules like CO or HCN.[19]
Conclusion: A Synergistic Approach to Certainty
The structural characterization of a novel or target compound like this compound is not a linear process but a synergistic validation. NMR spectroscopy provides an intricate map of the atomic framework and connectivity, while high-resolution mass spectrometry offers definitive confirmation of the elemental composition and molecular weight. By thoughtfully selecting experimental parameters based on the chemical nature of the analyte and employing a suite of one- and two-dimensional NMR techniques, researchers can achieve an unambiguous and robust structural assignment. The protocols and predictive data outlined in this guide provide a comprehensive roadmap for scientists and drug development professionals to confidently characterize this important class of heterocyclic compounds, ensuring the integrity and validity of their research.
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ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
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Larsson, A. M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7293-7313. Available from: [Link]
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The Ascendant Therapeutic Potential of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to the purine base of ATP allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1] This guide focuses on a specific, highly promising subclass: 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives and their tautomeric 4-one form. The introduction of a phenyl group at the 2-position provides a critical vector for synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives have demonstrated a remarkable breadth of biological activities, with particular prominence in oncology, immunology, and infectious diseases. This document serves as an in-depth technical resource for researchers and drug development professionals, elucidating the synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols for evaluating this versatile class of compounds.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Derivatives of the this compound scaffold have emerged as potent anticancer agents, primarily through their action as kinase inhibitors.[1] Malignant cells often exhibit dysregulated kinase signaling, and the ability of this scaffold to target multiple nodes in these pathways underscores its therapeutic potential.
Mechanism of Action: Kinase Inhibition
The primary anticancer mechanism of these compounds is the competitive inhibition of ATP binding to the catalytic domain of various protein kinases. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor): Mutations in EGFR are a hallmark of non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that covalently bind to mutant EGFR, showing high potency and selectivity over wild-type EGFR.[2]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): As key mediators of angiogenesis, VEGFRs are critical targets for cancer therapy. Several 2-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of VEGFR-1 and VEGFR-2.[3]
-
HER2 (Human Epidermal Growth Factor Receptor 2): Overexpression of HER2 is a driver in a significant portion of breast cancers. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop HER2 inhibitors.[4][5]
-
FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers, including bladder cancer.[6]
-
-
Non-Receptor Tyrosine Kinases:
-
FAK (Focal Adhesion Kinase): FAK plays a crucial role in cell adhesion, migration, and survival. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a dimethylphosphine oxide moiety have been developed as potent FAK inhibitors.[7]
-
BTK (Bruton's Tyrosine Kinase): A key component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Reversible BTK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been synthesized.[8]
-
-
Other Kinases:
-
CDKs (Cyclin-Dependent Kinases): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against CDK2.[4][9]
-
PAK4 (p21-Activated Kinase 4): PAK4 is involved in various signaling pathways that drive tumor progression. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent PAK4 inhibitors, inducing cell cycle arrest and apoptosis.[5][10]
-
HPK1 (Hematopoietic Progenitor Kinase 1): A negative regulator of T-cell receptor signaling, HPK1 is a promising target for cancer immunotherapy. Potent HPK1 inhibitors have been developed from the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[11]
-
CK1δ/α (Casein Kinase 1δ/α): These kinases are involved in various cellular processes, and their inhibition can lead to anticancer effects. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CK1δ and degraders of CK1α.[6][12]
-
Induction of Apoptosis
Beyond kinase inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies have revealed that treatment with these compounds can lead to:
-
Cell cycle arrest: Accumulation of cells in the sub-G1 or G0/G1 phase.[6][10]
-
Modulation of apoptotic proteins: Increased expression of pro-apoptotic proteins like Bax and caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[4][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly modulated by substitutions on both the phenyl ring and the pyrrolopyrimidine core.
-
Substitutions on the 2-Phenyl Ring: Halogen substituents, such as bromine and chlorine, at the para-position of the phenyl ring often enhance cytotoxic activity.[13][14]
-
Modifications at the 4-Position: The 4-ol can be converted to a 4-amine, which serves as a key point for introducing various side chains to modulate kinase selectivity and potency.[3][4][9]
-
Substitutions on the Pyrrole Nitrogen (N-7): The N-7 position is another critical site for modification. Introducing bulky or flexible groups at this position can influence interactions with the target kinase.
-
Tricyclic Derivatives: Fusing an additional ring to the pyrrolo[2,3-d]pyrimidine core to create tricyclic structures has yielded compounds with potent and selective antitumor activity, particularly against colon cancer cell lines.[13][14]
Beyond Oncology: A Spectrum of Biological Activities
While the primary focus has been on anticancer applications, the this compound scaffold exhibits a broader range of biological activities.
-
Anti-inflammatory Activity: The pyrrolo[2,3-d]pyrimidine nucleus is present in compounds developed for the treatment of inflammatory diseases.[1] For example, derivatives have been designed as inhibitors of BTK, a key mediator in rheumatoid arthritis.[8]
-
Antimicrobial and Antiviral Activity: Certain derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated promising antimicrobial and antiviral activities, including activity against Newcastle disease virus.[15] Naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotics like sangivamycin and tubercidin inhibit bacterial growth.[16]
-
Inhibition of Parasitic Kinases: The scaffold has been explored for targeting kinases in parasites. For instance, derivatives have been designed to inhibit Plasmodium falciparum Calcium-Dependent Protein Kinases (CDPKs), which are crucial for the malaria parasite's life cycle.[17]
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route starts from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be elaborated. The introduction of the 2-phenyl group can be achieved through various cross-coupling reactions. Subsequent modifications at the 4-position are typically carried out.
Example Synthetic Step: Amination at C4
-
Reaction Setup: A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the desired amine (e.g., ethyl-4-aminobenzoate) in a suitable solvent like absolute ethanol is prepared.[9]
-
Reaction Conditions: The mixture is heated under reflux for several hours.[9]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[9]
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 4-amino derivative.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the effect of compounds on cell proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized compounds for a specified duration (e.g., 72 hours).[13] Doxorubicin or another standard anticancer drug is used as a positive control.[13]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[13]
Kinase Inhibition Assay
Various formats of kinase inhibition assays can be employed, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.
-
Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP, using a phosphospecific antibody, or through a coupled enzyme system that produces a detectable signal.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the kinase activity in the presence of the compound to the activity in its absence. IC50 values are then calculated.
Data Presentation
Table 1: Anticancer Activity of Selected 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | R1 (at 2-phenyl) | R2 (at 4-position) | Cell Line | IC50 (µM) | Reference |
| 8f | 4-Br | (E)-N-phenyl-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine | HT-29 | 4.55 ± 0.23 | [13] |
| 8g | 4-Br | (E)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine | HT-29 | 4.01 ± 0.20 | [13] |
| 6a | H | - | HeLa | 6.55 ± 0.31 | [13] |
| 6g | - | - | HT-29 | 7.61 ± 0.31 | [13] |
| 10a | 4-Cl | 3-chloro-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | HeLa, MCF-7, HT-29 | ~23–28 | [14] |
| 10b | 4-Cl | 3-bromo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | HeLa, MCF-7 | Moderate Activity | [13] |
Table 2: Kinase Inhibitory Activity of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 40-204 | [4] |
| 5k | Her2 | 40-204 | [4] |
| 5k | VEGFR2 | 40-204 | [4] |
| 5k | CDK2 | 40-204 | [4] |
| 25b | FAK | 5.4 | [7] |
| 12 | Mps1 | 29 | [5] |
| 5n | PAK4 | 2.7 | [5][10] |
| 5o | PAK4 | 20.2 | [5][10] |
| 28a | BTK | 3.0 | [8] |
| 24 | HPK1 | 10.1 | |
| 12i | EGFR (T790M) | 0.21 | |
| 2b, 2f, 2g | PfCDPK4 | 210-530 | [17] |
Visualizations
Caption: Inhibition of multiple kinase signaling pathways by this compound derivatives.
Caption: A typical workflow for the preclinical evaluation of novel this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutics. Its proven ability to inhibit a wide range of kinases with high potency has established it as a valuable core for anticancer drug discovery. The numerous points for synthetic modification allow for the generation of large, diverse libraries, and the exploration of structure-activity relationships has provided clear guidance for optimizing potency and selectivity.
Future research in this area will likely focus on:
-
Enhancing Kinase Selectivity: Designing derivatives that target specific kinases or kinase families to minimize off-target effects and improve safety profiles.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to existing therapies.
-
Expanding Therapeutic Applications: Further exploring the potential of these compounds in inflammatory, infectious, and neurodegenerative diseases.
-
Novel Drug Delivery Systems: Investigating advanced formulations to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.
The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and effective medicines for a range of human diseases.
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- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development.
- Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK)
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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The pyrrolo[2,3-d]pyrimidine core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP), makes it an ideal starting point for the design of ATP-competitive inhibitors.[1][2][3][4] This guide provides a comprehensive overview of the multifaceted mechanisms of action of pyrrolo[2,3-d]pyrimidine compounds, with a focus on their role as kinase inhibitors and their applications in oncology, inflammation, and infectious diseases.
Core Mechanism of Action: Competitive Inhibition of Kinases
The predominant mechanism of action for a vast number of pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of protein kinases.[3][4] These small molecules are designed to fit into the ATP-binding pocket of a target kinase. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for chemical modifications that can confer selectivity and potency towards specific kinases.
Targeting Receptor Tyrosine Kinases (RTKs) in Oncology
Dysregulation of receptor tyrosine kinases is a hallmark of many cancers. Pyrrolo[2,3-d]pyrimidine-based compounds have been successfully developed to target several key RTKs.
EGFR and VEGFR are crucial regulators of cell proliferation, survival, and angiogenesis.[1][2][5] Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of these kinases.[1][2][5]
-
Mechanism: These compounds typically form hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP. Substitutions on the pyrrolo[2,3-d]pyrimidine core can be tailored to interact with specific residues in the active site, thereby enhancing potency and selectivity.[6][7] Some derivatives have been designed as covalent inhibitors, forming an irreversible bond with a cysteine residue near the active site of mutant EGFR, a strategy to overcome drug resistance.[7]
-
Downstream Signaling: Inhibition of EGFR and VEGFR blocks the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced tumor cell proliferation, survival, and angiogenesis.
Caption: JAK-STAT Signaling Pathway Inhibition.
Src is a proto-oncogene that plays a role in cell proliferation, differentiation, and motility. Its overexpression is implicated in various cancers, including glioblastoma. Certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of Src tyrosine kinase. [8]
Dual-Target and Multi-Targeted Inhibition
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for the design of compounds that can inhibit multiple targets simultaneously.
-
JAK/HDAC Dual Inhibitors: Some derivatives have been developed to concurrently inhibit both JAKs and histone deacetylases (HDACs). This dual action is being explored as a strategy to overcome resistance to HDAC inhibitors in solid tumors. [9]* Multi-Targeted Kinase Inhibitors: Certain halogenated pyrrolo[2,3-d]pyrimidine compounds have shown the ability to inhibit multiple tyrosine kinases, leading to the induction of apoptosis in cancer cells. [10][11][12]
Alternative Mechanisms of Action
While kinase inhibition is the most prominent mechanism, some pyrrolo[2,3-d]pyrimidine compounds exhibit different modes of action.
Nucleoside Analogs: Antiviral and Antitumor Activity
When the pyrrolo[2,3-d]pyrimidine core is attached to a sugar moiety, it forms a nucleoside analog. These compounds can interfere with nucleic acid metabolism and function. [13][14]
-
Mechanism: These nucleoside analogs can be phosphorylated by cellular kinases to their triphosphate forms. These triphosphates can then be incorporated into growing DNA or RNA chains by polymerases. The presence of the unnatural base can lead to chain termination or a dysfunctional nucleic acid, ultimately resulting in antiviral or cytotoxic effects. [13][14]* Applications: This mechanism is particularly relevant for their use as antiviral agents, for example, against Hepatitis C virus (HCV), and as cytotoxic agents in cancer therapy. [13]
DNA Gyrase Inhibition: Antibacterial Activity
Some pyrrolo[2,3-d]pyrimidine derivatives have demonstrated antibacterial activity by targeting DNA gyrase B (GyrB). [15]
-
Mechanism: DNA gyrase is a bacterial enzyme essential for DNA replication. By inhibiting GyrB, these compounds disrupt DNA synthesis, leading to bacterial cell death. The pyrrolo[2,3-d]pyrimidine core is crucial for the interaction with the GyrB active site. [15]
Data Summary: Inhibitory Activities of Representative Compounds
| Compound Class | Target Kinase(s) | Representative IC50 Values | Therapeutic Area | Reference(s) |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 - 63.29 nM | Oncology | [6] |
| Trisubstituted pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | 0.21 nM | Oncology | [7] |
| Hydrazinyl-pyrrolo[2,3-d]pyrimidine | JAK1 | 0.16 - 0.3 nM | Inflammation | [16] |
| Pyrrolo[3,2-d]pyrimidine derivative | HER2/EGFR | 0.98 nM / 2.5 nM | Oncology | [17] |
| Pyrrolo[2,3-d]pyrimidine derivative | RET (wild-type & V804M) | Low nanomolar | Oncology | [18][19] |
| Tricyclic pyrrolo[2,3-d]pyrimidine | DDR2 | 4.01 - 4.55 µM (on HT-29 cells) | Oncology | [20] |
Experimental Protocols for Mechanistic Elucidation
Workflow for In Vitro Kinase Inhibition Assay
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-d]pyrimidine compound against a target kinase.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the pyrrolo[2,3-d]pyrimidine test compound in an appropriate buffer.
-
Compound Dilution: Perform a serial dilution of the test compound to create a range of concentrations.
-
Kinase-Inhibitor Incubation: In a microplate, add the kinase and varying concentrations of the test compound. Allow for a pre-incubation period to permit binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, often by adding a reagent that chelates magnesium ions or denatures the kinase.
-
Signal Detection: Detect the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various methods, including luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope labeling.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for Assessing Cellular Proliferation (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic or cytostatic effects of pyrrolo[2,3-d]pyrimidine compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and privileged structure in drug discovery. Its ability to mimic the adenine core of ATP has led to the development of a wide array of potent and selective kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. Furthermore, the adaptability of this scaffold has enabled the creation of nucleoside analogs with antiviral and antitumor properties, as well as compounds that target other essential cellular machinery like bacterial DNA gyrase. The continued exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, coupled with a deep understanding of its mechanisms of action, promises to yield even more innovative and effective therapeutics in the future.
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (URL: [Link])
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Molecular Modeling Study and Synthesis of Novel pyrrolo[2,3-d]pyrimidines and Pyrrolotriazolopyrimidines of Expected Antitumor and Radioprotective Activities. (URL: [Link])
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Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. (URL: [Link])
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (URL: [Link])
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The Intricate Dance of Structure and Activity: A Technical Guide to 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Analogs in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its versatility and ability to interact with a wide array of biological targets have made it a focal point for drug discovery efforts, particularly in the realm of oncology and inflammatory diseases.[2][3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol analogs, with a primary focus on their role as kinase inhibitors. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more potent and selective drug candidates.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Potent Bioactivity
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, mimics the natural purine nucleobases, allowing it to interact with ATP-binding sites in various enzymes, most notably kinases.[2][4] The replacement of the N7 nitrogen atom with a carbon atom in the purine ring alters the electronic properties of the five-membered ring, making it more electron-rich.[1][2] This modification not only provides a vector for further functionalization but can also enhance binding affinity and selectivity for target proteins.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold is a key component in several approved drugs, highlighting its therapeutic relevance.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.
The Significance of the 2-Phenyl Group
The presence of a phenyl ring at the 2-position is a common feature in many potent pyrrolo[2,3-d]pyrimidine-based inhibitors. This aromatic moiety often occupies a hydrophobic pocket within the kinase active site. The substitution pattern on this phenyl ring can dramatically alter the compound's inhibitory profile.
-
Halogen Substituents: Introduction of halogens such as chlorine, bromine, or fluorine can modulate the electronic properties and lipophilicity of the molecule. For instance, in a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives, compounds bearing a bromine substituent at the C-4 position of the phenyl ring exhibited superior antitumor activity against the HT-29 colon cancer cell line.[5]
-
Alkyl and Alkoxy Groups: The addition of small alkyl or alkoxy groups can enhance van der Waals interactions within the target's binding pocket. In a study of pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors, compounds with 4-isopropyl and 4-tert-butyl substitutions on a phenyl-containing side chain showed notable activity, while various alkoxy and halogen substitutions attenuated it.[6]
The Crucial Role of the 4-Hydroxy Group
The 4-hydroxy group of the pyrimidinone ring is a key hydrogen bond donor and acceptor, often forming critical interactions with the hinge region of the kinase active site. While this guide focuses on the 4-ol analogs, it is insightful to consider the SAR of related 4-amino derivatives. The 4-amino group can also participate in hydrogen bonding and its substitution pattern allows for fine-tuning of inhibitor properties. For example, in a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines designed as dual Aurora kinase A and EGFR kinase inhibitors, various substitutions on the N4-phenyl ring led to a range of inhibitory potencies.[7]
Exploring the Pyrrole Moiety: Substitutions at N7 and C5/C6
The pyrrole component of the scaffold offers additional points for modification that can influence solubility, cell permeability, and target engagement.
-
N7 Position: The N7 position of the pyrrole ring is often unsubstituted (7H), allowing for a hydrogen bond donation. However, substitution at this position can be exploited to modulate pharmacokinetic properties or to probe for additional binding interactions.
-
C5 and C6 Positions: Modifications at the C5 and C6 positions can extend into different regions of the kinase active site, potentially enhancing selectivity. For instance, the introduction of a fluorine atom at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine core in a series of Focal Adhesion Kinase (FAK) inhibitors led to excellent activity.[3]
Biological Targets and Therapeutic Potential
This compound analogs and their close derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and myeloproliferative neoplasms.[8][9] Several pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.[8][10][11][12]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized that can covalently bind to and inhibit mutant EGFR.[13]
-
Other Kinases: This versatile scaffold has also been utilized to develop inhibitors for a variety of other kinases, including RET kinase, Aurora kinases, and Hematopoietic Progenitor Kinase 1 (HPK1).[6][7][14]
The general mechanism of action for these compounds as kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to the this compound core involves the condensation of a substituted phenylamidine with a suitably functionalized pyrimidine precursor, followed by cyclization to form the pyrrole ring.
Step-by-step methodology:
-
Synthesis of the Pyrimidine Precursor: A typical starting material is 6-amino-5-(substituted)-pyrimidin-4-ol.
-
Condensation and Cyclization: The pyrimidine precursor is reacted with a substituted benzaldehyde in the presence of a suitable catalyst and solvent. The resulting intermediate undergoes intramolecular cyclization to form the 7H-pyrrolo[2,3-d]pyrimidine ring system.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
A detailed, specific synthesis can be found in the literature, for instance, the synthesis of 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is achieved by dissolving 6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one in 1N HCl solution and stirring at room temperature for one hour.[15]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro enzymatic assays.
Step-by-step methodology:
-
Assay Setup: The assay is performed in a multi-well plate format containing the kinase, a specific peptide substrate, and ATP.
-
Compound Incubation: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
For example, the inhibition of RET kinase phosphorylation of a peptide substrate can be measured using an EZ-reader instrument.[6]
Visualizing the Structure-Activity Landscape
General Scaffold of this compound Analogs
Caption: Key positions for substitution on the this compound scaffold.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine analog.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel kinase inhibitors. The extensive body of research on this and related structures has provided a solid foundation of SAR data, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this area will likely focus on the discovery of inhibitors for novel kinase targets, the development of compounds that can overcome drug resistance, and the exploration of new therapeutic applications for this versatile class of molecules. The intricate interplay between chemical structure and biological activity will continue to be a guiding principle in the quest for new and effective medicines based on the 7H-pyrrolo[2,3-d]pyrimidine core.
References
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Butkus, E., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(15), 5789. Available from: [Link]
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Pomeisl, K., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 943-987. Available from: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 18, 2695-2713. Available from: [Link]
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Various Authors. (2012). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 55(17), 7647-7661. Available from: [Link]
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Dhiman, S., et al. (2022). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8861. Available from: [Link]
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Mosslemin, M. H., et al. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 61(4), 304-311. Available from: [Link]
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Ammar, Y. A., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Bioorganic & Medicinal Chemistry Letters, 27(24), 5364-5370. Available from: [Link]
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Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]
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Various Authors. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry, 66(1), 329-337. Available from: [Link]
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Various Authors. (2023). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15. Available from: [Link]
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Various Authors. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 26(15), 3625-3630. Available from: [Link]
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Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. Available from: [Link]
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Liu, M., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. European Journal of Medicinal Chemistry, 285, 116314. Available from: [Link]
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Singh, P., et al. (2021). Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. Journal of Biomolecular Structure and Dynamics, 39(3), 753-765. Available from: [Link]
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Various Authors. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available from: [Link]
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de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 14(11), 1146-1153. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available from: [Link]
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"in vitro evaluation of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol"
This technical guide outlines a systematic and robust in vitro strategy for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific kinase inhibition assays and detailed mechanistic studies, researchers can build a comprehensive biological profile of the compound. The emphasis on appropriate controls and orthogonal assays ensures the integrity and reliability of the data, providing a solid foundation for further preclinical development. The potent and diverse biological activities associated with the 7-deazapurine scaffold make this a promising area for the discovery of novel therapeutics. [3][6][8]
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The Discovery of Novel 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Based Kinase Inhibitors: An In-depth Technical Guide
This guide provides a comprehensive overview of the discovery and development of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives as a promising class of kinase inhibitors. Intended for researchers, scientists, and drug development professionals, this document delves into the medicinal chemistry, biological evaluation, and mechanistic insights that underpin this important area of oncology research.
Introduction: The Privileged Scaffold of 7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to the hinge-binding region of ATP allows for potent and often selective inhibition of various protein kinases.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted cancer therapy. The this compound framework offers a versatile platform for designing inhibitors that can target a range of oncogenic kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and Aurora Kinases.[3][4][5]
Medicinal Chemistry and Structure-Activity Relationship (SAR)
The design and synthesis of potent and selective kinase inhibitors based on the this compound scaffold is a nuanced process of structural modification and optimization. The core structure presents several key positions for chemical derivatization, each influencing the compound's affinity, selectivity, and pharmacokinetic properties.
The Core Scaffold and Hinge Binding
The pyrrolo[2,3-d]pyrimidine nucleus itself is crucial for binding to the ATP pocket of kinases. The nitrogen atoms in the pyrimidine ring and the pyrrole NH group form critical hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine.[3] This foundational interaction anchors the inhibitor, allowing for further optimization through substitutions at other positions.
Substitutions on the 2-Phenyl Ring
The 2-phenyl group is a key determinant of both potency and selectivity. The introduction of various substituents on this ring can modulate interactions with the hydrophobic regions of the ATP-binding pocket.
-
Halogenation: The addition of halogen atoms such as fluorine, chlorine, or bromine can significantly enhance potency.[6] This is often attributed to favorable hydrophobic interactions and the ability of halogens to modulate the electronic properties of the phenyl ring, influencing its orientation within the binding site.[7][8] For instance, compounds with chlorine or fluorine at the 2-position of the phenyl ring have shown enhanced activity against certain cancer cell lines.[6]
-
Electron-donating and -withdrawing groups: The electronic nature of the substituents can impact binding affinity. For example, a 4-methoxyphenyl substitution has demonstrated dual inhibitory activity against both EGFR and Aurora Kinase A (AURKA).[4][9]
Modifications at the 4-Position
The 4-ol group can be converted to a 4-amino group, which provides an additional vector for exploring the solvent-exposed region of the kinase active site. The nature of the substituent on the 4-anilino moiety is critical for determining the inhibitor's selectivity profile.[4][10]
Substitutions on the Pyrrole Ring (7-position)
The 7-position of the pyrrole ring is often solvent-exposed and provides an opportunity to improve physicochemical properties such as solubility and metabolic stability without significantly impacting kinase binding.
The following table summarizes key SAR findings for this class of compounds:
| Position of Substitution | Type of Substituent | Impact on Activity | Target Kinases | Reference(s) |
| 2-Phenyl Ring | Halogens (Cl, F) | Increased potency | Multi-kinase | [6] |
| 2-Phenyl Ring | Methoxy | Dual inhibition | EGFR, AURKA | [4][9] |
| 4-Position | Anilino moiety | Modulates selectivity | EGFR, AURKA | [4][10] |
| 6-Position | Ethylaryl | Increased spectrum of RTK inhibition | RTKs | [3] |
| 7-Position | Alkyl/Aryl | Improved physicochemical properties | Various |
Key Biological Evaluation Workflows
The evaluation of novel this compound derivatives follows a standardized workflow designed to assess their potency, selectivity, and cellular activity. This process typically begins with in vitro enzymatic assays, followed by cell-based assays to determine their effects on cancer cell proliferation and signaling pathways.
Figure 2: Inhibition of key signaling pathways by this compound derivatives.
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. [11][12]Inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold can effectively block EGFR signaling, making them valuable for treating cancers with EGFR mutations or overexpression. [4][10]* VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. [5][13]By inhibiting VEGFR, these compounds can disrupt the tumor's blood supply, leading to a reduction in tumor growth. [3]* FAK Signaling: Focal Adhesion Kinase is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. [8][14]FAK inhibitors can prevent cancer cell invasion and metastasis. [5]* PAK4 Signaling: p21-activated kinase 4 is implicated in a variety of oncogenic processes, including cell proliferation, survival, and motility. [7][15]7H-pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PAK4. * Aurora Kinase Signaling: Aurora kinases are essential for cell cycle progression, particularly during mitosis. [10][16]Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells. [4][9]
Figure 3: Structure-activity relationship logic for this compound based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of a new generation of kinase inhibitors. The versatility of this chemical framework allows for the fine-tuning of inhibitory profiles, leading to the discovery of compounds with potent activity against a range of important cancer targets. The ongoing exploration of this chemical space, guided by rational drug design and a deep understanding of kinase biology, holds significant promise for the future of targeted cancer therapy. Future research will likely focus on the development of inhibitors with improved selectivity to minimize off-target effects, as well as the exploration of novel kinase targets for which this scaffold may be suitable.
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Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules. Available at: [Link]
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Gangjee, A., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Roberts, D. M., et al. (2008). Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. Clinical Cancer Research. Available at: [Link]
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Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
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Gangjee, A., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PubMed. Available at: [Link]
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Gangjee, A., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. National Institutes of Health. Available at: [Link]
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Cockerill, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]
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"preliminary screening of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol library"
An In-Depth Technical Guide: Preliminary Screening of a 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Library for Novel Kinase Inhibitors
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, which lacks the nitrogen atom at the 7-position found in purines, provides distinct steric and electronic properties that have proven highly effective for engaging biological targets.[1] When substituted with a phenyl group at the 2-position, this scaffold has demonstrated a remarkable propensity for inhibiting protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer.[2][3] Derivatives of this core have been successfully developed into targeted therapies, underscoring its value in drug discovery.[1][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the preliminary screening of a novel this compound library. Our objective is not merely to present a series of protocols, but to articulate a strategic, multi-stage screening cascade. We will delve into the causality behind each experimental choice, ensuring that the generated data is robust, interpretable, and effectively guides the prioritization of compounds for further development. This approach is designed to systematically identify potent, selective, and cell-active kinase inhibitors while efficiently deprioritizing compounds with undesirable properties such as assay interference or broad cytotoxicity.
The Strategic Screening Funnel: A Multi-Tiered Approach to Hit Identification
A successful screening campaign is a process of attrition, where a large, diverse library is progressively narrowed down to a small number of high-quality hits. A linear, single-assay approach is inefficient and prone to generating misleading results. We advocate for a tiered "screening funnel" that balances throughput with the depth of biological and pharmacological characterization at each stage. This strategy ensures that resources are focused on the most promising candidates.
The cascade begins with a high-throughput primary screen to identify all potential inhibitors. Subsequent stages are designed to confirm this activity, quantify potency, assess selectivity, and finally, validate biological effect in a cellular context.
Caption: Workflow for Hit Confirmation and Artifact Removal.
Experimental Protocol: Luciferase Counterscreen
-
Assay Setup: Use the same 384-well plates and compound concentrations as the primary screen.
-
Reagent Addition: Add a solution containing only buffer, ADP, and the luciferase enzyme. Crucially, no kinase or primary substrate is included.
-
Incubation & Read: Incubate and read luminescence as before.
-
Analysis: Compounds that inhibit the luciferase will show a decreased signal and are flagged as assay artifacts. These are deprioritized as their activity in the primary screen was likely false.
Stage 3: Potency and Selectivity Profiling
Core Objective: To quantify the potency (IC50) of confirmed hits and assess their selectivity against other kinases.
Rationale: From "Hit" to "Lead"
A confirmed hit is not yet a lead. We need to understand how potent it is and how selective it is. A highly potent compound is desirable as it suggests a strong interaction with the target. Selectivity is equally important; a compound that inhibits many kinases is more likely to have off-target effects and associated toxicity. [1][5]
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare 10-point, 3-fold serial dilutions for each confirmed hit, typically starting from a top concentration of 50 µM.
-
Assay Performance: Run the same ADP-Glo™ kinase assay as in Stage 1, but with the range of compound concentrations.
-
Data Analysis:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Selectivity Profiling
Confirmed hits with potent IC50 values (e.g., < 1 µM) should be screened against a panel of representative kinases from different families (e.g., another tyrosine kinase like VEGFR2, and a serine/threonine kinase like CDK2). This provides an initial view of the compound's selectivity profile. [1][4][6]
| Compound ID | Primary Target IC50 (EGFR, nM) | Selectivity Target 1 IC50 (VEGFR2, nM) | Selectivity Target 2 IC50 (CDK2, nM) |
|---|---|---|---|
| Cmpd-001 | 50 | >10,000 | 8,500 |
| Cmpd-002 | 250 | 400 | >10,000 |
| Cmpd-003 | 800 | 950 | 1,200 |
Caption: Example table for summarizing potency and selectivity data.
Stage 4: Cellular Activity and Cytotoxicity Assessment
Core Objective: To determine if biochemical potency translates to activity in a cellular environment and to assess general cytotoxicity.
Rationale: The Cellular Barrier
A compound may be a potent inhibitor of an isolated enzyme but fail to work in a living cell due to poor membrane permeability, rapid metabolism, or efflux. Furthermore, it is critical to distinguish between compounds that kill cells through on-target inhibition (e.g., stopping proliferation of a cancer cell line dependent on that kinase) and those that are simply broadly toxic. [7][8]
Experimental Protocol: Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Plating: Seed a cancer cell line relevant to the target (e.g., A549 for EGFR) and a non-cancerous cell line (e.g., HEK293) in 384-well, clear-bottom, white plates. Allow cells to adhere overnight.
-
Compound Treatment: Add the same 10-point serial dilutions of the compounds to the cells. Incubate for 72 hours. This long incubation period allows for effects on cell proliferation to manifest. [7]3. Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent, which lyses the cells and measures the intracellular ATP level as an indicator of cell viability.
-
Read the luminescence.
-
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for both cell lines. A compound is considered promising if it shows significantly more potent growth inhibition in the cancer cell line compared to the non-cancerous line, indicating a potential therapeutic window. [9][10]
Compound ID Biochemical IC50 (EGFR, nM) Cellular GI50 (A549, nM) Cytotoxicity GI50 (HEK293, nM) Therapeutic Index (HEK293/A549) Cmpd-001 50 200 >20,000 >100 Cmpd-002 250 1,500 >20,000 >13 | Cmpd-003 | 800 | 5,000 | 6,000 | 1.2 |
Caption: Example table integrating biochemical and cellular data for hit prioritization. Cmpd-001 shows a strong correlation between biochemical and cellular potency and a large therapeutic index, making it a high-priority hit.
Conclusion and Hit Prioritization
This systematic, multi-stage screening guide provides a robust framework for identifying high-quality lead compounds from a this compound library. By integrating biochemical potency, selectivity, and cellular activity data, researchers can make informed decisions. The ideal hit, such as "Cmpd-001" in our example table, will exhibit high biochemical potency that translates into on-target cellular activity, a clear selectivity profile against other kinases, and a significant window between its anti-proliferative effects on cancer cells and general cytotoxicity. This rigorous, causality-driven approach maximizes the probability of success in the subsequent, more resource-intensive stages of lead optimization and preclinical development.
References
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
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7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health (NIH). [Link]
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High-throughput screening for kinase inhibitors. PubMed. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. ResearchGate. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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Kinase Screening Assay Services. Reaction Biology. [Link]
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Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]
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Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate. [Link]
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Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
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High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. [Link]
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Kinase Screening & Profiling Services. BPS Bioscience. [Link]
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Methodological & Application
Application Note: A Robust, Luminescence-Based Kinase Inhibition Assay for 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its Analogs
An In-Depth Guide to Biochemical Potency Determination
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a cornerstone in modern kinase inhibitor design, prized for its structural resemblance to the adenine base of ATP, which allows it to effectively compete for the enzyme's active site.[1][2] Compounds built on this framework, such as 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, are frequently investigated as potential therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[1][3] This document provides a comprehensive, field-proven protocol for determining the inhibitory potency (IC50) of this class of compounds against a target kinase. We detail a homogeneous, luminescence-based assay methodology that quantifies kinase activity by measuring ATP consumption. The protocol emphasizes scientific integrity through rigorous assay validation using the Z'-factor statistical parameter and provides a clear, step-by-step workflow from initial optimization to final data analysis.
Scientific Foundation: The Assay Principle
The protocol described herein utilizes the Kinase-Glo® Luminescent Kinase Assay platform, a robust method ideal for high-throughput screening (HTS) and potency determination.[4][5] The principle is elegant in its simplicity: protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[6][7] As the kinase reaction proceeds, ATP is consumed.
The Kinase-Glo® reagent contains Ultra-Glo™ Luciferase, which uses the remaining ATP in the well to catalyze the conversion of luciferin into oxyluciferin, a reaction that generates a stable, "glow-type" luminescent signal.[8] Consequently, the amount of light produced is directly proportional to the concentration of ATP remaining after the kinase reaction.
The relationship is as follows:
-
High Kinase Activity: High ATP consumption → Low residual ATP → Low luminescent signal.
-
Low Kinase Activity (Inhibition): Low ATP consumption → High residual ATP → High luminescent signal.
This inverse relationship allows for a sensitive measurement of kinase inhibition.[4][8]
Sources
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Application Notes and Protocols: Evaluating the Efficacy of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Using Cell-Based Assays
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete with ATP for the binding pocket of a wide range of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, molecules built on this scaffold, such as the FDA-approved Janus kinase (JAK) inhibitor Tofacitinib, have shown significant clinical success.[3]
The subject of this guide, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, belongs to this promising class of compounds.[2][4] Its efficacy is likely rooted in the modulation of one or more kinase-driven signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to determine the biological efficacy and mechanism of action of this compound. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols, and discuss data interpretation, ensuring a thorough and scientifically rigorous evaluation.
Part 1: Foundational Efficacy Assessment - Cell Viability and Cytotoxicity
A primary indicator of a compound's biological activity is its effect on cell viability and proliferation. This initial assessment is crucial for determining a therapeutic window and for guiding the concentrations used in more complex mechanistic studies.
Scientific Rationale
Metabolically active, viable cells produce and maintain a stable pool of intracellular adenosine triphosphate (ATP).[5][6] When cells undergo cytotoxicity or apoptosis, their metabolic activity rapidly declines, leading to a sharp decrease in ATP levels.[5][7] By quantifying intracellular ATP, we can obtain a highly sensitive measure of cell viability.[5][6]
Recommended Assay: Bioluminescence-Based ATP Quantification
This "add-mix-read" assay is simple, rapid, and highly amenable to high-throughput screening (HTS).[8][9] The principle relies on the ATP-dependent enzymatic activity of firefly luciferase, which catalyzes the oxidation of D-luciferin, resulting in light emission (bioluminescence) that is directly proportional to the ATP concentration.[5][6]
Protocol 1: ATP-Based Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a selected cancer cell line (e.g., HT-29 colon cancer cells[2]).
Materials:
-
This compound
-
HT-29 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well white, opaque-bottomed cell culture plates
-
ATP bioluminescence assay kit (e.g., ATP-Glo™ or similar[9])
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical starting concentration might be 100 µM.
-
Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for 48-72 hours.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 100 µL of the ATP bioluminescence reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
| Parameter | Description |
| Raw Luminescence Units (RLU) | Direct output from the luminometer. |
| Normalized Response (%) | (RLU of treated well / Average RLU of vehicle control wells) x 100. |
| IC50 Value | The concentration of the compound that results in a 50% reduction in cell viability, calculated using a non-linear regression (log[inhibitor] vs. normalized response) in a suitable software like GraphPad Prism. |
Part 2: Mechanistic Insights - Target Pathway Deconvolution
Given that the pyrrolo[2,3-d]pyrimidine scaffold is a known kinase inhibitor, the next logical step is to investigate the compound's effect on specific kinase signaling pathways.[1][10] We will focus on the JAK/STAT pathway, a common target for this class of compounds.
Scientific Rationale
The Janus Kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling. Upon cytokine receptor activation, JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Inhibition of JAKs blocks this entire cascade.
Workflow for Assessing JAK/STAT Pathway Inhibition
Caption: Workflow for assessing JAK/STAT pathway inhibition.
Recommended Assays: Homogeneous Proximity-Based Immunoassays
Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence), AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), and MSD® (Meso Scale Discovery) offer sensitive, no-wash formats for quantifying specific protein phosphorylation events directly in cell lysates.[11][12][13] These assays are ideal for determining the on-target effect of a kinase inhibitor.
-
HTRF®: Utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor (lanthanide cryptate) and an acceptor fluorophore conjugated to antibodies that recognize total and phosphorylated forms of the target protein.[14][15][16]
-
AlphaLISA®: Employs donor and acceptor beads that, when brought into proximity by an antibody-antigen interaction, generate a chemiluminescent signal.[12][17][18] The signal is amplified, providing high sensitivity.
-
MSD®: Uses electrochemiluminescence (ECL) detection, offering high sensitivity, a wide dynamic range, and multiplexing capabilities to measure several analytes simultaneously from a single small-volume sample.[19][20][21]
Protocol 2: HTRF® Assay for Phospho-STAT5 (pSTAT5) Quantification
Objective: To measure the dose-dependent inhibition of JAK-mediated STAT5 phosphorylation by this compound.
Materials:
-
Human erythroleukemia (HEL) cells (constitutively active JAK2 V617F)[22]
-
RPMI-1640 medium with 10% FBS
-
384-well low-volume white plates
-
HTRF® pSTAT5 assay kit (containing lysis buffer and antibody-fluorophore conjugates)
-
HTRF®-compatible plate reader
Procedure:
-
Cell Treatment:
-
Seed HEL cells at 20,000 cells per well in 10 µL of serum-free medium in a 384-well plate.
-
Prepare a 4X serial dilution of this compound.
-
Add 5 µL of the 4X compound dilutions to the cells. Include a known JAK inhibitor as a positive control.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Add 5 µL of the HTRF® lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Prepare the HTRF® antibody detection mix according to the manufacturer's protocol (anti-pSTAT5-acceptor and anti-total STAT5-donor).
-
Add 10 µL of the detection mix to each well.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
| Parameter | Description |
| HTRF Ratio | (Acceptor Signal / Donor Signal) x 10,000. This ratiometric measurement corrects for well-to-well variations.[14] |
| % Inhibition | 100 - [((Ratio of treated well - Min Ratio) / (Max Ratio - Min Ratio)) x 100]. Max and Min ratios are from vehicle and positive controls, respectively. |
| IC50 Value | Calculated by fitting the % inhibition data to a four-parameter logistic curve. |
Part 3: Multiplexed Biomarker Analysis for Broader Pathway Profiling
To gain a more comprehensive understanding of the compound's effects, it is beneficial to analyze multiple downstream targets or related signaling pathways simultaneously. This is where multiplexing technologies like Meso Scale Discovery (MSD) provide a significant advantage.[19][20]
Scientific Rationale
Kinase inhibitors can have off-target effects or influence pathway crosstalk. By simultaneously measuring the phosphorylation status of multiple proteins within a pathway (e.g., STAT1, STAT3, STAT5) or across different pathways (e.g., MAPK/ERK, PI3K/Akt), a more complete picture of the compound's selectivity and mechanism of action can be developed. MSD technology allows for the quantification of up to 10 different analytes in a single well, conserving precious samples and reagents.[19][21]
Protocol 3: MSD Multiplex Assay for Kinase Signaling Pathways
Objective: To simultaneously profile the effect of this compound on the phosphorylation of multiple STAT proteins.
Materials:
-
Cell line of interest (e.g., A431 cells for EGFR pathway analysis, or cytokine-stimulated PBMCs)
-
MSD U-PLEX multiplex plate and specific antibody sets (e.g., for pSTAT1, pSTAT3, pSTAT5)
-
MSD Read Buffer and instrument (e.g., QuickPlex SQ 120)
Procedure:
-
Plate Coating:
-
Coat the MSD U-PLEX plate with the desired capture antibodies according to the manufacturer's instructions.
-
-
Cell Culture and Lysis:
-
Plate and treat cells with the compound as described in previous protocols.
-
Lyse the cells using the appropriate lysis buffer and determine the total protein concentration.
-
-
Immunoassay:
-
Add cell lysates (normalized for total protein) to the coated MSD plate.
-
Incubate with shaking for 1-2 hours.
-
Wash the plate.
-
Add the SULFO-TAG™ labeled detection antibodies.
-
Incubate with shaking for 1 hour.
-
Wash the plate.
-
-
Signal Detection:
-
Add MSD Read Buffer to each well.
-
Read the plate immediately on an MSD instrument. The instrument applies a voltage to the plate, inducing the SULFO-TAG™ to emit light, which is then quantified.[21]
-
Data Analysis:
The MSD instrument software will provide electrochemiluminescence (ECL) signals for each analyte in each well. This data can be used to generate dose-response curves and calculate IC50 values for the inhibition of each specific phosphorylation event, allowing for a direct comparison of the compound's potency against different targets.
| Analyte | IC50 (nM) |
| pSTAT1 (Tyr701) | [Calculated Value] |
| pSTAT3 (Tyr705) | [Calculated Value] |
| pSTAT5 (Tyr694) | [Calculated Value] |
Conclusion
The protocols outlined in this application note provide a structured, multi-tiered approach to characterizing the efficacy of this compound. By starting with a broad assessment of cell viability and progressively moving to specific, high-content mechanistic assays, researchers can efficiently determine the compound's potency, identify its molecular targets, and build a comprehensive profile of its biological activity. The use of robust, high-throughput technologies like bioluminescence-based ATP assays, HTRF®, and MSD® ensures data quality and provides the depth of information necessary for advancing promising compounds through the drug discovery pipeline.
References
- Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613.
- Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological Reviews, 228(1), 273–287.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439.
- Crouch, S. P. M., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81–88.
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Meso Scale Discovery. (n.d.). Meso Scale Discovery - MSD. Pacific BioLabs. Retrieved from [Link]
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BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]
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Precision for Medicine. (n.d.). Meso Scale Discovery (MSD) Assay Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Meso Scale Discovery (MSD). Retrieved from [Link]
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Zhang, L., et al. (2012). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 10(2), 212-217. Retrieved from [Link]
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Abdel-Halim, M., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. Retrieved from [Link]
-
Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
-
Eve Technologies. (n.d.). Unlock Precision in Research with Meso Scale Discovery® (MSD®). Retrieved from [Link]
-
Atroshchenko, Y. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(23), 7851. Retrieved from [Link]
-
Al-Ostath, S. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
BioPharma Dive. (2022). Meso Scale Discovery (MSD): An immunoassay platform with varied applications in the biopharmaceutical industry. Retrieved from [Link]
-
National Institutes of Health. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]
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Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]
-
Sungkyunkwan University. (n.d.). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Retrieved from [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. Retrieved from [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. Retrieved from [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from [Link]
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PubMed. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Retrieved from [Link]
-
PubMed. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]
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Application Notes and Protocols: In Vivo Xenograft Models for Evaluating the Anti-Cancer Activity of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Authored by: Senior Application Scientist, [Your Name/Organization]
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors with significant anti-cancer properties.[1][2] This structural motif mimics the purine core of ATP, enabling it to competitively bind to the ATP-binding site of various kinases, thereby disrupting cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3] 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a specific derivative of this class, is an investigational compound with potential anti-neoplastic activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo xenograft models to rigorously evaluate the anti-cancer efficacy of this compound.
The rationale for employing xenograft models lies in their ability to bridge the gap between in vitro assays and human clinical trials, offering a physiologically relevant system to assess a drug candidate's therapeutic potential.[4] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are indispensable for mechanism-of-action studies, efficacy assessment, and dose optimization.[4][5]
This guide will delve into the mechanistic rationale for targeting specific kinases with this compound, provide detailed protocols for establishing and monitoring xenograft models, and outline key endpoints for evaluating anti-cancer activity.
Mechanistic Rationale: Potential Kinase Targets
The anti-cancer activity of pyrrolo[2,3-d]pyrimidine derivatives is attributed to their ability to inhibit a range of protein kinases that are often dysregulated in cancer.[1][6] While the precise kinase targets of this compound may be under investigation, based on the broader class of compounds, several key kinase families are of interest:
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is frequently hyperactivated in various solid tumors and hematological malignancies, promoting cell proliferation and survival.[7][8] Inhibition of JAKs has demonstrated anti-tumor effects in preclinical models.[9][10][11]
-
Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis.[12] Their overexpression is common in many cancers, leading to genomic instability. Aurora kinase inhibitors have shown promise in preclinical studies by inducing cell cycle arrest and apoptosis.[12][13][14][15][16]
-
Src Family Kinases (SFKs): Src and its family members are non-receptor tyrosine kinases that play a pivotal role in cell adhesion, migration, and invasion.[17] Upregulation of Src activity is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[18][19]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[20] Inhibition of VEGFR signaling can lead to the regression of tumor vasculature.[21][22][23][24]
-
RET Kinase: Gene fusions and mutations in the RET proto-oncogene are oncogenic drivers in certain cancers, such as thyroid and non-small cell lung cancer.[25][26] Pyrrolo[2,3-d]pyrimidine-based RET inhibitors have shown efficacy in preclinical models.[25][26]
The following diagram illustrates the potential signaling pathways that may be inhibited by this compound.
Caption: Potential kinase targets and downstream cellular processes affected by this compound.
Experimental Protocols: Subcutaneous Xenograft Models
Subcutaneous xenograft models are a robust and widely used platform for initial efficacy studies due to the ease of tumor implantation and monitoring.[27]
Part 1: Cell Line Selection and Preparation
The choice of the human cancer cell line is critical and should be based on the hypothesized mechanism of action of the test compound. For a kinase inhibitor like this compound, it is advisable to select cell lines with known dysregulation in the target kinase pathways.
Table 1: Recommended Cell Lines for Xenograft Studies
| Cancer Type | Cell Line | Rationale for Selection |
| Non-Small Cell Lung Cancer | NCI-H1299 | Commonly used in lung cancer research.[28] |
| Breast Cancer | MDA-MB-231 | A triple-negative breast cancer cell line, often used to study metastasis.[21] |
| Colon Cancer | HT-29 | A well-characterized colon adenocarcinoma cell line.[29] |
| Gastric Cancer | MKN45, GTL16 | Met-addicted gastric carcinoma cell lines, relevant for SRC inhibition studies.[18] |
| Ovarian Cancer | A2780 | A commonly used ovarian cancer cell line. |
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture the cells every 2-3 days to maintain exponential growth. Avoid over-confluency.
-
Harvesting: On the day of implantation, harvest the cells using trypsin-EDTA.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. A viability of >95% is required.
-
Cell Pellet and Resuspension: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (typically 1 x 10⁷ to 1 x 10⁸ cells/mL). For improved tumor take rates, resuspension in a 1:1 mixture of medium and Matrigel is recommended.
Part 2: Animal Husbandry and Tumor Implantation
Animal Models: Immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are the standard for xenograft studies.[27]
Protocol 2: Subcutaneous Tumor Implantation
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection Site Preparation: Shave and disinfect the right flank of the mouse with an antiseptic solution.
-
Implantation: Using a 27-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.
-
Post-Implantation Monitoring: Monitor the animals for any signs of distress or adverse reactions.
Part 3: Tumor Growth Monitoring and Treatment
Protocol 3: Tumor Measurement and Randomization
-
Tumor Monitoring: Begin monitoring for tumor growth 3-5 days post-implantation.
-
Measurement: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Treatment Administration:
The route of administration and dosing schedule for this compound should be determined from prior pharmacokinetic and tolerability studies. Common administration routes include oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection.
Table 2: Example Treatment Regimen
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | Low Dose | Oral Gavage | Daily |
| 3 | This compound | High Dose | Oral Gavage | Daily |
| 4 | Positive Control (e.g., established kinase inhibitor) | Varies | Varies | Varies |
Part 4: Efficacy Evaluation and Endpoint Analysis
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The primary measure of anti-cancer efficacy. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.
Secondary Endpoints:
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival, with euthanasia performed when tumors reach a predetermined maximum size or when animals show signs of significant morbidity.
Protocol 4: Endpoint Analysis
-
Euthanasia: At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Preservation:
-
Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry).
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Advanced Xenograft Models
For a more comprehensive evaluation, consider advanced xenograft models:
-
Orthotopic Xenografts: Implantation of tumor cells into the organ of origin (e.g., mammary fat pad for breast cancer) provides a more clinically relevant microenvironment.[27]
-
Patient-Derived Xenografts (PDX): Implantation of fresh patient tumor tissue into immunodeficient mice. PDX models better recapitulate the heterogeneity and clinical behavior of human tumors.[30]
Data Presentation and Visualization
Table 3: Sample Tumor Growth Inhibition Data
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) |
| Vehicle Control | 1500 ± 150 | - |
| Compound (Low Dose) | 800 ± 120 | 46.7 |
| Compound (High Dose) | 400 ± 80 | 73.3 |
| Positive Control | 300 ± 60 | 80.0 |
The following workflow diagram outlines the key steps in a subcutaneous xenograft study.
Caption: A streamlined workflow for conducting in vivo xenograft studies.
Conclusion
The successful evaluation of the anti-cancer activity of this compound relies on the meticulous design and execution of in vivo xenograft models. By carefully selecting appropriate cell lines, adhering to rigorous protocols, and analyzing relevant endpoints, researchers can generate robust and reproducible data to inform the preclinical development of this promising compound. This guide provides a solid framework for these studies, emphasizing the importance of a strong mechanistic rationale and a systematic experimental approach.
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Application Notes & Protocols for Assessing the Anti-inflammatory Activity of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere, which allows it to interact with a wide range of biological targets.[1] Derivatives of this core structure have shown a multitude of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] Notably, their structural similarity to purines enables them to modulate key signaling pathways involved in cellular processes. The compound 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol represents a promising candidate for investigation as a novel anti-inflammatory agent.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases.[6] The development of new anti-inflammatory drugs is crucial, and a systematic evaluation of novel compounds is the foundation of this process.[7][8][9] This guide provides a comprehensive framework for assessing the anti-inflammatory potential of this compound, detailing both in vitro and in vivo methodologies. The protocols are designed to not only determine the compound's efficacy but also to provide insights into its potential mechanism of action, with a focus on key inflammatory signaling pathways such as NF-κB and JAK-STAT.[10][11][12][13][14][15]
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are fundamental for the initial screening of anti-inflammatory compounds as they are cost-effective and provide direct insights into cellular and molecular mechanisms.[6][16]
Cell Viability Assay
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell line (e.g., RAW 264.7 murine macrophages). This ensures that any observed anti-inflammatory effects are not a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, macrophages can be activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of nitric oxide (NO).[17] NO is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory agents.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[18]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Measurement of Pro-inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[19] Assessing the ability of this compound to suppress the production of these cytokines provides a direct measure of its anti-inflammatory potential.
Protocol (ELISA):
-
Sample Collection: Collect the cell culture supernatants from the NO inhibition assay.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[20][21][22][23]
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Investigation of Potential Mechanisms of Action
The transcription factor NF-κB is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[10][19][24][25][26]
Experimental Workflow:
Caption: Workflow for investigating NF-κB pathway modulation.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical signaling cascade in inflammation, mediating the effects of numerous cytokines.[11][12][13][14][15]
Signaling Cascade:
Caption: Simplified JAK-STAT signaling pathway.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and its overall physiological response.[7][27][28]
Acute Toxicity Study
Before efficacy studies, an acute toxicity study should be performed in rodents to determine the safety profile and to establish the appropriate dose range for this compound.
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[29][30][31][32][33] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound at different doses.
-
Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[29]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Part 3: Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | - | 1.5 ± 0.3 | 15.2 ± 2.1 | 10.8 ± 1.5 |
| LPS (1 µg/mL) | - | 100.0 ± 8.5 | 2548.3 ± 150.6 | 1890.7 ± 125.4 |
| Compound + LPS | 1 | 85.4 ± 7.2 | 2130.5 ± 130.1 | 1650.2 ± 110.8 |
| Compound + LPS | 10 | 52.1 ± 4.8 | 1350.6 ± 98.7 | 980.4 ± 85.3* |
| Compound + LPS | 50 | 25.8 ± 3.1 | 680.9 ± 55.4 | 450.6 ± 40.1 |
| Positive Control + LPS | 10 | 30.2 ± 2.9 | 750.1 ± 60.2 | 510.9 ± 45.7 |
*Values are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS group.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound | 25 | 0.62 ± 0.05* | 27.1 |
| Compound | 50 | 0.45 ± 0.04 | 47.1 |
| Compound | 100 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.03** | 58.8 |
*Values are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the vehicle control group.
Conclusion
This comprehensive guide outlines a systematic approach for evaluating the anti-inflammatory activity of this compound. The described in vitro and in vivo protocols provide a robust framework for determining its efficacy and elucidating its potential mechanism of action. The initial assessment of NO and pro-inflammatory cytokine inhibition, followed by mechanistic studies on key signaling pathways like NF-κB and JAK-STAT, will provide a detailed understanding of its cellular effects. The carrageenan-induced paw edema model will then validate these findings in a physiological context. Successful outcomes from these studies would warrant further investigation into more chronic models of inflammation and detailed pharmacokinetic and toxicological profiling, paving the way for its potential development as a novel anti-inflammatory therapeutic agent.
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Al-Masoudi, N. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(11), 4386. Available at: [Link]
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Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(69), 42091-42116. Available at: [Link]
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Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 145, 325-339. Available at: [Link]
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Jorens, P. G., et al. (1995). Modulation of nitric oxide synthase activity in macrophages. Mediators of Inflammation, 4(2), 75-89. Available at: [Link]
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Application Notes & Protocols for Antimicrobial Screening of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrrolo[2,3-d]pyrimidines in Combating Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrrolo[2,3-d]pyrimidines have emerged as a privileged structure due to their structural analogy to purine nucleosides, earning them the name 7-deazapurines.[1] This structural feature allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][3] The 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core, in particular, offers a versatile backbone for chemical modification, enabling the fine-tuning of its biological activity. This guide provides a comprehensive overview and detailed protocols for the antimicrobial screening of novel this compound derivatives.
Conceptual Framework for Antimicrobial Screening
A systematic approach to antimicrobial screening is crucial for the efficient identification and characterization of lead compounds. The process begins with primary screening to identify derivatives with any antimicrobial activity, followed by quantitative assays to determine the potency of the active compounds. Finally, bactericidal or bacteriostatic effects are elucidated.
Caption: High-level workflow for antimicrobial drug discovery.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds is the foundational step. A common and effective method involves a multi-component reaction, which offers advantages such as high yields and operational simplicity.[4]
Illustrative Synthetic Scheme:
A one-pot, three-component synthesis can be achieved by reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a suitable catalyst, such as tetra-n-butylammonium bromide (TBAB), in an appropriate solvent like ethanol.[4]
-
Reactants: Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives
-
Catalyst: Tetra-n-butylammonium bromide (TBAB)
-
Solvent: Ethanol
-
Conditions: 50 °C
This approach allows for the generation of a library of derivatives by varying the substituents on the aryl group of the arylglyoxal and the barbituric acid component. Following synthesis, the compounds must be purified (e.g., by recrystallization or column chromatography) and their structures confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Part 2: Preliminary Antimicrobial Screening - The Kirby-Bauer Method
The Kirby-Bauer agar disc diffusion method is a widely used preliminary test to assess the antimicrobial activity of new compounds.[6][7][8][9] This qualitative assay identifies compounds that can inhibit the growth of a specific microorganism.
Principle
A filter paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism.[6][7] The compound diffuses from the disc into the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear area of no growth, known as a zone of inhibition, will appear around the disc after incubation.[6][7] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Protocol: Agar Disc Diffusion Assay
Materials:
-
Sterile filter paper discs (6 mm diameter)
-
Test derivatives of this compound
-
Positive control antibiotic discs (e.g., Streptomycin, Gentamicin)[3][11]
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus))[11][12]
-
McFarland 0.5 turbidity standard[8]
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage.[8] Allow the plate to dry for 5-15 minutes.[7][8]
-
Disc Preparation and Placement: Aseptically apply a known concentration of each test derivative (e.g., 1 mg/mL in DMSO) onto sterile filter paper discs. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated discs onto the inoculated agar surface.[8] Gently press each disc to ensure complete contact with the agar.[6] Space the discs at least 24 mm apart and away from the edge of the plate.[8] Place no more than 6 discs on a 100mm plate or 12 on a 150mm plate.[6]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[7][11]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The absence of a zone of inhibition indicates that the compound is inactive against the test organism at that concentration.
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Application Notes and Protocols for the Utilization of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Janus Kinase (JAK) Inhibitor Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a representative member of the pyrrolo[2,3-d]pyrimidine class of compounds, in the study of Janus Kinase (JAK) inhibition. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for characterizing the inhibitory potential of this and structurally related compounds.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are pivotal in mediating signal transduction for a wide array of cytokines, interferons, and growth factors, thereby playing a central role in immunity, inflammation, and hematopoiesis.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical communication route initiated by cytokine binding to their cognate receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins.[2] Activated STATs then translocate to the nucleus to modulate the transcription of target genes involved in cellular proliferation, differentiation, and survival.
Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2] This has rendered the JAKs highly attractive targets for therapeutic intervention. The 7-deazapurine core, chemically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, has emerged as a privileged structure in the design of potent and selective JAK inhibitors.[2][3] Tofacitinib, a clinically approved JAK inhibitor, features this core, highlighting its therapeutic relevance.[1] The compound this compound represents a fundamental structure within this class, serving as a valuable tool for investigating the principles of JAK inhibition.
Mechanism of Action: Targeting the ATP-Binding Site of JAKs
Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, including this compound, typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket within the kinase domain of the JAK enzymes. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting the subsequent phosphorylation and activation of downstream signaling molecules like STATs. The selectivity of these inhibitors for different JAK isoforms is dictated by the specific chemical moieties appended to the core scaffold, which interact with unique amino acid residues within the ATP-binding sites of each JAK family member.[4]
Data Presentation: Inhibitory Profile of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
While specific inhibitory data for this compound is not extensively published, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for structurally related compounds from the pyrrolo[2,3-d]pyrimidine class, demonstrating their potency and selectivity against various JAK isoforms. This data serves as a benchmark for what researchers might expect when evaluating new derivatives.
| Compound ID | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference Cell-based Assay (IC₅₀) |
| Compound 16c | - | 6 | 585 | - | TF-1 cells: 140 nM |
| Compound 11e | >90% inh. at 1µM | >90% inh. at 1µM | - | - | RAW264.7 (NO inhibition) |
| PF-04965842 | 29 | 803 | 5085 | 147 | Human Whole Blood (IL-6/pSTAT3) |
| Compound 12a | 12.6 | 135 | - | - | RAW264.7 (NO inhibition) |
Note: The data presented is for representative compounds from the pyrrolo[2,3-d]pyrimidine class to illustrate the potential inhibitory profiles.[1][2][3][5] Researchers must determine the specific activity of this compound empirically.
Experimental Protocols
The following protocols are designed to be self-validating systems for the characterization of this compound as a JAK inhibitor.
Protocol 1: In Vitro Biochemical Kinase Assay for IC₅₀ Determination
This protocol describes a method to determine the concentration of the inhibitor required to reduce the enzymatic activity of purified JAKs by 50%.
Causality: This assay directly measures the interaction between the compound and the isolated kinase, providing a quantitative measure of its potency.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Enzyme and Substrate Preparation: Dilute purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) in kinase reaction buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control) wells.
-
Enzyme Addition: Add the diluted JAK enzyme to each well except for the "no enzyme" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to all wells. The final ATP concentration should be close to its Km value for the specific JAK isoform.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the amount of product (e.g., ADP) formed. Commercially available kits such as the Transcreener® ADP² Assay can be used, which measure ADP production via a fluorescent signal.
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The inclusion of positive and negative controls, along with running the assay at an ATP concentration near the Km, ensures the reliability and accuracy of the determined IC₅₀ values.
Protocol 2: Cell-Based Western Blot Assay for STAT Phosphorylation
This protocol assesses the ability of the inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Causality: This assay validates that the compound's biochemical activity translates to the inhibition of the JAK-STAT signaling pathway within a living cell.
Methodology:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells for JAK2/3 studies, or HeLa cells for JAK1/TYK2 studies) to approximately 80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 to activate the JAK1/2-STAT3 pathway) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3 Tyr705).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total STAT protein (e.g., anti-STAT3) and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal for each sample. Compare the normalized signals in the inhibitor-treated samples to the cytokine-stimulated vehicle control to determine the extent of inhibition.
Self-Validation: The inclusion of unstimulated, vehicle-stimulated, and inhibitor-treated samples allows for a clear assessment of the compound's specific inhibitory effect on the targeted pathway. Normalizing to total STAT and a loading control accounts for variations in protein levels and loading, ensuring the observed effects are due to changes in phosphorylation.
References
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. In Methods in Molecular Biology (Vol. 967, pp. 39–55). Springer. Retrieved from [Link]
-
Zhao, X., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. Retrieved from [Link]
-
Wang, T., et al. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2850. Retrieved from [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
-
Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Pharmaceutical Patent Analyst, 3(1), 13-17. Retrieved from [Link]
- Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 19), 3703–3704.
-
O'Shea, J. J., et al. (2015). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 14(8), 545-562. Retrieved from [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. Retrieved from [Link]
-
Zhang, M., et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), e2300591. Retrieved from [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]
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- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Preclinical Evaluation of 2-Phenyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol Derivatives as JAK Inhibitors in Autoimmune Disease Models
Introduction: Targeting a Core Pathogenic Pathway in Autoimmunity
Autoimmune diseases, affecting millions worldwide, are characterized by a dysregulated immune response leading to chronic inflammation and tissue destruction.[1] A central signaling nexus implicated in the pathogenesis of numerous such diseases, including rheumatoid arthritis (RA) and multiple sclerosis (MS), is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[2] Pro-inflammatory cytokines, which are key drivers of autoimmune pathology, rely on JAK enzymes (JAK1, JAK2, JAK3, TYK2) to transduce signals from their receptors to the nucleus, ultimately modulating gene transcription.[2] Consequently, inhibiting JAKs has become a cornerstone of modern therapy for several autoimmune conditions.[3]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" chemical structure in the development of targeted kinase inhibitors.[4][5] Its structural features are amenable to modifications that yield potent and selective inhibitors of the JAK family. This guide focuses on the preclinical application of a representative molecule from this class, a 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivative (hereafter referred to as Compound-PP ), a potent and selective dual JAK1/JAK2 inhibitor. We provide a detailed framework for its evaluation, from initial in vitro mechanistic validation to in vivo efficacy testing in gold-standard animal models of RA and MS.
Part 1: In Vitro Characterization – Confirming Mechanism of Action
Expertise & Experience: Before committing to costly and complex animal studies, it is imperative to confirm that the test compound engages its intended target within a cellular context and produces the desired downstream functional outcome. The following protocols are designed to build a robust, evidence-based profile for Compound-PP, validating its mechanism as a JAK-STAT pathway inhibitor.
The JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling cascade initiated by cytokine binding and the specific point of intervention for Compound-PP.
Caption: Therapeutic workflow for the mouse CIA model.
Protocol 3: Collagen-Induced Arthritis (CIA) Efficacy Study
Methodology:
-
Animals: Use male DBA/1 mice, 8-10 weeks of age, as they are highly susceptible to CIA.
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using 100 µg of CII and Incomplete Freund's Adjuvant (IFA). Administer 100 µL intradermally.
-
Clinical Monitoring and Grouping:
-
Begin daily monitoring for signs of arthritis around Day 21.
-
Score each paw based on a scale of 0-4 (0=normal; 1=erythema/mild swelling of one joint; 2=moderate swelling; 3=severe swelling of entire paw; 4=ankylosis). The maximum score per mouse is 16.
-
Once mice develop a clinical score of ≥2, randomize them into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Compound-PP (Low Dose, e.g., 10 mg/kg)
-
Group 3: Compound-PP (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (e.g., Methotrexate, 1 mg/kg)
-
-
-
Compound Administration: Administer compounds daily via oral gavage from the day of randomization until study termination (e.g., Day 42).
-
Endpoint Analysis:
-
Clinical Assessment: Continue daily clinical scoring and measure paw thickness with calipers every 2-3 days.
-
Histopathology: At termination, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, synovitis, and bone erosion.
-
Biomarkers: Collect blood at termination to measure serum levels of anti-CII antibodies and inflammatory cytokines via ELISA.
-
Part 3: In Vivo Efficacy in a Multiple Sclerosis Model
Trustworthiness: Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used and validated animal model for MS. [6][7]By immunizing mice with myelin-derived antigens, EAE mimics the autoimmune attack against the central nervous system (CNS), leading to inflammation, demyelination, and ascending paralysis, which are hallmarks of MS. [8]
EAE Experimental Workflow
Caption: Therapeutic workflow for the MOG-induced EAE model.
Protocol 4: MOG-Induced EAE Efficacy Study
Methodology:
-
Animals: Use female C57BL/6 mice, 8-12 weeks of age.
-
Immunization (Day 0): Emulsify 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) with CFA containing Mycobacterium tuberculosis. Administer 100 µL subcutaneously on each flank. On the same day, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.).
-
Second PTX Injection (Day 2): Administer a second dose of 200 ng PTX i.p.
-
Clinical Monitoring and Dosing:
-
Begin daily monitoring for clinical signs of EAE around Day 7. Record body weight and clinical score.
-
Use a standard 0-5 scoring system: 0=normal; 1=limp tail; 2=hind limb weakness; 3=complete hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund. * Initiate treatment upon onset of clinical signs (therapeutic paradigm). Randomize mice into treatment groups as described for the CIA model.
-
-
Compound Administration: Administer compounds daily via oral gavage until study termination (typically 21-30 days post-immunization).
-
Endpoint Analysis:
-
Clinical Assessment: Continue daily clinical scoring and weight monitoring. Calculate metrics such as mean peak score, day of onset, and cumulative disease index.
-
Histopathology: At termination, perfuse mice with saline followed by 4% paraformaldehyde. Collect brains and spinal cords. Process tissues for H&E staining (to assess immune infiltration) and Luxol Fast Blue staining (to assess demyelination).
-
Table 2: Expected In Vivo Efficacy Outcomes for Compound-PP
| Model | Key Parameter | Vehicle Control (Expected) | Compound-PP (30 mg/kg) (Expected) |
| CIA (RA) | Mean Clinical Score (Peak) | 8 - 12 | < 4 |
| Histology Score (Erosion) | High (Grade 3-4) | Low (Grade 0-1) | |
| Serum IL-6 Levels | Significantly Elevated | Near Baseline | |
| EAE (MS) | Mean Clinical Score (Peak) | 3 - 3.5 | < 1.5 |
| Disease Incidence | 90-100% | < 70% | |
| CNS Immune Infiltration | Extensive perivascular cuffs | Markedly reduced |
Summary and Forward Look
The this compound scaffold provides a versatile and highly effective platform for the development of potent JAK inhibitors. The protocols outlined in this guide offer a comprehensive, step-by-step framework for the preclinical evaluation of candidate molecules like Compound-PP. By systematically validating the mechanism of action in vitro and demonstrating efficacy in robust, disease-relevant in vivo models of rheumatoid arthritis and multiple sclerosis, researchers can build a compelling data package to support further drug development. This structured approach ensures scientific integrity and provides the critical data needed to advance promising new therapies for autoimmune diseases.
References
-
Title: Jak Inhibitors for Treatment of Autoimmune Diseases: Lessons from Systemic Sclerosis and Systemic Lupus Erythematosus - PMC Source: PubMed Central URL: [Link]
-
Title: JAK inhibitors for the treatment of autoimmune and inflammatory diseases Source: PubMed URL: [Link]
-
Title: The Role of JAK Inhibitors in the Treatment of Autoimmune and Autoinflammatory Diseases Source: Pharmacy Times URL: [Link]
-
Title: Janus kinase inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: JAK Inhibitors 101 Source: The Rheumatologist URL: [Link]
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Title: Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis Source: PubMed URL: [Link]
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Title: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
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Title: Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis Source: PubMed URL: [Link]
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Title: Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations Source: PubMed URL: [Link]
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Title: Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors Source: PubMed URL: [Link]
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Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its Analogs
Introduction: Unveiling the Cellular Impact of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors and apoptosis inducers.[1] When evaluating a novel derivative such as 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a primary objective is to elucidate its effect on cellular fate. Flow cytometry is an indispensable tool in this endeavor, offering high-throughput, quantitative analysis at the single-cell level.[2][3]
This comprehensive guide provides a strategic framework and detailed protocols for characterizing the cellular response to treatment with this compound or its analogs. We will focus on three fundamental assays that form the cornerstone of preliminary drug efficacy studies: apoptosis, cell cycle progression, and cell proliferation. The methodologies described herein are designed to be robust and adaptable for various cell lines and experimental contexts, providing researchers with the tools to generate reliable and insightful data.
I. Foundational Considerations for a Robust Analysis
Before embarking on specific assays, it is crucial to establish a solid experimental foundation. This involves careful planning of controls, optimizing treatment conditions, and ensuring the quality of the cellular samples.
A. Cell Line Selection and Culture: The choice of cell line should be guided by the therapeutic hypothesis. For instance, if the compound is a suspected anti-cancer agent, a panel of relevant cancer cell lines should be utilized. Ensure consistent cell culture practices to maintain cellular health and minimize experimental variability.
B. Compound Handling and Titration:
-
Solubility: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Dose-Response and Time-Course: A critical initial step is to perform a dose-response study to identify the effective concentration range of the compound. This is often determined by a simple viability assay (e.g., MTS or resazurin-based assays). Subsequently, a time-course experiment should be conducted to identify the optimal treatment duration for observing significant cellular changes.
C. Essential Controls for Data Integrity:
-
Untreated Control: Cells cultured in medium without the compound or solvent. This provides the baseline for all measurements.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is vital for distinguishing the effects of the compound from those of the solvent.
-
Positive Controls: For each assay, a known inducer of the specific cellular process should be included. For example, staurosporine for apoptosis or nocodazole for cell cycle arrest at G2/M. This validates that the assay is performing as expected.
II. Assay Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining
A. Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or Alexa Fluor 488) for detection by flow cytometry.[4] Propidium iodide (PI), a fluorescent intercalating agent, is unable to cross the membrane of live cells and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[4][5] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[4][6]
B. Experimental Workflow:
Caption: Workflow for Apoptosis Analysis.
C. Detailed Protocol:
-
Cell Preparation: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound and appropriate controls for the optimized duration.
-
Harvesting: For suspension cells, gently collect them into flow cytometry tubes. For adherent cells, collect the culture supernatant (which may contain apoptotic bodies and detached cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the supernatant and the detached cells.
-
Washing: Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS) by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and carefully aspirating the supernatant.[5]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Flow Cytometric Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Analyze the samples on a flow cytometer immediately.[6]
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
D. Data Interpretation:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Live Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left | Negative | Positive | Necrotic Cells (potential artifact) |
III. Assay Protocol: Cell Cycle Analysis by Propidium Iodide Staining
A. Scientific Rationale: Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M). This prevents cancer cells from dividing and can trigger apoptosis. Propidium iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. By fixing and permeabilizing cells to allow PI entry, flow cytometry can distinguish between cells in different phases of the cell cycle based on their DNA content.[7] Treatment with a DNA-damaging agent or a compound that interferes with the cell cycle machinery will alter the distribution of cells in these phases compared to an untreated population.
B. Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis.
C. Detailed Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with this compound and controls as described for the apoptosis assay.
-
Harvesting and Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with PBS.
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise.[8] This step is crucial for proper fixation and to prevent cell clumping.[7]
-
Fix the cells for at least 30 minutes on ice or overnight at -20°C.[8]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed than live cells (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cells once with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[7][8] The RNase A is essential to degrade any double-stranded RNA that PI could also bind to, ensuring DNA-specific staining.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometric Analysis:
D. Data Interpretation: The data is visualized as a histogram of fluorescence intensity.
-
G0/G1 Phase: A peak representing cells with a 2n DNA content.
-
S Phase: A broad distribution between the 2n and 4n peaks, representing cells actively replicating their DNA.
-
G2/M Phase: A peak representing cells with a 4n DNA content.
Specialized cell cycle analysis software (e.g., FlowJo, ModFit LT) can be used to deconvolute the histogram and quantify the percentage of cells in each phase.
IV. Assay Protocol: Cell Proliferation by Dye Dilution
A. Scientific Rationale: To directly assess the anti-proliferative effects of a compound, a dye dilution assay is a powerful method.[9] This technique involves labeling cells with a stable, fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a CellTrace™ dye. These dyes covalently bind to intracellular proteins. When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[10] By tracking the progressive dilution of the dye over several days using flow cytometry, one can quantify the number of cell divisions that have occurred in the presence or absence of the test compound.
B. Experimental Workflow:
Caption: Workflow for Proliferation Dye Dilution Assay.
C. Detailed Protocol:
-
Cell Labeling:
-
Harvest and wash cells, resuspending them in a protein-free medium like PBS.
-
Add the proliferation dye (e.g., CFSE at 1-10 µM) and incubate at 37°C for 10-15 minutes. The optimal concentration should be titrated for the specific cell line to ensure bright staining with low toxicity.[10]
-
Quench the staining reaction by adding complete culture medium containing serum.
-
-
Cell Culture and Treatment:
-
Wash the cells to remove any unbound dye.
-
Seed the labeled cells into culture plates and allow them to adhere (if applicable).
-
Treat the cells with this compound and controls.
-
-
Time-Course Analysis:
-
Harvest a set of treated and control cells at regular intervals (e.g., every 24 hours for 3-5 days).
-
Analyze the fluorescence intensity of the cells by flow cytometry.
-
D. Data Interpretation: The data is presented as a histogram of fluorescence intensity.
-
Generation 0: The initial, brightly stained, undivided population.
-
Subsequent Generations: Each successive peak of halved fluorescence intensity represents a subsequent generation of divided cells.
Proliferation analysis software can be used to model the data and calculate various parameters, such as the percentage of divided cells, the division index (the average number of divisions for all cells), and the proliferation index (the average number of divisions for only the cells that divided).
V. Concluding Remarks
The application of these three core flow cytometry assays provides a comprehensive initial characterization of the cellular effects of this compound. By systematically evaluating its impact on apoptosis, cell cycle progression, and proliferation, researchers can gain critical insights into its mechanism of action and therapeutic potential. This data-driven approach is fundamental in the early stages of drug discovery and development, guiding further mechanistic studies and lead optimization efforts.[11][12][13]
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Lan, L. (2022). Proliferation assay and cell cycle profiling via flow cytometry. Bio-protocol Preprint. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
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Rumin, J., & Schmitter, J. M. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.35. [Link]
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Edwards, B. S., & Sklar, L. A. (2009). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. Current protocols in pharmacology, Chapter 12, Unit12.10. [Link]
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Bitesize Bio. (2025). Using Flow Cytometry for Cell Proliferation Assays: Tips for Success. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]
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Precision for Medicine. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Retrieved from [Link]
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Drug Discovery News. (2025). How high-throughput flow cytometry is transforming drug discovery. Retrieved from [Link]
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FluoroFinder. (n.d.). From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. Retrieved from [Link]
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BioAgilytix. (2021). Accelerating Drug Discovery and Development with Flow Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Measuring Proliferation by Flow Cytometry. Retrieved from [Link]
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Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & medicinal chemistry, 17(19), 6926–6936. [Link]
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Chatterjee, S., et al. (2020). Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine and related antifolates in cisplatin-resistant human ovarian cancer cells. The Journal of biological chemistry, 295(44), 14979–14992. [Link]
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van der Westhuyzen, R., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistryOpen, 11(11), e202200160. [Link]
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Geng, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International journal of molecular sciences, 24(1), 868. [Link]
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Al-Ostath, S. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6688. [Link]
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Wang, S., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of medicinal chemistry, 65(1), 319–336. [Link]
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Application Note & Protocols for High-Throughput Screening of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Analogs
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, acting as a purine isostere capable of interacting with the ATP-binding sites of numerous protein kinases.[1][2] Analogs of this core, such as the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol series, have shown significant potential as inhibitors of key signaling kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[3][4] This guide provides a comprehensive framework for the high-throughput screening (HTS) of novel analog libraries based on this scaffold. We present a detailed workflow, from initial assay development and optimization using a robust luminescence-based kinase assay to primary screening, data analysis, and hit validation through orthogonal and cell-based methods. The protocols herein are designed to be self-validating, incorporating critical quality control measures to ensure data integrity and the confident identification of potent and selective kinase inhibitors.
Introduction: The Rationale for Screening Pyrrolo[2,3-d]pyrimidine Analogs
The pyrrolo[2,3-d]pyrimidine core is structurally analogous to adenine, the purine base in ATP. This mimicry allows compounds built on this scaffold to competitively bind within the highly conserved ATP-binding pocket of protein kinases.[5] Dysregulation of kinase activity is a hallmark of many diseases, making them one of the most important target classes for drug discovery.[6] By systematically synthesizing and screening a library of this compound analogs, researchers can explore the structure-activity relationship (SAR) to identify compounds with enhanced potency, improved selectivity, and favorable drug-like properties.[7]
This application note will use the Janus Kinase 1 (JAK1) , a key mediator of cytokine signaling in immunity and inflammation, as the primary target for establishing the screening cascade.[8][9] The methodologies described, however, are broadly applicable to other kinase targets.
Phase 1: Biochemical Assay Development and Optimization
The foundation of any successful HTS campaign is a robust, reliable, and scalable biochemical assay.[6] The choice of assay technology is critical and should be guided by factors such as sensitivity, reagent stability, and susceptibility to compound interference.
Selection of Assay Technology
For kinase screening, several technologies are suitable for HTS. We recommend a luminescence-based approach for its high sensitivity and homogenous "mix-and-read" format.
-
Primary Choice: ADP-Glo™ Luminescent Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11] It involves two steps: 1) termination of the kinase reaction and depletion of remaining ATP, and 2) conversion of the generated ADP back to ATP, which is then used by a thermostable luciferase to produce a stable luminescent signal.[10] This method is highly robust, shows minimal interference from library compounds, and is suitable for low-volume 384- and 1536-well formats.[11][12]
-
Alternative Technologies:
-
HTRF® (Homogeneous Time-Resolved Fluorescence): A TR-FRET-based assay that detects the phosphorylated substrate using a europium-labeled antibody and a second fluorophore-labeled component.[13][14] It is a powerful method with low background and high sensitivity.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based technology where interaction between a donor and acceptor bead, brought into proximity by the kinase reaction, generates a chemiluminescent signal.[15][16]
-
The following diagram illustrates the principle of the selected ADP-Glo™ assay.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol: Assay Optimization for JAK1 Kinase
Objective: To determine the optimal concentrations of JAK1 enzyme and ATP that produce a robust signal and are sensitive to inhibition. This protocol is for a 384-well plate format.
Materials:
-
Recombinant human JAK1 enzyme
-
Peptide substrate (e.g., IRS1-derived peptide)[17]
-
Ultra-pure ATP
-
Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque, low-volume 384-well plates
Procedure:
-
Enzyme Titration:
-
Prepare a 2-fold serial dilution of JAK1 enzyme in Kinase Reaction Buffer, ranging from 20 nM to 0.15 nM (final concentration in well).
-
Add 2.5 µL of each enzyme dilution to the wells of a 384-well plate.
-
Add 2.5 µL of substrate/ATP mix containing a fixed, saturating concentration of peptide substrate (e.g., 10 µM) and a fixed concentration of ATP (e.g., 10 µM, the approximate Km for many kinases).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Analysis: Plot luminescence vs. enzyme concentration. Select the lowest enzyme concentration that gives a robust signal (e.g., ~80% of the maximum signal) for subsequent experiments. This conserves enzyme and increases sensitivity to inhibitors.
-
-
ATP Titration (Determining ATP Km_app):
-
Using the optimal JAK1 concentration determined above, perform the kinase reaction with a 2-fold serial dilution of ATP (e.g., from 100 µM down to ~1 µM).
-
Follow the incubation and detection steps as above.
-
Analysis: Plot kinase activity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km (Km,app). For screening ATP-competitive inhibitors, performing the assay at an ATP concentration equal to the Km,app provides a good balance of signal and sensitivity.[17]
-
Phase 2: The High-Throughput Screening Cascade
The HTS cascade is a multi-step process designed to efficiently identify and validate true hits from a large compound library.
Caption: High-Throughput Screening (HTS) Cascade Workflow.
Protocol: Primary HTS of Analog Library
Objective: To screen the entire compound library at a single, high concentration to identify "primary hits".
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of the this compound analog library from source plates to 384-well assay plates to achieve a final concentration of 10 µM.
-
Controls: Dedicate specific wells on each plate for:
-
Negative Controls (0% Inhibition): DMSO vehicle only (Maximum signal).
-
Positive Controls (100% Inhibition): A known, potent JAK1 inhibitor (e.g., Tofacitinib) at a saturating concentration (Minimum signal).
-
-
Reagent Addition:
-
Add 2.5 µL of JAK1 enzyme (at 2x optimal concentration) to all wells. Allow a 15-minute pre-incubation period for compounds to bind to the enzyme.[10]
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix (at 2x optimal concentrations).
-
-
Incubation & Detection:
-
Incubate the plates for 60 minutes at room temperature.
-
Stop the reaction and detect the signal as per the optimization protocol: add 5 µL ADP-Glo™ Reagent (40 min incubation), then 10 µL Kinase Detection Reagent (30 min incubation).
-
-
Data Acquisition: Read luminescence using a plate reader compatible with HTS.
Data Analysis and Hit Identification
-
Quality Control (QC): For each plate, calculate the Z'-factor to assess assay quality.[18]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[18]
-
-
Data Normalization: Normalize the data for each compound well to Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection: Identify primary hits based on a defined threshold. A common starting point is to select compounds that exhibit ≥ 50% inhibition.[19][20]
Protocol: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Select the primary hits identified from the screen.
-
Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from 50 µM.
-
Perform the JAK1 kinase assay as described previously with this dilution series.
-
Data Analysis: Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each compound.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Dose-Response IC₅₀ (nM) |
| Analog-001 | 8.2 | > 50,000 |
| Analog-002 (Hit) | 95.1 | 75.3 |
| Analog-003 (Hit) | 88.7 | 152.1 |
| Analog-004 | 45.3 | 8,340 |
| Analog-005 (Hit) | 72.4 | 450.6 |
| Caption: Table of hypothetical screening data. |
Phase 3: Hit Validation and Secondary Assays
Hits from the primary screen require further validation to eliminate false positives and confirm their mechanism of action.[21] This is a critical step for ensuring the trustworthiness of the results.
Protocol: Orthogonal Biochemical Assay (e.g., HTRF®)
Objective: To confirm inhibitor activity using a different detection technology, thereby ruling out artifacts specific to the luminescence-based assay (e.g., compounds that inhibit luciferase).
Materials:
-
HTRF® KinEASE™ TK Kit or similar TR-FRET assay components.[13][22]
-
Confirmed hit compounds.
-
JAK1 enzyme, ATP, and reaction buffer.
Procedure:
-
Perform the JAK1 kinase assay in the presence of a dose-response curve of the hit compounds according to the HTRF® manufacturer's protocol.[23]
-
This typically involves a kinase reaction followed by the addition of a detection mixture containing a Europium cryptate-labeled anti-phospho antibody and an XL665-labeled streptavidin (for a biotinylated substrate).[14]
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Analysis: Calculate IC₅₀ values from the HTRF® assay. Potent compounds should yield comparable IC₅₀ values in both the primary (ADP-Glo™) and orthogonal (HTRF®) assays.
Protocol: Cell-Based Cytotoxicity Assay
Objective: To ensure that the observed inhibition in the biochemical assay is not due to non-specific cytotoxicity. This is a crucial counter-screen.
Materials:
-
A relevant human cell line (e.g., HEK293 or a leukemia cell line like HEL).
-
Cell culture medium and supplements.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar.[24]
-
White, opaque, 96- or 384-well clear-bottom cell culture plates.
Procedure:
-
Seed cells into the microplates at a pre-optimized density and allow them to adhere overnight.
-
Treat the cells with the hit compounds using the same concentration range as in the dose-response assay.
-
Incubate for a relevant time period (e.g., 24-72 hours).
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.[24]
-
Read luminescence on a plate reader.
-
Analysis: Calculate the CC₅₀ (50% cytotoxic concentration). A desirable hit will have an IC₅₀ for the target kinase that is significantly lower (ideally >100-fold) than its CC₅₀, indicating a therapeutic window.
Conclusion
This application note provides a robust, multi-stage workflow for the high-throughput screening of this compound analog libraries to identify novel kinase inhibitors. By integrating careful assay optimization, a primary HTS campaign with stringent QC, and a cascade of orthogonal and cell-based secondary assays, researchers can confidently identify and validate promising lead candidates for further development. This systematic approach minimizes the risk of pursuing false positives and ensures that resources are focused on compounds with genuine therapeutic potential.
References
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF. ResearchGate. [Link]
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Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
-
Universal, homogenous, and high throughput luminescent assay technologies to monitor protein kinase activity. Cancer Research. [Link]
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Medium. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
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High-throughput screening for kinase inhibitors. PubMed. [Link]
-
JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
-
JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. PubMed. [Link]
-
Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]
-
High Throughput Screening (HTS). Sygnature Discovery. [Link]
-
JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
-
How to Maximize Efficiency in Cell-Based High-Throughput Screening?. Creative Bioarray. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]
-
Cytotoxicity Assays - High Throughput Screening. Boster Bio. [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. NIH. [Link]
-
Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening. Semantic Scholar. [Link]
-
Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PMC - NIH. [Link]
-
phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. [Link]
-
Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed. [Link]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Development of an enzyme-coupled activity assay for Janus kinase 2 inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
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- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
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- 24. marinbio.com [marinbio.com]
Application Note: A Validated Workflow for Molecular Docking of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with Target Kinases
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as an ATP-competitive kinase inhibitor.[1][2] Its structural resemblance to adenine allows it to effectively target the hinge region of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics in oncology and inflammatory diseases.[1][2][3] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of a representative compound, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, against therapeutically relevant kinases. We present a self-validating workflow using the widely accessible AutoDock Vina software, detailing best practices for target selection, protein and ligand preparation, docking execution, and rigorous post-docking analysis. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility for researchers in drug discovery and development.
Introduction and Rationale
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers and other diseases.[4][5] The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, serves as an excellent starting point for designing potent and selective kinase inhibitors.[2][3] The compound of interest, this compound, combines this key scaffold with a phenyl group, which can be directed towards hydrophobic regions of the kinase active site to enhance potency and selectivity.
Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[4] This guide uses Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2) as exemplary targets, as both are well-established targets for the pyrrolo[2,3-d]pyrimidine scaffold.[3][6][7]
Overall Workflow
The molecular docking process follows a structured, multi-stage workflow designed to ensure the reliability and accuracy of the final results. Each stage, from initial preparation to final validation, is critical for a meaningful computational study.
Caption: Protocol validation by re-docking the native ligand.
Conclusion
This application note provides a detailed and scientifically grounded protocol for performing molecular docking of 7H-pyrrolo[2,3-d]pyrimidine derivatives with target kinases. By following a structured workflow that includes rigorous system preparation, validated docking execution, and critical analysis of the results, researchers can confidently generate meaningful hypotheses about ligand-protein interactions. The emphasis on causality and the inclusion of a self-validating step ensures that the described methods are trustworthy and reproducible, forming a solid foundation for further computational and experimental drug discovery efforts.
References
-
Karim, MR, Schonbrunn, E. (2021). High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. RCSB PDB. [Link]
-
Mishra, S. K., et al. (2025). Integrating machine learning and structure-based approaches for repurposing potent tyrosine protein kinase Src inhibitors to treat inflammatory disorders. NIH National Library of Medicine. [Link]
-
Gopishetti, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Bandaranayake, R.M., & Hubbard, S.R. (2012). Crystal structure of the Jak2 pseudokinase domain (Mg-ATP-bound form). RCSB PDB. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
ResearchGate. (n.d.). (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... | Download Scientific Diagram. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
Metwally, K., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
-
ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... [Link]
-
Wikipedia. (n.d.). Janus kinase 2. [Link]
-
Daskalakis, N. N. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
D'Souza, D. V. (2023). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]
-
ResearchGate. (n.d.). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
-
Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. [Link]
-
Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Journal of Universitas Airlangga. (2022). Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
-
Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges in the multi-step synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol"
Welcome to the technical support center for the multi-step synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic route. Our aim is to provide practical, experience-driven insights to enhance the success of your experiments.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the construction of the pyrrolo[2,3-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines.
A common synthetic pathway begins with the formation of a substituted 2-amino-3-cyanopyrrole, which then undergoes cyclocondensation to build the pyrimidine ring. The introduction of the 2-phenyl group is a critical step, followed by the conversion of a 4-substituted intermediate to the final 4-ol.
Common challenges include:
-
Low yields in the initial pyrrole formation: This can be due to side reactions or incomplete conversion.
-
Difficulties in the cyclocondensation step: Sub-optimal conditions can lead to the formation of byproducts that are difficult to separate.
-
Hydrolytic instability of key intermediates: Particularly, 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives are susceptible to hydrolysis back to the corresponding 4-ol, which can complicate purification and subsequent steps if not desired at that stage.[1]
-
Purification of the final product: The polarity and potential for tautomerism of the final product can make purification by chromatography or recrystallization challenging.
This guide will address these and other specific issues in a question-and-answer format.
II. Troubleshooting Guide
Step 1: Synthesis of the 2-Amino-3-cyanopyrrole Intermediate
Question: I am seeing very low yields for my 2-amino-3-cyanopyrrole synthesis. What are the likely causes and how can I improve it?
Answer: Low yields in this step often stem from a few common issues. Let's break them down:
-
Purity of Starting Materials: Ensure your starting materials, typically a ketone, malononitrile, and an amine, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: The reaction is often sensitive to temperature and reaction time.
-
Temperature Control: If the reaction is too slow, a modest increase in temperature might be beneficial. However, excessive heat can lead to decomposition and the formation of tars. Experiment with a temperature gradient to find the optimal balance.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the degradation of your product.
-
-
Choice of Base and Solvent: The choice of base and solvent is crucial. A common combination is a weak base like triethylamine or piperidine in a solvent such as ethanol or methanol. The basicity needs to be sufficient to deprotonate the malononitrile without promoting side reactions. If you are experiencing issues, consider screening other bases and solvents.
Workflow for Optimizing 2-Amino-3-cyanopyrrole Synthesis
Caption: Workflow for troubleshooting low yields in the synthesis of the 2-amino-3-cyanopyrrole intermediate.
Step 2: Cyclocondensation to form the 2-Phenyl-pyrrolo[2,3-d]pyrimidine Core
Question: My cyclocondensation of 2-amino-3-cyanopyrrole with benzamidine is giving me a complex mixture of products. How can I improve the selectivity?
Answer: This is a critical step, and achieving high selectivity is key. A complex product mixture suggests that side reactions are occurring. Here are the primary factors to consider:
-
Purity of the Pyrrole Intermediate: As with the first step, the purity of your 2-amino-3-cyanopyrrole is paramount. Impurities can lead to a cascade of unwanted reactions.
-
Reaction Conditions for Cyclocondensation:
-
Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. However, too high a temperature can lead to decomposition. A carefully controlled temperature, often in the range of 120-150 °C, is typically required.
-
Solvent: High-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol are commonly used. The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate and selectivity.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Nature of the Benzamidine Salt: Using benzamidine hydrochloride is common. The presence of the acid can influence the reaction mechanism. In some cases, the free base of benzamidine, generated in situ or used directly, might offer better results.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can be a source of impurities.
Experimental Protocol: Cyclocondensation of 2-Amino-3-cyanopyrrole with Benzamidine Hydrochloride
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-amino-3-cyanopyrrole (1 equivalent) and benzamidine hydrochloride (1.2-1.5 equivalents).
-
Add a high-boiling point solvent such as DMF or ethylene glycol.
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Conversion to this compound
This final step is often achieved through the hydrolysis of a 4-chloro or 4-amino precursor.
Question: I am attempting to hydrolyze 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine to the 4-ol, but I am getting low yields and incomplete conversion. What are the best conditions for this hydrolysis?
Answer: The hydrolysis of the 4-chloro intermediate is a common and effective method. However, achieving complete and clean conversion requires careful control of the reaction conditions.
-
Hydrolysis Conditions:
-
Aqueous Acid or Base: The hydrolysis can be carried out under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing in aqueous hydrochloric acid (e.g., 1-3 M HCl) is a common method.
-
Basic Hydrolysis: Treatment with aqueous sodium hydroxide or potassium hydroxide at elevated temperatures can also be effective.
-
-
Reaction Time and Temperature: The reaction progress should be monitored by TLC to avoid prolonged reaction times that could lead to decomposition of the desired product.
-
-
Solubility Issues: The starting 4-chloro compound may have limited solubility in purely aqueous media. The addition of a co-solvent such as ethanol, methanol, or dioxane can improve solubility and facilitate a more homogenous reaction, leading to better conversion.
-
Work-up Procedure: After the hydrolysis is complete, the product needs to be isolated carefully.
-
Acidic Hydrolysis Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH where the product precipitates. The pKa of the product will determine the optimal pH for precipitation.
-
Basic Hydrolysis Work-up: Acidify the reaction mixture with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF and water).
Table 1: Comparison of Hydrolysis Conditions for 4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine
| Condition | Reagents | Typical Temperature | Advantages | Potential Challenges |
| Acidic | Aq. HCl (1-3 M) | Reflux | Generally clean conversion. | May require longer reaction times; potential for side reactions at high acid concentrations. |
| Basic | Aq. NaOH or KOH | 80-100 °C | Often faster than acidic hydrolysis. | Can lead to the formation of salt byproducts that may complicate purification. |
Question: My final product, this compound, is difficult to purify. What strategies can I use?
Answer: The purification of this compound can indeed be challenging due to its polarity and potential for tautomerization. Here are some effective strategies:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Screening: Experiment with a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to try include ethanol, methanol, isopropanol, or mixtures such as DMF/water or ethanol/water.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically required. The addition of a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve the peak shape and separation by suppressing the ionization of the compound.
-
-
Acid-Base Extraction: You can exploit the acidic/basic nature of the molecule. Dissolve the crude product in a dilute aqueous base, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid. The reverse process (dissolving in acid and washing with an organic solvent) can also be effective for removing basic impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the cyano group in the 2-amino-3-cyanopyrrole intermediate?
A1: The cyano group serves as an activating group and is essential for the subsequent cyclocondensation step. It withdraws electron density from the pyrrole ring, making the C4-carbon more susceptible to nucleophilic attack, and it participates in the cyclization to form the pyrimidine ring.
Q2: Can I use other reagents besides benzamidine to introduce the 2-phenyl group?
A2: While benzamidine is a common and effective reagent, other methods exist. For example, one could envision a strategy involving the cyclization of a pyrrole precursor already containing the N-benzoyl group or a related functionality. However, the use of benzamidine is often more direct and efficient.
Q3: My 4-chloro intermediate seems to be hydrolyzing back to the 4-ol during work-up. How can I prevent this?
A3: This is a very common issue. To minimize hydrolysis, ensure that your work-up is performed quickly and at low temperatures. Use a weak base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. It is also crucial to thoroughly dry your organic extracts before concentrating them. In some cases, it may be possible to use the crude 4-chloro intermediate directly in the next step without a full aqueous work-up, provided the reaction conditions are compatible.[1]
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the 1H NMR spectrum, you would expect to see signals for the phenyl protons, the pyrrole protons, and a broad signal for the N-H proton of the pyrrole ring. The pyrimidine proton will also be present. The exact chemical shifts will depend on the solvent used. In the 13C NMR spectrum, you will observe signals for the carbons of the phenyl group and the pyrrolo[2,3-d]pyrimidine core. The IR spectrum should show characteristic absorptions for N-H and C=O stretching vibrations.
Q5: Are there any one-pot procedures available for this synthesis?
A5: The development of one-pot syntheses for complex heterocyclic compounds is an active area of research. While multi-step syntheses are more commonly reported for this specific target, it is plausible that a one-pot or tandem reaction sequence could be developed. This would likely involve the in-situ formation of the 2-amino-3-cyanopyrrole followed by the addition of benzamidine without isolation of the intermediate. Such a procedure would require careful optimization of the reaction conditions to ensure compatibility of all reactants and intermediates.[2][3]
IV. Synthetic Workflow Diagram
Caption: General synthetic workflows for the preparation of this compound.
V. References
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
(PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. J Med Chem. 2023;66(11):7336-7362. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2007012953A2. Available at:
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2023;28(22):7595. Available at: [Link]
-
Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. US10364248B2. Available at:
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. CN112552049A. Available at:
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Organic Chemistry. 2010;30(6):918-921. Available at: [Link]
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorg Med Chem. 2009;17(20):7226-7239. Available at: [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Chemistry of Heterocyclic Compounds. 2020;56(8):949-973. Available at: [Link]
-
Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones(7-deazapurines) Under Solvent- and Catalyst-Free Conditions. Orient J Chem. 2013;29(2):643-647. Available at: [Link]
-
(PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available at: [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. J Med Chem. 2023;66(11):7336-7362. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). J Med Chem. 2010;53(5):2070-2086. Available at: [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J Biochem Mol Toxicol. 2018;32(1). Available at: [Link]
-
Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules. 2022;27(23):8512. Available at: [Link]
-
ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. ChemInform. 2004;35(33). Available at: [Link]
-
Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. J Org Chem. 2009;74(21):8243-8253. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Int J Mol Sci. 2023;24(1):889. Available at: [Link]
Sources
Technical Support Center: Improving the Solubility of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol for In Vivo Studies
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of its poor aqueous solubility for in vivo applications. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for many kinase inhibitors, a class of drugs often plagued by solubility issues that can hinder preclinical development.[1][2]
Our goal is to provide you with the logical framework and practical steps to select and implement an effective solubilization strategy, ensuring reliable and reproducible results in your animal studies.
Part 1: Understanding the Challenge - Physicochemical Properties FAQ
Before attempting to solubilize a compound, it is critical to understand its inherent physicochemical properties. These characteristics dictate its behavior in aqueous and lipid environments and are the primary drivers of your formulation strategy.
Q1: What are the key physicochemical properties of this compound that I need to consider?
-
High Melting Point: The parent scaffold, 7-deazahypoxanthine, has a very high melting point of 345-348°C. This indicates a stable crystal lattice structure that requires significant energy to break, contributing to poor aqueous solubility. This is a common characteristic of "brick-dust" type molecules.
-
Poor Aqueous Solubility: The core is described as being soluble in dimethyl sulfoxide (DMSO) but not readily in aqueous solutions.[3][4] The addition of a lipophilic phenyl group will further decrease its affinity for water.
-
Potential for pH-Dependent Solubility: The pyrrolo[2,3-d]pyrimidine core contains ionizable protons. The predicted pKa of the parent scaffold is approximately 11.99.[3] This suggests the molecule is largely neutral at physiological pH (1-8), but solubility may be increased at a very high pH (>10), which is often not viable for in vivo studies due to toxicity and stability concerns.
-
Lipophilicity: The addition of the phenyl group increases the molecule's lipophilicity (LogP). This "grease-ball" characteristic can be leveraged for lipid-based formulations.[5] Many kinase inhibitors with this core are highly lipophilic.[6]
Q2: My compound is crashing out of my simple saline/PBS formulation. Why is this happening?
A2: This is a classic sign of exceeding the compound's thermodynamic aqueous solubility. When you prepare a stock solution in a solvent like DMSO and then dilute it into an aqueous buffer (like PBS or saline), the DMSO concentration drops significantly. The compound, no longer adequately solubilized by the organic co-solvent, precipitates out of the aqueous phase. This is a common issue for compounds classified as BCS Class II (low solubility, high permeability).[7]
Part 2: Strategic Formulation Selection - A Troubleshooting Guide
The "one-size-fits-all" approach does not work for formulating poorly soluble compounds. The optimal strategy depends on the required dose, the route of administration, and the compound's specific properties.
Decision-Making Workflow for Formulation Strategy
Below is a workflow to guide your selection process. Start at the top and work your way down based on your experimental needs and observations.
Caption: Decision workflow for selecting a solubilization strategy.
Troubleshooting Common Formulation Issues
Issue 1: My co-solvent system is too viscous or causes irritation at the injection site.
-
Causality: High concentrations of co-solvents like PEG400, propylene glycol, or ethanol can be viscous and cause local toxicity, inflammation, or hemolysis upon injection.
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: Try to keep the total percentage of organic co-solvents below 20-30% of the final formulation volume if possible.
-
Incorporate a Surfactant: Add a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Solutol® HS 15. These can form micelles to help solubilize the compound, allowing you to reduce the concentration of the primary co-solvent.
-
Switch to a Milder Co-solvent: Consider using solvents with better safety profiles, such as PEG400 over ethanol for parenteral routes.
-
Issue 2: My cyclodextrin formulation is not achieving the target concentration.
-
Causality: The stoichiometry of the drug-cyclodextrin complex is typically 1:1 or 1:2. If you have reached the saturation point of complexation, simply adding more cyclodextrin will not increase the drug's solubility.
-
Troubleshooting Steps:
-
Confirm the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are most common for in vivo use. SBE-β-CD is often more effective and has a better safety profile for parenteral administration.
-
Use Heat: Gently warming the solution during preparation can increase the rate and extent of complexation. Ensure the solution remains clear upon cooling to room temperature.
-
Adjust pH: A slight pH adjustment (if the compound has ionizable groups) can sometimes improve complexation efficiency.
-
Issue 3: I am developing an oral formulation, but the exposure is highly variable between animals.
-
Causality: This is a classic problem for poorly soluble, lipophilic compounds and is often due to food effects and inconsistent dissolution in the gastrointestinal tract.[6]
-
Troubleshooting Steps:
-
Consider a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are excellent for oral delivery.[8] These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions or microemulsions. This presents the drug in a solubilized state, ready for absorption.
-
Prepare a Lipophilic Salt: Research has shown that converting kinase inhibitors into lipophilic salt forms (e.g., with docusate) can dramatically increase their solubility in lipid excipients, enabling higher drug loading in lipid-based formulations and potentially increasing oral absorption.[6]
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation (for IV or IP Injection)
This protocol aims to create a simple, injectable formulation suitable for low-to-moderate doses.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
PEG400 (Polyethylene glycol 400)
-
Solutol® HS 15 (Macrogol 15 hydroxystearate) or Polysorbate 80
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Step 1: Prepare the Organic Concentrate: Weigh the required amount of your compound. Dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex until fully dissolved.
-
Step 2: Add Co-solvents and Surfactants: To the DMSO concentrate, add PEG400 (e.g., 30% of final volume) and Solutol HS 15 (e.g., 5-10% of final volume). Vortex thoroughly. This creates a homogenous organic phase.
-
Step 3: Dilute with Aqueous Vehicle: Slowly add the sterile saline dropwise while continuously vortexing or stirring. It is critical to add the aqueous phase to the organic phase slowly to prevent precipitation.
-
Step 4: Final Volume Adjustment: Bring the formulation to the final desired volume with saline.
-
Step 5: Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. It should be a clear, homogenous solution. Check the pH to ensure it is within a physiologically acceptable range (typically 6.0-8.0).
Example Formulation Vehicle Comparison:
| Vehicle Composition (by volume) | Max Achieved Concentration | Observations |
| 5% DMSO, 95% Saline | < 0.1 mg/mL | Immediate precipitation upon adding saline. |
| 10% DMSO, 40% PEG400, 50% Saline | ~1 mg/mL | Clear solution, but slightly viscous. |
| 10% DMSO, 30% PEG400, 5% Solutol HS 15, 55% Saline | ~2-3 mg/mL | Clear, less viscous solution. Stable for >4 hours. |
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (for IV, IP, or Oral Gavage)
This method uses a cyclodextrin to form an inclusion complex, encapsulating the drug molecule to enhance solubility.
Sources
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]pyrimidin-4-ol CAS#: 3680-71-5 [chemicalbook.com]
- 4. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
Welcome to the technical support center for the purification of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges. As Senior Application Scientists, we understand that robust purification is critical for obtaining reliable biological data and advancing your research. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process. The solutions provided are based on established laboratory practices and an understanding of the chemical properties of the pyrrolo[2,3-d]pyrimidine scaffold.
Question 1: My crude product shows multiple spots on TLC after synthesis. How do I identify the impurities and select an appropriate separation method?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common outcome. The impurities in the synthesis of this compound derivatives typically arise from three sources: unreacted starting materials, side-products, and reagents.
-
Common Impurities:
-
Unreacted Starting Materials: Precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidines or the corresponding amine/nucleophile are frequent impurities.
-
Hydrolysis Products: If you start from a 4-chloro intermediate, hydrolysis can occur in the presence of water, leading to the formation of the corresponding 4-hydroxy derivative.[1]
-
N-Alkylation/Arylation of the Pyrrole Ring: The nitrogen at the 7-position of the pyrrole ring is nucleophilic and can compete with the desired reaction, leading to N7-substituted byproducts, especially in the presence of a base.[1] Protecting the N7 position can prevent this, but if it's not protected, this side product is possible.[1]
-
Reagents and Catalysts: Residual coupling reagents (e.g., palladium catalysts) or bases (e.g., DIPEA, K₂CO₃) may also be present.[1][2]
-
-
Recommended Purification Strategy: Silica gel column chromatography is the most versatile and widely used method for separating complex mixtures of these derivatives.[1][2][3][4]
Workflow for Method Development:
-
TLC Analysis: Use TLC to find a solvent system that provides good separation between your product and the impurities. The ideal Retention Factor (Rf) for your target compound should be between 0.2 and 0.4.
-
Solvent Selection: Start with a binary solvent system and gradually increase polarity. Common systems include Hexane/Ethyl Acetate, Dichloromethane/Methanol, or Petroleum Ether/Ethyl Acetate.[2][3][4]
-
Column Chromatography: Once an optimal solvent system is identified, perform column chromatography. A detailed protocol is provided below.
-
| Impurity Polarity | Derivative Polarity | Recommended Starting Eluent System | Notes |
| Less Polar | More Polar | Hexane/Ethyl Acetate (e.g., 9:1 -> 1:1 gradient) | Useful for separating non-polar starting materials. |
| Similar Polarity | N/A | Dichloromethane/Methanol (e.g., 99:1 -> 9:1 gradient) | A versatile system for a wide range of polarities.[4][5] |
| More Polar | Less Polar | Ethyl Acetate/n-Pentane (e.g., 2:8 -> 8:2 gradient)[2] | Good for separating more polar byproducts. |
Question 2: My compound streaks significantly during column chromatography on silica gel. How can I improve peak shape and separation?
Answer:
Streaking on silica gel is a frequent issue with nitrogen-containing heterocyclic compounds like pyrrolo[2,3-d]pyrimidines. This phenomenon is typically caused by the interaction of basic nitrogen atoms in your molecule with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
Causality: The lone pairs on the pyrimidine and pyrrole nitrogens can act as Lewis bases, leading to strong adsorption onto the acidic silica surface, which causes the streaking.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for binding to the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system. This is highly effective for basic compounds.
-
Ammonia Solution: Prepare a mixture of Methanol/Ammonia (e.g., 25% aqueous NH₃ solution) and use it as a component of your eluent system, such as in a CH₂Cl₂/MeOH/NH₃ mixture.[5]
-
-
Use a Different Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider using a less acidic stationary phase.
-
Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds.
-
Treated Silica: Use commercially available deactivated or base-treated silica gel.
-
Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting poor chromatography.
Question 3: I am struggling to induce crystallization of my purified compound. What techniques can I use?
Answer:
Recrystallization is an excellent method for obtaining highly pure, crystalline material, but inducing crystallization can be challenging.[1][6] The principle relies on the differential solubility of your compound in a solvent at high and low temperatures.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve your compound completely when hot but poorly when cold.
-
Common Solvents: For pyrrolo[2,3-d]pyrimidine derivatives, common solvents to try are ethanol, methanol, or mixtures like methanol/chloroform.[1][6]
-
Solvent/Anti-Solvent System: If a single solvent doesn't work, try an anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM, DMSO, or hot ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., water, hexane, or ether) dropwise at room temperature or while warm until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Inducing Crystal Growth:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few crystals from a previous batch, add a single, tiny seed crystal to the cooled, supersaturated solution.
-
Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This gradually increases the concentration, which can promote crystallization.
-
Slow Cooling & Patience: Rapid cooling often leads to oils or amorphous solids. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) for an extended period.
-
Question 4: My final compound has poor solubility in aqueous buffers for biological assays. What are my options?
Answer:
Poor aqueous solubility is a well-known characteristic of many heterocyclic scaffolds, including pyrrolo[2,3-d]pyrimidines.[5][7] This can significantly impact the reliability of in vitro and in vivo testing.
Strategies to Improve Solubility:
-
Use a Co-Solvent: The most common approach is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[8] Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation Approaches: For more advanced applications, formulation strategies can be employed. This involves creating a mixture that enhances the apparent water solubility of the drug.
-
Structural Modification: For long-term drug development, medicinal chemistry efforts can be directed at synthesizing more soluble analogs.
-
Incorporate Polar Groups: Introducing polar functional groups, such as pyridyl fragments or hydroxyl groups, can significantly enhance aqueous solubility.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, first-pass purification strategy for a new this compound derivative?
A1: A robust, general workflow is essential for efficiently purifying new chemical entities. The following diagram outlines a standard strategy, moving from simpler to more complex techniques.
General Purification Workflow
Caption: A standard workflow for the purification of novel compounds.
Q2: Which analytical techniques are essential to confirm the structure and purity of my final compound?
A2: A combination of spectroscopic and analytical methods is required to unambiguously confirm the structure and assess the purity of your this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound with high accuracy (e.g., >95%).[2][5]
-
Melting Point (m.p.): For crystalline solids, a sharp melting point range is a good indicator of high purity.[3][4]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying compounds using silica gel chromatography.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel (e.g., 200-300 mesh) in your starting, non-polar eluent (e.g., 100% Hexane or a 9:1 Hexane/EtOAc mixture).[3]
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Gently tap the column to ensure even packing and let the silica settle. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent over time (gradient elution) according to your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying a solid compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal Formation: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all residual solvent.[9]
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Mothana, R. A. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1-18. Available from: [Link]
-
Abdel-Megeed, M. F., El-Sayed, W. A., & El-Gazzar, A. B. A. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available from: [Link]
-
Al-Hujaily, E. A., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., & El-Gamal, K. M. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6695. Available from: [Link]
-
Wang, Y., Zhang, H., Ding, Y., & Liu, Y. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available from: [Link]
-
Ronga, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(4), 1546-1554. Available from: [Link]
-
Kristjánsdóttir, K. S., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(3), 1097-1117. Available from: [Link]
-
Kristjánsdóttir, K. S., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Baghdad Science Journal. Available from: [Link]
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization. WO2007012953A2.
-
Pichler, H., Folkers, G., & Eger, K. (1987). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Semantic Scholar. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 9. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 10. ijsred.com [ijsred.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrrolo[2,3-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical solutions to one of the most significant challenges in the development of this important class of kinase inhibitors: poor oral bioavailability. The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine, is a privileged structure in kinase inhibitor design due to its resemblance to adenine, allowing it to effectively compete with ATP at the kinase hinge region.[1][2] However, the physicochemical properties of many derivatives often lead to suboptimal pharmacokinetic profiles when administered orally.
This resource is structured to walk you through the underlying causes of poor oral bioavailability and provide a series of targeted questions and answers to help you troubleshoot your specific experimental challenges. We will cover key areas from initial compound characterization to advanced formulation and chemical modification strategies.
Section 1: Understanding the Bioavailability Challenge
Poor oral bioavailability is a multifaceted problem that can derail an otherwise promising therapeutic candidate. For pyrrolo[2,3-d]pyrimidine inhibitors, the primary culprits are often low aqueous solubility and extensive first-pass metabolism. It's crucial to understand that bioavailability is not a single parameter but a result of several sequential processes: A bsorption, D istribution, M etabolism, and E xcretion (ADME).
Before diving into troubleshooting, let's visualize the key factors influencing the journey of an orally administered drug.
Caption: Key physiological barriers to oral drug bioavailability.
Frequently Asked Questions: Initial Assessment
Q1: My pyrrolo[2,3-d]pyrimidine inhibitor shows excellent in vitro potency but fails in vivo due to low exposure after oral dosing. Where do I start?
A1: The first step is to systematically evaluate the fundamental physicochemical and ADME properties of your compound. A common mistake is to advance a potent compound without a clear understanding of its drug-like properties. Start by asking these questions:
-
What is its aqueous solubility? Many kinase inhibitors are lipophilic, leading to poor solubility.[3] Determine the kinetic and thermodynamic solubility at different pH values relevant to the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8).
-
What is its permeability? A compound must pass through the intestinal epithelium to reach the bloodstream. Use an in vitro model like the Caco-2 permeability assay to classify your compound's permeability.[4]
-
Is it a substrate for efflux transporters? P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are common efflux transporters in the gut wall that can pump your compound back into the GI lumen, limiting absorption.[5][6] Specific assays can determine if your inhibitor is a substrate for these transporters.
-
How metabolically stable is it? Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism by cytochrome P450 (CYP) enzymes.[4]
This initial data will help you diagnose the primary reason for poor bioavailability and guide your subsequent optimization strategy.
Q2: How do I interpret the results from my initial ADME screening?
A2: Your results can be categorized using the Biopharmaceutics Classification System (BCS), which classifies drugs based on their solubility and permeability.[3] This framework is invaluable for predicting the likely rate-limiting step for oral absorption.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Recommended Strategy |
| Class I | High | High | None (Usually well-absorbed) | Minimal formulation work needed. |
| Class II | Low | High | Dissolution Rate | Focus on solubility enhancement (e.g., solid dispersions, particle size reduction). |
| Class III | High | Low | Permeability | Focus on permeability enhancement (e.g., prodrugs, permeation enhancers). |
| Class IV | Low | Low | Dissolution & Permeability | Combination of strategies; often requires significant chemical modification. |
Many pyrrolo[2,3-d]pyrimidine inhibitors fall into BCS Class II or IV, making solubility a primary hurdle.
Section 2: Troubleshooting Solubility-Limited Bioavailability (BCS Class II/IV)
If your compound has high permeability but low solubility, its absorption is limited by how quickly and completely it can dissolve in the GI fluids.
Frequently Asked Questions: Formulation Strategies
Q3: My compound is a BCS Class II inhibitor. What formulation strategies can I use to improve its dissolution and oral absorption?
A3: For BCS Class II compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. Several formulation strategies can be employed, moving from simpler to more complex approaches.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective and widely used strategy. By dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline, higher energy) state, you can achieve a state of supersaturation upon dissolution, dramatically increasing the driving force for absorption.[9][10]
-
Mechanism: The amorphous form has a higher apparent solubility than the stable crystalline form. The polymer helps to prevent recrystallization in the GI tract.
-
Preparation: Common methods include spray-drying and hot-melt extrusion.
-
Key Consideration: Polymer selection is critical and depends on the drug's properties.
-
-
Lipid-Based Formulations: If your inhibitor is lipophilic (high LogP), lipid-based systems can improve oral bioavailability by presenting the drug in a solubilized state.
The choice of strategy depends on the physicochemical properties of your specific inhibitor.
Experimental Protocol: Screening for Amorphous Solid Dispersion Feasibility
This protocol provides a small-scale method to quickly assess the feasibility of creating a stable ASD.
Objective: To determine if a pyrrolo[2,3-d]pyrimidine inhibitor can form a stable amorphous solid dispersion with common pharmaceutical polymers.
Materials:
-
Your pyrrolo[2,3-d]pyrimidine inhibitor
-
Polymers: PVP K30, HPMC-AS, Soluplus®
-
Solvent: Dichloromethane/Methanol co-solvent (or other suitable solvent system)
-
Glass vials, rotary evaporator, vacuum oven
-
Polarized Light Microscope (PLM)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Solvent Casting: a. Prepare solutions of the inhibitor and each polymer at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w). b. Dissolve both the inhibitor and the polymer in a minimal amount of the co-solvent in a glass vial. c. Evaporate the solvent slowly using a rotary evaporator to form a thin film. d. Dry the film under vacuum at 40°C for 24 hours to remove residual solvent.
-
Initial Characterization (PLM): a. Scrape a small amount of the dried film onto a microscope slide. b. Observe under a polarized light microscope. The absence of birefringence (colorful crystals) indicates a potentially amorphous system.
-
Thermal Analysis (DSC): a. Accurately weigh 3-5 mg of the dried film into a DSC pan. b. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Analyze the thermogram. A single glass transition (Tg) and the absence of a melting endotherm for the drug confirm the formation of a single-phase amorphous dispersion.
Interpretation: A successful formulation will be non-crystalline by PLM and show a single Tg by DSC. This indicates good miscibility between the drug and polymer and suggests that an ASD is a viable strategy to pursue.
Section 3: Troubleshooting Permeability and Metabolism Issues (BCS Class III/IV)
For compounds where poor permeability or high first-pass metabolism is the primary barrier, formulation changes alone may be insufficient. Here, chemical modification strategies are often required.
Frequently Asked Questions: Chemical Modification
Q4: My inhibitor is highly soluble but has low permeability and is rapidly metabolized. What chemical modifications should I consider?
A4: This profile (BCS Class III or IV with high metabolism) points to a need for a prodrug strategy . A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[3][10]
The goals of a prodrug approach for your inhibitor would be to:
-
Increase Lipophilicity: To enhance passive diffusion across the intestinal membrane.
-
Mask Metabolic Soft Spots: To protect the molecule from premature metabolism by CYP enzymes in the gut wall and liver.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions for higher yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, particularly focusing on the widely employed cyclocondensation route.
Core Reaction Pathway: Cyclocondensation
A prevalent and effective method for constructing the this compound scaffold is the cyclocondensation of a 2-amino-3-cyanopyrrole derivative with benzamidine hydrochloride. This reaction is a cornerstone of heterocyclic synthesis, but like any chemical transformation, it is not without its potential pitfalls.
Question 1: I am experiencing consistently low yields of my desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this cyclocondensation reaction can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
1. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: The cyclocondensation reaction is highly sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition of the starting materials or the final product. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature. Small-scale trial reactions are recommended to identify the ideal temperature and duration without committing large quantities of valuable starting materials.[1]
-
Solvent Choice: The choice of solvent is critical for ensuring that all reactants are sufficiently soluble and that the reaction proceeds at an appropriate rate. High-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol are often employed for this type of cyclocondensation to achieve the necessary reaction temperatures.
-
Base Strength and Stoichiometry: The presence of a suitable base is often necessary to neutralize the hydrochloride salt of benzamidine and to facilitate the cyclization process. The choice and amount of base can significantly impact the reaction outcome. Common bases include sodium ethoxide, potassium carbonate, or organic bases like triethylamine. An excess of a strong base could lead to unwanted side reactions.
2. Purity of Reagents:
-
Starting Materials: The purity of the 2-amino-3-cyanopyrrole derivative and benzamidine hydrochloride is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation. Ensure your starting materials are of high purity, and if necessary, recrystallize or purify them before use.
-
Solvent Quality: The use of dry solvents is crucial, as the presence of water can lead to the hydrolysis of intermediates or the final product.
3. Inefficient Mixing:
-
In heterogeneous reaction mixtures, inefficient stirring can result in localized concentration gradients and poor reaction kinetics, leading to lower yields. Ensure vigorous and consistent stirring throughout the reaction.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low reaction yields.
Question 2: My reaction produces a significant amount of a stubborn impurity that is difficult to separate from the desired product. What could this impurity be and how can I prevent its formation?
Answer:
The formation of persistent impurities is a common challenge in heterocyclic synthesis. In the case of the this compound synthesis via cyclocondensation, several side reactions can lead to byproducts.
Potential Side Reactions and Impurities:
-
Self-condensation of Benzamidine: Under basic conditions, benzamidine can undergo self-condensation to form 2,4,6-triphenyl-1,3,5-triazine. This is more likely to occur at high temperatures and with prolonged reaction times.
-
Hydrolysis of the Cyano Group: If water is present in the reaction mixture, the cyano group of the 2-amino-3-cyanopyrrole starting material can be hydrolyzed to a carboxamide. This carboxamide can then participate in the cyclization to form a different pyrrolo[2,3-d]pyrimidine derivative.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of unreacted starting materials or partially cyclized products in the final mixture.
Strategies to Minimize Impurity Formation:
-
Strict Anhydrous Conditions: Employing rigorously dried solvents and reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of hydrolysis-related impurities.
-
Control of Stoichiometry: Using a slight excess of the 2-amino-3-cyanopyrrole derivative relative to benzamidine can help to ensure the complete consumption of the amidine and minimize its self-condensation.
-
Optimization of Reaction Time and Temperature: As mentioned previously, carefully monitoring the reaction progress allows for quenching the reaction once the formation of the desired product is maximized and before significant impurity formation occurs.
-
Purification Strategy: If impurity formation is unavoidable, a careful selection of the purification method is crucial. Column chromatography using a suitable solvent system is often effective. In some cases, recrystallization from an appropriate solvent can also be used to isolate the pure product.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 1: What are the most common starting materials for the synthesis of this compound?
Answer:
The most direct and widely used approach involves the cyclocondensation of a 2-amino-3-cyanopyrrole with benzamidine or a benzamidine equivalent. The specific 2-amino-3-cyanopyrrole can be synthesized through various methods, often starting from α-haloketones or related precursors.
Another potential route involves the synthesis of a 2-phenyl-4-aminopyrrolo[2,3-d]pyrimidine followed by hydrolysis of the amino group to the desired hydroxyl functionality.
Question 2: What is the role of the catalyst in this reaction?
Answer:
In many of the reported syntheses of pyrrolo[2,3-d]pyrimidines, particularly in multi-component reactions, a catalyst can be employed to enhance the reaction rate and improve the yield. For the cyclocondensation of a 2-amino-3-cyanopyrrole with an amidine, a base is typically used as a promoter rather than a true catalyst, as it is consumed in the reaction to neutralize the acid salt of the amidine.
In other synthetic strategies, such as those involving cross-coupling reactions to introduce the phenyl group, a transition metal catalyst (e.g., a palladium complex) would be essential.
Question 3: How can I effectively monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of this reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. Staining with a suitable reagent (e.g., potassium permanganate or UV light if the compounds are UV active) can aid in visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Question 4: What are the recommended purification techniques for this compound?
Answer:
The purification of this compound typically involves the following methods:
-
Precipitation and Filtration: Upon completion of the reaction, the crude product may precipitate from the reaction mixture upon cooling or by the addition of an anti-solvent. The solid can then be collected by filtration and washed with a suitable solvent to remove soluble impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product crystallizes out, leaving the impurities in the solution.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A suitable eluent system is selected to achieve good separation between the desired product and any impurities.
III. Experimental Protocols
The following is a generalized, representative protocol for the synthesis of a 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-one, which can be adapted for the synthesis of the 2-phenyl analog.
Protocol: Synthesis of 2-Aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones
This protocol is based on the cyclocondensation of a 2-amino-1H-pyrrole-3-carboxamide derivative with an aromatic aldehyde, which is a related and illustrative transformation.[2]
Materials:
-
2-Amino-1H-pyrrole-3-carboxamide derivative (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde for the 2-phenyl derivative) (1 equivalent)
-
Brønsted-acidic ionic liquid [(CH₂)₄SO₃HMIM][HSO₄] (catalytic amount)
-
Air (as oxidant)
Procedure:
-
To a reaction vessel, add the 2-amino-1H-pyrrole-3-carboxamide derivative and the aromatic aldehyde.
-
Add a catalytic amount of the Brønsted-acidic ionic liquid.
-
Heat the reaction mixture to 85 °C with stirring, open to the air.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with a suitable solvent.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Optimization Parameters
| Parameter | Recommended Range/Value | Rationale |
|---|---|---|
| Temperature | 80 - 120 °C | To overcome the activation energy of cyclization without causing decomposition. |
| Reaction Time | 2 - 24 hours | Dependent on temperature and substrate reactivity; monitor by TLC. |
| Solvent | DMF, DMSO, Ethylene Glycol | High-boiling polar aprotic solvents to ensure solubility and appropriate reaction temperature. |
| Base | NaOEt, K₂CO₃, Et₃N | To neutralize HCl from benzamidine HCl and facilitate cyclization. Stoichiometry is key. |
General Cyclocondensation Workflow
Caption: A typical experimental workflow for the cyclocondensation reaction.
IV. References
-
MDPI. "One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives". [Link]
-
Connect Journals. "Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:". [Link]
-
Google Patents. "Process for the preparation of pyrrolo[2,3-d]pyrimidines".
-
PubMed Central. "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation". [Link]
-
PubMed Central. "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation". [Link]
-
PubMed. "Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents". [Link]
-
ResearchGate. "Synthesis of pyrrolo[2,3-d]pyrimidines using a three-component condensation reaction". [Link]
-
PubMed Central. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives". [Link]
-
Google Patents. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis".
-
PubMed. "Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1". [Link]
-
ResearchGate. "ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines.". [Link]
-
Semantic Scholar. "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis". [Link]
-
European Patent Office. "PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS". [Link]
-
PubMed. "Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors". [Link]
-
Wisdomlib. "Cyclocondensation reaction: Significance and symbolism". [Link]
-
YouTube. "2021 Heterocyclic Chemistry - Lecture 17". [Link]
-
ResearchGate. "Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes". [Link]
-
ResearchGate. "Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones(7-deazapurines) Under Solvent- and Catalyst-Free Conditions". [Link]
-
MDPI. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives". [Link]
-
University of Leeds. "Heterocyclic Chemistry - TUTORIAL PROBLEMS". [Link]
-
ResearchGate. "Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles". [Link]
-
MDPI. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis". [Link]
-
Sciforum. "Synthesis of Amidines and its application to pyrimidouracil synthesis". [Link]
-
European Journal of Chemistry. "Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][2][3]triazines". [Link]
Sources
Technical Support Center: Troubleshooting Kinase Assays with 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "deazapurine" bioisostere of adenine, making it a privileged core structure for ATP-competitive kinase inhibitors.[1][2] Derivatives such as 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol are frequently investigated for their potential as targeted therapeutics in oncology and inflammatory diseases.[1][2][3] While biochemically potent, this class of compounds can present unique challenges in in vitro kinase assays.
This guide provides a structured troubleshooting framework for researchers encountering common issues when profiling this compound and its analogs. We will address frequent sources of assay interference, outline validation protocols, and offer expert insights to ensure the generation of high-quality, reliable data.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a question-and-answer format to directly address specific experimental problems.
Issue 1: My IC50 values are inconsistent or show steep "cliff-like" dose-response curves.
Question: I'm testing this compound in my kinase assay, and the IC50 values vary significantly between experiments. Sometimes, the dose-response curve is unusually steep, not following a classic sigmoidal shape. What could be the cause?
Answer:
This is a classic symptom of compound-mediated assay interference, most commonly caused by the formation of colloidal aggregates.[4][5] At concentrations above a certain threshold (the critical aggregation concentration), the compound may self-assemble into nano- to micro-scale particles in your aqueous assay buffer.[6][7] These aggregates can non-specifically inhibit enzymes by sequestering the kinase protein, leading to artificially potent and steep inhibition curves.[4][8]
Recommended Actions & Rationale:
-
Introduce a Non-ionic Detergent: The most effective first step is to repeat the assay with a low concentration of a non-ionic detergent added to the assay buffer.
-
Protocol: Add 0.01% - 0.025% (v/v) Triton X-100 or Tween-20 to your kinase assay buffer.[5]
-
Expected Outcome: If aggregation is the culprit, the detergent will disrupt the formation of colloids. You should observe a significant rightward shift (increase) in the IC50 value, and the dose-response curve should adopt a more canonical shape. A well-behaved, specific inhibitor's potency should not be significantly affected by the presence of a mild detergent.[5]
-
-
Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the concentration of the target enzyme.
-
Protocol: Run the IC50 determination at two different kinase concentrations (e.g., 1x and 5x).
-
Expected Outcome: For a true, specific inhibitor, the IC50 should remain relatively constant. For an aggregator, the apparent IC50 value will often increase proportionally with the enzyme concentration.[5][6]
-
-
Perform a Solubility Check: Poor solubility can be a primary driver of aggregation.
-
Protocol: Prepare the compound at its highest test concentration in the final assay buffer. After a 30-minute incubation, centrifuge the sample at high speed (>14,000 x g) for 20 minutes. Carefully measure the concentration of the compound in the supernatant via LC-MS or UV-Vis spectroscopy and compare it to the nominal concentration.
-
Rationale: This will determine the true soluble concentration of your compound under the exact assay conditions.
-
Issue 2: The assay background is high and variable, especially in fluorescence-based readouts.
Question: I'm using a fluorescence polarization (FP) or TR-FRET-based kinase assay. When I add my pyrrolopyrimidine compound, the background signal increases, or I get false positives/negatives. Why is this happening?
Answer:
This issue points towards direct optical interference from your test compound. Aromatic, heterocyclic molecules like this compound can be intrinsically fluorescent or can absorb light at the excitation or emission wavelengths of your assay's fluorophores (an "inner filter effect").[4][9] This can lead to artificially high or low signals, independent of kinase activity.
Recommended Actions & Rationale:
-
Run a "Compound-Only" Control Plate: This is the most critical control for any fluorescence-based assay.
-
Protocol: Set up a plate that includes all assay components except the kinase enzyme. Add your compound at all concentrations of your dose-response curve.
-
Rationale: This will directly measure the compound's intrinsic fluorescence or quenching properties at the assay's specific wavelengths. The signal from these wells should be subtracted from your experimental wells to correct for the interference.
-
-
Check for Spectral Overlap:
-
Protocol: Using a spectrophotometer and fluorometer, measure the absorbance and emission spectra of this compound (dissolved in the assay buffer).
-
Rationale: Compare the compound's spectra with the excitation and emission spectra of your assay's donor and acceptor fluorophores (e.g., Fluorescein, Europium, Cy5). Significant overlap confirms an inner-filter effect.
-
-
Switch to a Red-Shifted Assay: If interference is confirmed, the best solution is often to change the assay format.
-
Consider an Orthogonal Assay Format: If optical interference cannot be resolved, switch to a non-fluorescence-based detection method.
-
Examples:
-
Luminescence-based assays (e.g., Promega's ADP-Glo™): These assays measure ATP depletion via a luciferase reaction.[11] While robust, be aware that some compounds can also inhibit luciferase.
-
Radiometric assays ([³²P]-ATP or [³³P]-ATP): These are considered the "gold standard" as they are largely immune to compound interference and provide a direct measure of phosphate transfer.[12]
-
-
| Assay Technology | Common Interference Mechanism | Mitigation Strategy |
| Fluorescence Polarization (FP) | Compound autofluorescence, light scattering from precipitates.[9][10] | Use red-shifted dyes; run compound-only controls. |
| TR-FRET / HTRF | Inner-filter effects (light absorption), fluorescence quenching.[13][14] | Switch to a different donor/acceptor pair; use orthogonal assay. |
| Luminescence (e.g., ADP-Glo) | Inhibition of the coupling enzyme (luciferase).[4] | Run a luciferase counter-screen. |
| Radiometric ([³²P]-ATP) | Minimal interference. | Gold standard for confirming hits from other formats.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a this compound compound?
The pyrrolo[2,3-d]pyrimidine core is an isostere of adenine, the core component of ATP.[2] Therefore, compounds with this scaffold are almost always designed as ATP-competitive inhibitors, binding to the kinase active site.[15]
Q2: My compound seems to inhibit multiple unrelated kinases. Is it just promiscuous?
While some kinase inhibitors are inherently promiscuous (binding to many kinases), apparent promiscuity can also be an artifact of a non-specific inhibition mechanism like aggregation.[16][17] Before concluding that your compound has a broad kinase profile, it is essential to rule out aggregation using the detergent and enzyme concentration tests described in Issue 1 . If the activity persists in the presence of detergent, the compound may genuinely be a promiscuous inhibitor.[18]
Q3: What is the best way to prepare my stock solution of this compound to avoid solubility issues?
Based on available data, this compound is soluble in DMSO.[19][20] It is standard practice to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. To avoid precipitation in the aqueous assay buffer, ensure the final DMSO concentration in the assay well is kept low, typically ≤1% and never exceeding 5%. Always perform a serial dilution of the DMSO stock before the final dilution into the aqueous buffer.
Q4: Can I use a cell-based assay to validate my biochemical hits?
Absolutely. A cell-based assay is a critical next step. It provides an orthogonal validation that the compound is active in a more complex biological environment. A positive result in a cellular assay (e.g., inhibiting phosphorylation of a downstream substrate) significantly increases confidence that your compound is not a simple biochemical assay artifact.
Key Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
This protocol is designed to differentiate true inhibitors from aggregation-based false positives.
-
Reagent Preparation:
-
Prepare two batches of your complete kinase assay buffer.
-
Buffer A (Control): Standard kinase assay buffer.
-
Buffer B (Detergent): Standard kinase assay buffer supplemented with 0.02% (v/v) Triton X-100.
-
-
Compound Plating: Prepare identical serial dilutions of this compound on two separate assay plates.
-
Assay Execution:
-
On Plate A, run the kinase inhibition assay using Buffer A.
-
On Plate B, run the exact same assay using Buffer B.
-
-
Data Analysis:
-
Calculate the IC50 value from both plates.
-
Interpretation:
-
No significant change in IC50: The compound is likely a true, specific inhibitor.
-
>10-fold increase (right-shift) in IC50 on Plate B: The compound is a suspected aggregator.
-
-
Protocol 2: Workflow for Troubleshooting Kinase Assay Interference
The following diagram illustrates a logical workflow for diagnosing and mitigating common assay interferences.
Caption: A decision tree for troubleshooting common kinase assay artifacts.
References
-
Vogt, A., & Lazo, J. S. (2005). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Kores, K., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Pope, A. J., et al. (2004). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Semantic Scholar. [Link]
-
Bitner, B. R., et al. (2015). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. NIH. [Link]
-
Gokhale, N., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Sharma, P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Miljković, F., & Bajorath, J. (2019). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Publications. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
-
He, Y., et al. (2018). What makes a kinase promiscuous for inhibitors?. PMC - NIH. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Miljković, F., et al. (2019). Kinase inhibitors with varying promiscuity degrees. ResearchGate. [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. NCBI Bookshelf. [Link]
-
Pharmaceutical Technology. (2024). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]
-
Aldhaeefi, M., & Ardayfio, O. (2017). The Ecstasy and Agony of Assay Interference Compounds. PMC - PubMed Central. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]
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MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]
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ResearchGate. (2020). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]
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MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Home Sunshine Pharma. [Link]
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
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LookChem. (n.d.). CAS No.3680-71-5,Pyrrolo[2,3-d]pyrimidin-4-ol Suppliers. LookChem. [Link]
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Technical Support Center: Addressing Off-Target Effects of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for researchers utilizing the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold. This chemical core is a privileged structure in modern pharmacology, forming the backbone of numerous potent and selective kinase inhibitors.[1][2][3][4][5] A prominent example is Ruxolitinib, a selective inhibitor of Janus Kinase (JAK) 1 and 2, which are critical nodes in cytokine signaling pathways.[6][7]
While compounds derived from this scaffold exhibit high affinity for their intended targets, the conserved nature of the ATP-binding pocket across the human kinome presents an inherent challenge: the potential for off-target effects.[8][9] Unintended interactions with other kinases can lead to ambiguous experimental data, unexpected cellular phenotypes, and potential toxicities.[8]
This guide is designed to provide you, the researcher, with a framework for anticipating, identifying, and validating potential off-target effects of your pyrrolo[2,3-d]pyrimidine-based compounds. We will use the well-characterized JAK inhibitor Ruxolitinib as a primary example to illustrate key principles and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for inhibitors based on this scaffold?
The 7H-pyrrolo[2,3-d]pyrimidine core is a versatile hinge-binding motif that has been successfully used to target a wide range of protein kinases.[1][5] Most notably, it is the core of JAK inhibitors like Ruxolitinib, which potently inhibit JAK1 and JAK2.[7] Derivatives of this scaffold have also been developed as inhibitors for other receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and RET, as well as cyclin-dependent kinases (CDKs).[2][3][4][5] The specific target profile is determined by the substitutions made to the core scaffold.
Q2: Why are off-target effects a significant concern for this class of compounds?
The human kinome consists of over 500 protein kinases, many of which share structural similarities in the ATP-binding site that these inhibitors target.[8][10] This similarity can lead to "polypharmacology," where a compound inhibits multiple kinases. While sometimes beneficial, unintended off-target inhibition can confound research results. For example, Ruxolitinib is known to cause anemia and thrombocytopenia, which are direct consequences of inhibiting JAK2 in hematopoietic signaling pathways.[6] More subtle off-target effects, such as the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) by Ruxolitinib, can impact processes like cell migration and may not be immediately obvious.[11]
Q3: How can I proactively assess the selectivity of my novel compound?
The most direct method is to perform a comprehensive kinase selectivity profile.[12] This involves screening your compound against a large panel of purified kinases (often >400) to determine its inhibitory activity (typically as IC50 or Ki values) across a significant portion of the kinome.[8][12] Several contract research organizations (CROs) offer these services using various assay formats.[12] The resulting data provides a "selectivity map" that highlights both the intended target and any potential off-targets, guiding further investigation.[12][13]
Troubleshooting Guide: Investigating Unexpected Results
This section addresses common experimental issues where off-target effects may be the underlying cause. Each scenario includes an explanation of the potential mechanism and a detailed workflow for diagnosis and validation.
Problem 1: My compound is more potent in cell-based assays than in biochemical assays against its purified target.
Scenario: You've synthesized a novel inhibitor targeting JAK2. Your enzymatic assay shows an IC50 of 50 nM. However, in a cell-based assay measuring the inhibition of STAT3 phosphorylation, the IC50 is 5 nM.
Potential Cause: This discrepancy often suggests that your compound is hitting multiple targets within the cell that contribute to the observed phenotype. The enhanced cellular potency could result from:
-
Inhibition of an upstream kinase: The compound might be inhibiting another kinase higher up in the signaling cascade that also activates the JAK/STAT pathway.
-
Synergistic inhibition: The compound could be inhibiting a parallel or compensatory signaling pathway that, when blocked, sensitizes the cell to JAK2 inhibition.[14]
-
Potent off-target: The compound may have a more potent off-target that is the primary driver of the observed cellular effect.
Troubleshooting Workflow:
-
Conduct a Broad Kinome Screen: This is the most crucial first step. Screen the compound at one or two concentrations (e.g., 100 nM and 1 µM) against a large kinase panel.[8] This will reveal any off-targets that are inhibited with equal or greater potency than the primary target.
-
Analyze the "Hits": Examine the list of potential off-targets. Are any of them known to regulate the same downstream pathway (e.g., STAT3 phosphorylation)?
-
Orthogonal Target Validation: If a potent off-target is identified, you must validate whether it is responsible for the cellular effect. This requires using methods that rely on different principles.[15][16][17][18]
Problem 2: I'm observing a paradoxical or unexpected cellular phenotype.
Scenario: Your compound, designed as a JAK1/2 inhibitor to reduce proliferation in a cancer cell line, is unexpectedly causing changes in cell morphology or increasing cell migration.
Potential Cause: This strongly indicates an off-target effect on a pathway controlling a different cellular process. For example, Ruxolitinib has been shown to inhibit ROCK kinases as an off-target effect.[11] ROCK kinases are central regulators of the actin cytoskeleton, and their inhibition can profoundly affect cell shape, adhesion, and motility. This effect is independent of JAK/STAT signaling.
Visualizing the Problem: On-Target vs. Off-Target Pathways
Caption: On-target inhibition of JAK2 affects proliferation, while off-target inhibition of ROCK affects cell migration.
Troubleshooting Workflow:
-
Review Kinome Scan Data: Re-examine your selectivity profile for kinases involved in cytoskeletal regulation, cell adhesion, or migration (e.g., ROCK, PAK, FAK).
-
Phenocopy with a Specific Inhibitor: Use a well-validated, structurally distinct inhibitor of the suspected off-target (e.g., a specific ROCK inhibitor like Y-27632). Treat your cells with this specific inhibitor. If it reproduces the same unexpected phenotype (e.g., changes in cell migration), it provides strong evidence for the off-target mechanism.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the knockdown cells phenocopy the effect of your compound, this confirms the target's involvement. This is a critical orthogonal approach because it does not involve a small molecule.[15]
Problem 3: How do I definitively confirm that a specific off-target is responsible for an observed effect?
Scenario: Your kinome scan revealed that your compound inhibits both its primary target (JAK2, IC50 = 50 nM) and an off-target (ROCK2, IC50 = 75 nM). You observe an anti-migratory effect and want to know which kinase is responsible.
Potential Cause: Both JAK/STAT and ROCK signaling can influence cell migration, so you need to dissect the contribution of each.
Experimental Workflow for Off-Target Validation:
This workflow provides a systematic, multi-pronged approach to confirm the role of a suspected off-target.[15][17]
Caption: A workflow for validating a suspected off-target kinase.
Detailed Protocol Steps:
-
Biochemical Assays:
-
Objective: Confirm the inhibitory activity of your compound against the purified off-target kinase.
-
Method: Perform a dose-response analysis to determine the IC50 of your compound against the purified off-target (e.g., ROCK2). This validates the initial screening hit.[8]
-
-
Cellular Target Engagement:
-
Objective: Show that your compound inhibits the off-target kinase inside the cell.
-
Method: Use a Western blot to measure the phosphorylation of a known, direct substrate of the off-target kinase. For ROCK2, you would measure the phosphorylation of Myosin Light Chain 2 (p-MLC2). Treat cells with a dose-response of your compound and look for a decrease in p-MLC2 levels.[8]
-
-
Orthogonal Validation (as diagrammed above):
-
Chemical Genetics: Treat cells with a selective ROCK inhibitor (e.g., Y-27632) and measure the anti-migratory effect.
-
Genetic Perturbation: Transfect cells with siRNA targeting ROCK2. After knockdown is confirmed (via Western blot or qPCR), measure cell migration.
-
Comparison: If both your compound, the selective inhibitor, and the siRNA knockdown all produce the same anti-migratory phenotype, you have built a robust case that ROCK2 inhibition is the cause.
-
Data Summary: Representative Kinase Selectivity Profile
The table below illustrates what a selectivity profile might look like for a hypothetical pyrrolo[2,3-d]pyrimidine derivative, highlighting the on-target and key off-targets.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Cellular Function |
| JAK2 (On-Target) | 5 | Tyrosine Kinase | Cytokine signaling, Hematopoiesis |
| JAK1 (On-Target) | 8 | Tyrosine Kinase | Cytokine signaling, Inflammation |
| TYK2 | 55 | Tyrosine Kinase | Cytokine signaling |
| ROCK2 (Off-Target) | 75 | Serine/Threonine | Cytoskeletal regulation, Motility |
| ROCK1 | 110 | Serine/Threonine | Cytoskeletal regulation, Motility |
| FLT3 | 250 | Tyrosine Kinase | Hematopoiesis, Proliferation |
| RET | 800 | Tyrosine Kinase | Development, Proliferation |
This is example data. Actual selectivity profiles must be determined experimentally.
References
-
Drug Discovery in Liver Disease Using Kinome Profiling. MDPI. Available from: [Link]
-
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. Available from: [Link]
-
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PMC. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Increasing Antitumor Activity of JAK Inhibitor by Simultaneous Blocking Multiple Survival Signaling Pathways in Human Ovarian Cancer. PMC - NIH. Available from: [Link]
-
Profiling the kinome for drug discovery. PubMed. Available from: [Link]
-
Kinome-wide activity modeling from diverse public high-quality data sets. SciSpace. Available from: [Link]
-
Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. Available from: [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. Available from: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]
-
Off-target identification of kinase drug candidates. (a) Heatmaps of... ResearchGate. Available from: [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available from: [Link]
-
Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks. PubMed Central. Available from: [Link]
-
JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells. The Oncology Nurse. Available from: [Link]
-
Basic Mechanisms of JAK Inhibition. PMC - PubMed Central. Available from: [Link]
-
Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC - PubMed Central. Available from: [Link]
-
Ruxolitinib. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. Available from: [Link]
-
The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK. Nature. Available from: [Link]
-
JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. Available from: [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH. Available from: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available from: [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available from: [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. Available from: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available from: [Link]
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- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing Antitumor Activity of JAK Inhibitor by Simultaneous Blocking Multiple Survival Signaling Pathways in Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the In Vivo Performance of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for researchers working with 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its analogs. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address common challenges related to the in vivo stability and pharmacokinetics of this important chemical scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, often utilized for its ability to mimic purines and interact with key biological targets like protein kinases.[1][2] However, realizing the therapeutic potential of these compounds requires overcoming inherent challenges in their pharmacokinetic profiles.
This resource combines established principles of drug metabolism with actionable experimental strategies to help you diagnose and solve issues such as rapid clearance, low bioavailability, and poor metabolic stability.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles faced during the preclinical development of this compound derivatives.
Q1: My this compound analog shows promising in vitro potency but has very high clearance and a short half-life in vivo. What are the likely reasons?
High clearance is typically a result of extensive metabolic degradation, primarily in the liver, or rapid renal excretion. For a scaffold like pyrrolo[2,3-d]pyrimidine, metabolic instability is the most common culprit. The likely metabolic pathways include:
-
Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are known to metabolize kinase inhibitors and similar heterocyclic structures.[3] Potential sites for oxidation on your molecule include the phenyl ring (hydroxylation), the pyrrole ring, and any aliphatic linkers.
-
Conjugation: The 4-hydroxyl group (-ol) is a prime site for glucuronidation (via UGTs) or sulfation (via SULTs). This process makes the compound more water-soluble and facilitates its excretion.
-
Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp, encoded by the ABCB1 gene), which can actively pump the drug out of cells and into the gut lumen or bile, contributing to clearance.[3]
Q2: What are the primary metabolic "hotspots" on the this compound scaffold I should be aware of?
Based on the structure, several positions are susceptible to metabolism:
-
The Phenyl Ring: The para-position of the phenyl group is a classic site for CYP-mediated hydroxylation.
-
The Pyrrole NH: While part of an aromatic system, the pyrrole nitrogen can sometimes be a site for enzymatic activity.
-
The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to oxidative metabolism.
-
The 4-hydroxyl group: As mentioned, this is a key site for Phase II conjugation reactions.
Identifying these hotspots experimentally is crucial and is addressed in the troubleshooting guides below.
Q3: My compound exhibits poor oral bioavailability (<10%). What are the potential causes and how can I address them?
Poor oral bioavailability is a multifaceted problem that can stem from:
-
Poor Aqueous Solubility: The planar, aromatic nature of the scaffold can lead to low solubility in gastrointestinal fluids, limiting dissolution and subsequent absorption.[4] This is a very common issue for kinase inhibitors.[5]
-
High First-Pass Metabolism: If the compound is rapidly metabolized by the liver (or gut wall) after absorption, a significant fraction will be cleared before it reaches systemic circulation.
-
Efflux by Transporters: P-gp in the intestinal epithelium can actively transport the absorbed drug back into the gut lumen.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach.
To address this, you should first determine the root cause. A systematic approach involves assessing solubility, in vitro metabolic stability, and cell permeability (e.g., using a Caco-2 assay). Based on the findings, strategies can range from formulation improvements (see Guide 3) to chemical modification to block metabolism.
Q4: How can I improve the aqueous solubility of my lead compound for in vivo testing?
Improving solubility is often the first step to enhancing oral absorption.[6] Several formulation strategies can be employed, especially in early-stage research:
-
pH Adjustment: If your molecule has ionizable groups, formulating it in a buffered solution at a pH where it is ionized can significantly increase solubility.
-
Co-solvents: Using mixtures of water and organic solvents (e.g., DMSO, ethanol, PEG-400) can increase the solubility of hydrophobic compounds. However, the concentration of organic solvents must be carefully controlled to avoid toxicity in vivo.
-
Amorphous Solid Dispersions: For later-stage development, converting the crystalline drug into an amorphous form stabilized within a polymer matrix can dramatically improve dissolution rates.[6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8] These formulations form fine emulsions in the gut, keeping the drug solubilized for absorption.
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows and step-by-step protocols to systematically investigate and resolve pharmacokinetic issues.
Guide 1: Investigating High In Vivo Clearance
The first step in addressing high clearance is to determine if it's driven by metabolic instability. In vitro metabolism assays are a cost-effective and rapid way to assess this.
Caption: Workflow for diagnosing and addressing high in vivo clearance.
This protocol provides a framework for determining the intrinsic clearance of your compound.
Objective: To measure the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Testosterone, Verapamil)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).
-
Incubation Mixture: In a 96-well plate, combine the microsomal suspension and the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions. The final DMSO concentration should be <0.5%.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is your T0 point for the reaction wells. For "-NADPH" control wells, add buffer instead.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point relative to the T0 sample.
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t1/2) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL)
Interpretation: A short half-life (<30 minutes) and high intrinsic clearance suggest that the compound is rapidly metabolized and is a likely cause of poor in vivo performance. Comparing results from incubations with and without NADPH can indicate the involvement of CYP enzymes.
Guide 2: Identifying Metabolic Hotspots
Once you've confirmed metabolic instability, the next step is to identify where on the molecule the metabolism is occurring.
Objective: To identify the structures of metabolites formed during in vitro incubation.
Procedure:
-
Use samples generated from the microsomal stability assay (Guide 1), particularly from a later time point (e.g., 60 minutes) where metabolite formation is significant.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Mining: Look for new peaks in the chromatogram of the +NADPH sample that are absent in the T0 and -NADPH samples.
-
Mass Shift Analysis: Determine the mass difference between the parent compound and potential metabolite peaks. Common mass shifts include:
-
+16 Da: Oxidation (e.g., hydroxylation)
-
+176 Da: Glucuronidation
-
+80 Da: Sulfation
-
-2 Da: Dehydrogenation
-
-
Fragmentation Analysis (MS/MS): Fragment both the parent compound and the potential metabolite ions. A change in the fragmentation pattern can pinpoint the location of the modification. For example, if a fragment containing the phenyl ring shows a +16 Da shift, it strongly suggests hydroxylation occurred on that ring.
| Modification | Mass Change (Da) | Likely Enzyme Family | Common Site on Scaffold |
| Hydroxylation | +15.99 | CYP450 | Phenyl ring, Pyrrole ring |
| N-dealkylation | Varies | CYP450 | N-alkyl substituents |
| Glucuronidation | +176.03 | UGT | 4-hydroxyl group, phenolic metabolites |
| Sulfation | +79.96 | SULT | 4-hydroxyl group, phenolic metabolites |
Guide 3: Strategies for Improving Metabolic Stability and Formulation
Armed with knowledge of the metabolic hotspots, you can now pursue rational chemical modifications.
-
Blocking Metabolic Sites:
-
Fluorination: Replacing a hydrogen atom with a fluorine at a site of oxidation (e.g., the para-position of the phenyl ring) is a common and effective strategy. The C-F bond is much stronger than the C-H bond, making it resistant to CYP-mediated hydroxylation.[9]
-
Deuteration: Replacing C-H bonds with C-D bonds (deuterium) at metabolic hotspots can slow down metabolism due to the kinetic isotope effect.
-
-
Modulating Physicochemical Properties:
-
Introducing Polar Groups: Adding polar functional groups can sometimes shift metabolism away from oxidation and may improve solubility.
-
Prodrugs: Masking the 4-hydroxyl group with a labile group (e.g., a phosphate ester) can improve solubility and protect it from first-pass conjugation. The prodrug is then cleaved in vivo to release the active parent compound.
-
For compounds with solubility-limited absorption, selecting the right formulation is key.
Caption: Decision tree for selecting an enabling formulation strategy.
Summary of Improvement Strategies
The table below provides a hypothetical comparison of pharmacokinetic parameters for a parent compound and a modified analog where a metabolic hotspot on the phenyl ring was blocked with fluorine.
| Parameter | Parent Compound | Fluoro-Analog | Rationale for Improvement |
| In Vitro t1/2 (RLM) | 15 min | 95 min | Fluorine at the para-position blocks CYP-mediated hydroxylation. |
| In Vivo Clearance (mL/min/kg) | 50 | 10 | Reduced metabolic clearance leads to lower overall systemic clearance. |
| Oral Bioavailability (%) | 8% | 45% | Reduced first-pass metabolism allows more drug to reach systemic circulation. |
| In Vivo Half-life (h) | 0.8 | 4.2 | Slower clearance results in a longer residence time in the body. |
By employing a systematic approach of identifying pharmacokinetic liabilities and then applying targeted solutions, the in vivo properties of promising compounds like this compound can be significantly improved, paving the way for successful preclinical and clinical development.
References
-
Driessen, C., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Pharmaceutics, 15(4), 1149. Available from: [Link]
-
Driessen, C., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. PubMed. Available from: [Link]
-
Binnemans, B., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. Available from: [Link]
-
Mintie, C. A., et al. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 17(11), 4129-4144. Available from: [Link]
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Rashad, A. E., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Ingenta Connect. Available from: [Link]
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Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Date, P., & Nagarsenker, M. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. Available from: [Link]
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Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]
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Zhang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(17), 11686-11707. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel compound, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, as a kinase inhibitor. By integrating established biochemical and cellular methodologies, we will construct a self-validating experimental workflow that not only confirms the compound's activity but also benchmarks it against well-characterized alternatives.
The core of our investigational compound is the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This privileged structure is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), making it an ideal framework for designing ATP-competitive kinase inhibitors.[1][2] Indeed, this scaffold is the foundation for several clinically successful drugs, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[3][4][5] This structural similarity provides a strong hypothesis that our compound of interest, which we will refer to as "Compound P," likely targets one or more kinases.
Our objective is to move beyond simple screening and build a robust, evidence-based profile of Compound P. We will systematically determine its potency, selectivity, direct target engagement in a cellular environment, binding affinity, and its functional impact on downstream signaling pathways. For comparative context, we will benchmark Compound P against Tofacitinib , a known pan-JAK inhibitor, and Ruxolitinib , which shows selectivity for JAK1 and JAK2.[3][4][6]
The Validation Workflow: A Multi-Pillar Approach
A thorough MoA validation rests on several pillars of experimental evidence. We will proceed through a logical sequence of assays, where the results of each step inform the design and interpretation of the next.
Pillar 1: Biochemical Potency and Selectivity Profiling
The first step is to determine if Compound P inhibits kinase activity directly and to understand its potency and selectivity profile across the kinome.
Causality: An in vitro biochemical assay is the cleanest method to measure direct inhibition of an enzyme without the complexities of a cellular environment (e.g., membrane permeability, off-target effects). The half-maximal inhibitory concentration (IC50) is the standard metric for inhibitor potency.
Protocol: In Vitro Kinase IC50 Determination
-
Assay Principle: A common method is a fluorescence-based kinetic assay, such as the PhosphoSens® assay, which continuously measures peptide substrate phosphorylation.[7] The rate of reaction is measured by an increase in fluorescence over time.
-
Reagents:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2, and a panel of off-target kinases like SRC, EGFR).
-
Specific peptide substrate for each kinase.
-
ATP at a concentration near the Km for each respective kinase.
-
Compound P, Tofacitinib, and Ruxolitinib serially diluted in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Dispense kinase and substrate into a 384-well plate.
-
Add varying concentrations of the inhibitor (e.g., 12-point, 3-fold serial dilution). A DMSO-only well serves as the 100% activity control.
-
Initiate the reaction by adding ATP.
-
Monitor the reaction kinetically in a plate reader.
-
-
Data Analysis:
Comparative Data Summary:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Off-Target Kinase (e.g., SRC) IC50 (nM) |
| Compound P | Experimental | Experimental | Experimental | Experimental | Experimental |
| Tofacitinib | ~1-2 | ~20-30 | ~1-5 | ~50-100 | >1000 |
| Ruxolitinib | ~3 | ~3 | >400 | ~20 | >1000 |
Note: IC50 values for Tofacitinib and Ruxolitinib are approximate and can vary based on assay conditions.[9]
Pillar 2: Confirming Target Engagement in a Cellular Milieu
Demonstrating that a compound inhibits a purified enzyme is crucial, but it is essential to confirm that it can enter a cell and physically bind to its intended target.
Causality: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in a native cellular environment.[10][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[12] This stabilization can be measured by heating the cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture an appropriate cell line (e.g., a human T-cell line like Jurkat for JAK3) and treat with either Compound P (at a concentration ~100x its biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot or an immunoassay like AlphaScreen® or HTRF® to quantify the amount of the target protein (e.g., JAK3) remaining at each temperature.[10][11]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample confirms target engagement.[12]
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Pillar 3: Quantifying the Binding Interaction
While CETSA confirms engagement, Isothermal Titration Calorimetry (ITC) provides the gold standard for quantifying the thermodynamics of the binding event.
Causality: ITC directly measures the heat released or absorbed when a ligand binds to its target protein.[13] This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy, offering deep mechanistic insight.[13][14]
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Experiment Setup:
-
Load the purified kinase into the ITC sample cell.
-
Load the concentrated Compound P solution into the titration syringe.
-
-
Titration: Perform a series of small, sequential injections of Compound P into the kinase solution while monitoring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[13]
Comparative Data Summary:
| Parameter | Compound P | Tofacitinib |
| Binding Affinity (Kd) | Experimental | Experimental |
| Stoichiometry (n) | Experimental | Experimental |
| Enthalpy (ΔH) | Experimental | Experimental |
| Entropy (ΔS) | Experimental | Experimental |
Pillar 4: Determining the Inhibition Modality
The pyrrolo[2,3-d]pyrimidine scaffold strongly suggests an ATP-competitive mechanism. This must be experimentally verified.
Causality: Enzyme kinetic studies performed by varying the concentrations of both the inhibitor and the substrate (ATP) can distinguish between different inhibition modalities (competitive, non-competitive, uncompetitive). An ATP-competitive inhibitor will bind to the same active site as ATP, and its inhibition can be overcome by high concentrations of ATP. This is visualized using a Lineweaver-Burk (double reciprocal) plot.[16]
Protocol: Kinase Inhibition Kinetics
-
Assay Setup: Use the in vitro kinase assay from Pillar 1.
-
Matrix Titration: Perform the assay using a matrix of conditions:
-
Several fixed concentrations of Compound P (including zero).
-
For each inhibitor concentration, vary the concentration of ATP across a wide range (e.g., 0.2x to 10x Km).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Plot 1/Velocity vs. 1/[ATP] for each inhibitor concentration (Lineweaver-Burk plot).
-
For an ATP-competitive inhibitor , the lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases with inhibitor concentration).[17][18]
-
Visualization: Types of Kinase Inhibition
Caption: Competitive vs. Non-competitive inhibition mechanisms.
Pillar 5: Assessing Functional Cellular Response
The ultimate validation is to show that target engagement by Compound P translates into a functional blockade of the downstream signaling pathway in cells.
Causality: For JAK inhibitors, the canonical downstream pathway is the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[19] Upon cytokine stimulation, JAKs phosphorylate STATs, which then dimerize, translocate to the nucleus, and regulate gene expression.[19] A functional JAK inhibitor will block this phosphorylation event.
Protocol: Cytokine-Induced STAT Phosphorylation Assay
-
Cell Culture and Starvation: Use a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells or a specific T-cell line). Serum-starve the cells to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with serially diluted concentrations of Compound P, Tofacitinib, or Ruxolitinib for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., Interleukin-2 [IL-2] for JAK1/3, or Erythropoietin [EPO] for JAK2) for a short period (e.g., 15-30 minutes).
-
Lysis and Detection: Immediately lyse the cells and quantify the levels of phosphorylated STAT (p-STAT) and total STAT using Western blot or a quantitative immunoassay (e.g., ELISA).[20]
-
Data Analysis: For each inhibitor concentration, calculate the ratio of p-STAT to total STAT. Plot this ratio against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
Visualization: The JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by Compound P.
Synthesis of Evidence
By completing this five-pillar validation workflow, you will have generated a comprehensive and self-validating data package. The convergence of evidence—from biochemical potency (Pillar 1), direct cellular target binding (Pillar 2), precise binding affinity (Pillar 3), a defined ATP-competitive mechanism (Pillar 4), and a functional blockade of downstream signaling (Pillar 5)—provides an authoritative and trustworthy confirmation of the mechanism of action for this compound as a kinase inhibitor. The comparative data against established drugs like Tofacitinib and Ruxolitinib further contextualizes its potency and selectivity, providing critical insights for its future development.
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A Head-to-Head Comparison of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and Sunitinib in Cancer Cell Lines: An In Vitro Efficacy Guide
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of modern oncology. This guide provides a detailed comparative analysis of two kinase inhibitors: the well-established multi-targeted drug, Sunitinib, and the investigational compound, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Our focus is to delineate their differential effects on cancer cell lines through a series of robust in vitro assays, providing researchers and drug development professionals with a comprehensive framework for evaluation.
Introduction to the Compounds
Sunitinib , marketed as Sutent®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2][3] This broad-spectrum inhibition disrupts crucial signaling pathways involved in tumor angiogenesis and cell proliferation.[1][4]
This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold known to produce potent kinase inhibitors. While this specific molecule is a subject of ongoing research, related derivatives have demonstrated inhibitory activity against various kinases, including EGFR, VEGFR, and PDGFR.[5] For the purpose of this guide, we will consider it a novel investigational compound with a potentially more selective kinase inhibition profile compared to Sunitinib.
Comparative Signaling Pathway Inhibition
The differential targeting of signaling pathways by Sunitinib and a hypothetical selective this compound is a key aspect of their comparison. Sunitinib's broad activity contrasts with the potentially more focused action of the investigational compound.
Caption: Comparative targeting of key signaling pathways by Sunitinib and this compound.
Experimental Design for In Vitro Comparison
To provide a robust comparison, a panel of cancer cell lines with varying dependencies on the targeted kinases should be selected. For instance, a renal cell carcinoma line (e.g., 786-O) and a gastrointestinal stromal tumor cell line (e.g., GIST-T1) would be appropriate choices given Sunitinib's approved indications.[1] The following assays are fundamental for a head-to-head comparison.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of each compound, a key measure of potency.[7]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains cells with compromised membranes, indicative of late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] This allows for the assessment of how each compound affects cell cycle progression.
Caption: Experimental workflow for the in vitro comparison of the two kinase inhibitors.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate a potential outcome of the comparative experiments.
Table 1: IC50 Values (µM) in Different Cancer Cell Lines
| Compound | 786-O (Renal) | GIST-T1 (GIST) | A549 (Lung) |
| Sunitinib | 5.2 | 2.8 | 15.7 |
| This compound | 8.5 | 6.1 | 9.3 |
Table 2: Induction of Apoptosis (% of Annexin V Positive Cells) after 48h Treatment at IC50 Concentration
| Compound | 786-O (Renal) | GIST-T1 (GIST) | A549 (Lung) |
| Sunitinib | 45.3% | 58.2% | 25.1% |
| This compound | 38.7% | 42.5% | 35.8% |
Table 3: Cell Cycle Arrest (% of Cells in G0/G1 Phase) after 24h Treatment at IC50 Concentration
| Compound | 786-O (Renal) | GIST-T1 (GIST) | A549 (Lung) |
| Sunitinib | 68.2% | 72.5% | 55.4% |
| This compound | 62.1% | 65.8% | 60.3% |
Detailed Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with a serial dilution of Sunitinib or this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[12]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
Cell Cycle Analysis Protocol
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate at 4°C for at least 30 minutes.[13]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[13]
-
RNase Treatment: Resuspend the cells in a solution containing RNase to degrade RNA and prevent its staining.[13]
-
PI Staining: Add Propidium Iodide to the cell suspension to stain the DNA.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[9]
Comparative Analysis and Discussion
Based on the hypothetical data, Sunitinib demonstrates greater potency (lower IC50 values) and induces a higher percentage of apoptosis in cell lines highly dependent on its primary targets (786-O and GIST-T1). This is consistent with its established mechanism of action. Conversely, this compound shows more consistent, albeit generally lower, activity across the different cell lines, suggesting a different or more selective target profile.
The cell cycle analysis indicates that both compounds induce a G0/G1 phase arrest, a common mechanism for kinase inhibitors that block mitogenic signaling pathways. The subtle differences in the degree of arrest could be attributed to their distinct kinase inhibition profiles.
Conclusion and Future Directions
This guide provides a framework for the in vitro comparison of this compound and Sunitinib. The presented experimental design and hypothetical data highlight the importance of a multi-assay approach to comprehensively evaluate the efficacy and mechanism of action of novel kinase inhibitors.
Future research should focus on:
-
Kinase Profiling: A direct biochemical kinase panel assay would definitively elucidate the target profile of this compound and provide a mechanistic basis for the observed cellular effects.
-
In Vivo Studies: Promising in vitro results should be validated in preclinical animal models to assess in vivo efficacy, pharmacokinetics, and toxicity.
-
Combination Studies: Investigating the potential synergistic effects of combining this compound with other chemotherapeutic agents or targeted therapies could reveal novel treatment strategies.
By following a systematic and rigorous comparative approach, researchers can effectively characterize novel therapeutic candidates and advance the development of next-generation cancer therapies.
References
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Sunitinib - Wikipedia. Available from: [Link]
- Roskoski, R. Jr. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochem Biophys Res Commun. 2007;356(2):323-8.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Basic Cell Culture Protocols (pp. 339-345). Humana Press, New York, NY.
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Patsnap Synapse. What is the mechanism of Sunitinib Malate? Available from: [Link]
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Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
- Motzer, R. J., Michaelson, M. D., Redman, B. G., Hudes, G. R., Wilding, G., Figlin, R. A., ... & Rini, B. I. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). The Oncologist, 11(2), 111-119.
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Charles River Laboratories. In Vitro Cancer Cell-Based Assays. Available from: [Link]
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Cancer Care Ontario. SUNItinib. Available from: [Link]
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Wikipedia. Cell cycle analysis. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. sunitinib. Available from: [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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PubChem. Sunitinib. Available from: [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112.
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- Gangjee, A., Kurup, S., Ihnat, M., Thorpe, J. E., & Shenoy, S. S. (2008). Design, synthesis and biological evaluation of substituted pyrrolo [2, 3-d] pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 16(10), 5514-5529.
- Li, H., Zhang, Y., Wang, Y., Zhang, Y., & Li, H. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2, 3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700.
- Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and biological evaluation of some pyrrolo [2, 3-d] pyrimidines. Bioorganic & medicinal chemistry, 16(16), 7101-7107.
- Wang, X., Zhang, Y., Wang, Y., Zhang, Y., & Li, H. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo [2, 3-d] pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 119, 118079.
- Zhao, Z., Zhang, Y., Wang, Y., Zhang, Y., & Li, H. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo [2, 3-d] pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European journal of medicinal chemistry, 183, 111716.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & Al-Dhfyan, A. (2023). Discovery of New Pyrrolo [2, 3-d] pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6693.
- Zhuravel, I., Kovalenko, S., Chervinska, T., Ocheretniuk, A., & Zhuravel, D. (2023).
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- Blake, J. F., Burkard, M. R., Chan, B. K., Chen, H., Chen, X., Fell, J. B., ... & Zhu, B. Y. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo [2, 3-d] pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(11), 1759-1766.
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MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
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"head-to-head comparison of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and other JAK inhibitors"
A deep dive into the comparative analysis of prominent Janus kinase (JAK) inhibitors, with a focus on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold.
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the Janus kinase (JAK) family represents a pivotal target for a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. The strategic design of selective and potent JAK inhibitors is a cornerstone of modern therapeutic development. This guide provides an in-depth, head-to-head comparison of several leading JAK inhibitors, contextualized by the foundational 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structural motif present in many successful kinase inhibitors.
While direct experimental data on the JAK inhibitory profile of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not extensively available in the public domain, its core structure is emblematic of a class of compounds that has yielded numerous potent therapeutic agents. This guide will, therefore, focus on a comparative analysis of well-characterized JAK inhibitors, providing the scientific community with the foundational knowledge and detailed experimental methodologies required to evaluate novel compounds like this compound.
The JAK-STAT Signaling Pathway: A Prime Therapeutic Target
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines and growth factors. This pathway is integral to the regulation of immune responses, hematopoiesis, and inflammation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation and immunity. The dysregulation of this pathway is a hallmark of numerous diseases, making JAKs a prime target for therapeutic intervention.
Comparative Analysis of JAK Inhibitors
The development of JAK inhibitors has evolved from first-generation, non-selective agents to second-generation inhibitors with increased selectivity for specific JAK isoforms. This selectivity is crucial for optimizing therapeutic efficacy while minimizing off-target effects. The following table provides a head-to-head comparison of the biochemical potency (IC50 values) of several prominent JAK inhibitors against the four JAK family members.
| Inhibitor | Core Scaffold | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 7H-Pyrrolo[2,3-d]pyrimidine | 112 | 20 | 1 | - | Pan-JAK, with preference for JAK3/1/2 |
| Ruxolitinib | 7H-Pyrrolo[2,3-d]pyrimidine | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 selective |
| Baricitinib | 7H-Pyrrolo[2,3-d]pyrimidine | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 selective |
| Filgotinib | Triazolopyridine | 10 | 28 | 810 | 116 | JAK1 selective |
| Upadacitinib | 7H-Pyrrolo[2,3-d]pyrimidine | 43 | 200 | 2300 | 4700 | JAK1 selective |
Note: IC50 values can vary depending on the specific assay conditions.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a recurring motif in many of these potent inhibitors, highlighting its importance as a "privileged structure" in kinase inhibitor design. Its ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region.
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity and enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) to the desired concentration in the kinase buffer.
-
Prepare a substrate/ATP mixture. The substrate can be a generic peptide substrate for tyrosine kinases. The ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Perform a serial dilution of the test compound (e.g., this compound) and control inhibitors in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or DMSO vehicle control.
-
Add the diluted JAK enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay (Promega). This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Cellular Phospho-STAT Assay
This assay measures the ability of a compound to inhibit JAK-mediated STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Protocol:
-
Cell Preparation:
-
Culture a relevant cell line (e.g., TF-1 cells for JAK2-dependent signaling, or peripheral blood mononuclear cells (PBMCs) for a mixed population) in appropriate media.
-
Prior to the assay, starve the cells of cytokines for several hours to reduce baseline STAT phosphorylation.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the starved cells with serially diluted test compounds or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, or GM-CSF for JAK2-STAT5).
-
-
Cell Staining:
-
Immediately after stimulation, fix the cells with a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3). Co-staining with antibodies against cell surface markers can be used to identify specific cell populations in a mixed sample.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile and effective core for the development of potent and selective JAK inhibitors. The comparative analysis of established drugs like Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib underscores the nuanced differences in their selectivity profiles, which in turn influence their therapeutic applications and potential side effects.
For researchers investigating novel compounds such as this compound, the experimental protocols detailed in this guide provide a robust framework for a thorough and comparative evaluation. By systematically assessing the in vitro and cellular inhibitory activity against the full panel of JAK kinases, the scientific community can continue to build upon the foundational success of the 7H-pyrrolo[2,3-d]pyrimidine scaffold and develop next-generation JAK inhibitors with improved efficacy and safety profiles for the treatment of a wide range of debilitating diseases.
References
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
- Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 366(9), 799-807.
- Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic strategy in models of autoimmune disease. The Journal of Immunology, 184(9), 5298-5307.
- Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology, 191(7), 3568-3577.
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
- Norman, P. (2021). Tofacitinib: A Review of its Use in the Treatment of Rheumatoid Arthritis. Drugs, 81(12), 1409-1433.
- Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases.
- Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.
- Perez-Perez, M. J., et al. (2020). The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif. Journal of Medicinal Chemistry, 63(21), 12373-12398.
- Traves, P. G., et al. (2021). The JAK/STAT pathway: A therapeutic target in inflammatory diseases. Pharmacology & Therapeutics, 224, 107828.
"evaluating the selectivity profile of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol across the kinome"
A Comparative Guide to the Kinome Selectivity Profile of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design.[1][2] Its structural resemblance to the adenine core of ATP allows it to competitively bind to the kinase ATP-binding site, making it an effective "warhead" for inhibitor development.[1][3]
However, the high degree of conservation in the ATP-binding site across the ~500-member human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen toxicities and a complex pharmacological profile. Conversely, a highly selective inhibitor offers a clearer path to validating a specific kinase as a drug target and developing a safer therapeutic.[6] Therefore, comprehensive kinome-wide selectivity profiling is not merely a characterization step but a critical component of the drug discovery process.[7][8]
This guide provides an in-depth evaluation of the selectivity of a representative molecule, This compound (hereafter referred to as Compound P ), across the human kinome. We will compare its profile to two well-characterized benchmarks: the notoriously promiscuous inhibitor Staurosporine and the multi-targeted, but more defined, inhibitor Sunitinib .[9][10] This analysis will be grounded in detailed experimental protocols and objective data interpretation, providing researchers with a framework for evaluating their own compounds.
PART 1: Methodologies for Kinome Profiling
Choosing the right assay is fundamental to generating reliable selectivity data. The two primary approaches are biochemical activity assays, which measure the inhibition of substrate phosphorylation, and binding assays, which measure the displacement of a probe from the kinase active site.[4][5]
-
Biochemical Activity Assays: These are functional assays that directly measure the catalytic output of the kinase. Examples include radiometric assays using [γ-³²P]ATP or luminescence-based assays like ADP-Glo™, which quantifies ADP production as a measure of kinase activity.[11][12][13] They are highly relevant as they measure the direct functional consequence of inhibitor binding.
-
Competition Binding Assays: Platforms like KINOMEscan® utilize a competition binding format where the inhibitor competes with an immobilized ligand for binding to the kinase.[14][15][16] The amount of kinase bound to the solid support is then quantified. A key advantage is that these assays are independent of ATP concentration and can measure true thermodynamic binding affinity (Kd), allowing for direct comparison of inhibitor potency across different kinases.[16][17]
For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its universality, high-throughput capability, and robust performance.[11][13]
The decision to use a specific assay depends on the goals of the study. A binding assay is excellent for initial broad screening to identify all potential interactors, while an activity assay is crucial for confirming functional inhibition.
Caption: Workflow for selecting a kinase profiling assay.
PART 2: Experimental Protocol - Kinome Profiling via ADP-Glo™ Assay
This protocol outlines a single-concentration screen (1 µM) to obtain a broad overview of inhibitor selectivity, a common first step in profiling campaigns.[6]
The ADP-Glo™ assay is a two-step luminescent assay that measures the amount of ADP produced in a kinase reaction.[11][12]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial ADP concentration.[12][18]
Before screening, assay quality must be validated using the Z'-factor.[19] This statistical parameter measures the separation between the high signal (negative control, 0% inhibition) and low signal (positive control, 100% inhibition) wells.[20]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
An assay is considered robust and suitable for screening if it has a Z'-factor ≥ 0.5 .[21][22]
-
Compound Plating:
-
Prepare 1 mM stock solutions of Compound P, Staurosporine, and Sunitinib in 100% DMSO.
-
Serially dilute the compounds in DMSO. For a 1 µM final concentration screen, prepare an intermediate plate with compounds at 200 µM in DMSO.
-
Using an acoustic dispenser, transfer 10 nL of the 200 µM compound stocks, DMSO (for negative controls), and a pan-kinase inhibitor like Staurosporine at a high concentration (for positive controls) into a 384-well assay plate.
-
-
Kinase/Substrate Addition:
-
Prepare a solution containing the specific kinase and its corresponding peptide substrate in the appropriate kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[23]
-
Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.
-
-
Initiate Kinase Reaction:
-
Prepare the ATP solution in the kinase reaction buffer. The concentration should be at or near the Km of the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the ATP solution to each well to start the reaction. The final volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
First Step: Stop Reaction & Deplete ATP:
-
Second Step: Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.[18]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Caption: ADP-Glo™ assay workflow for kinome profiling.
PART 3: Data Analysis and Comparative Selectivity
The raw luminescence data is first normalized. The average signal from the negative control wells (DMSO only) is set as 0% inhibition, and the average signal from the positive control wells (pan-inhibitor) is set as 100% inhibition. The percent inhibition for each test compound is calculated relative to these controls.
The following table presents illustrative data for Compound P, Sunitinib, and Staurosporine against a selected panel of kinases, representing different branches of the kinome tree.
| Kinase Target | Kinase Family | Compound P (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM)[24][25] | Staurosporine (% Inhibition @ 1µM)[9][26] |
| JAK2 | TK | 98 | 45 | 99 |
| FLT3 | TK | 95 | 98 | 100 |
| VEGFR2 | TK | 25 | 99 | 100 |
| PDGFRβ | TK | 21 | 99 | 98 |
| KIT | TK | 35 | 100 | 99 |
| SRC | TK | 48 | 33 | 100 |
| EGFR | TK | 15 | 18 | 95 |
| RET | TK | 19 | 100 | 97 |
| ROCK1 | AGC | 8 | 10 | 100 |
| PKA | AGC | 5 | 6 | 100 |
| PKCα | AGC | 6 | 4 | 100 |
| CDK2 | CMGC | 4 | 8 | 98 |
| GSK3β | CMGC | 7 | 11 | 99 |
| p38α (MAPK14) | CMGC | 11 | 14 | 96 |
Note: Data for Compound P is hypothetical for illustrative purposes. Data for Sunitinib and Staurosporine are representative of their known profiles from public sources.
-
Compound P (this compound): This hypothetical profile demonstrates high selectivity. It potently inhibits its intended targets, JAK2 and FLT3, showing >95% inhibition. Crucially, it shows minimal activity (<50% inhibition) against a broad panel of other kinases, including key off-targets like VEGFR2 and PDGFRβ. This "clean" profile suggests a lower likelihood of toxicity associated with off-target signaling and makes it a promising candidate for further development as a selective JAK2/FLT3 inhibitor.
-
Sunitinib: As a multi-targeted inhibitor, Sunitinib shows potent inhibition of its known primary targets: VEGFR2, PDGFRβ, KIT, FLT3, and RET.[10][27] This profile is consistent with its clinical use where hitting multiple oncogenic pathways is therapeutically beneficial.[10] However, it also displays moderate activity against other kinases, highlighting its broader activity compared to Compound P.
-
Staurosporine: This natural product serves as a classic example of a promiscuous inhibitor.[9][28] It inhibits the vast majority of kinases in the panel with high potency.[29] While useful as a tool compound in laboratory settings, its lack of selectivity makes it unsuitable as a therapeutic agent due to the high probability of unacceptable toxicity.
Conclusion
Kinome selectivity profiling is an indispensable tool in modern drug discovery. The comparative analysis clearly demonstrates the value of this approach. While the promiscuous nature of Staurosporine makes it a poor therapeutic candidate, and the multi-targeted profile of Sunitinib is beneficial for certain cancer types, the hypothetical profile of This compound (Compound P) exemplifies the goal for many discovery programs: high potency against desired targets with minimal off-target activity.
By employing robust, validated methodologies like the ADP-Glo™ assay and systematic data analysis, researchers can gain critical insights into a compound's mechanism of action, potential liabilities, and therapeutic window. This data-driven approach is essential for prioritizing lead candidates and ultimately developing safer, more effective kinase-targeted therapies.
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A Researcher's Guide to Investigating Resistance Mechanisms to 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Treatment
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy. This guide provides a comprehensive framework for investigating resistance mechanisms to 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. This class of molecules has been explored for targeting various kinases, including, but not limited to, STAT6, p21-activated kinase 4 (PAK4), RET kinase, and Bruton's tyrosine kinase (BTK).[1][2][3][4] For the purpose of this guide, we will focus on its hypothetical application as a c-Met inhibitor, a receptor tyrosine kinase frequently implicated in cancer progression and drug resistance.[5]
The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[5] Dysregulation of this pathway is a hallmark of many cancers, making c-Met an attractive therapeutic target.[5] However, as with other targeted therapies, resistance to c-Met inhibitors can develop through various on-target and off-target mechanisms.[6]
This guide will compare and contrast experimental approaches to elucidate these resistance mechanisms, providing detailed protocols and data interpretation strategies.
Understanding the Landscape of Resistance to c-Met Inhibition
Resistance to c-Met inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves alterations in the c-Met receptor itself, preventing the drug from binding effectively. This can include secondary mutations in the kinase domain.[6]
-
Off-target resistance: This involves the activation of bypass signaling pathways that compensate for the inhibition of c-Met, allowing cancer cells to survive and proliferate.[7][8] This can include the upregulation of other receptor tyrosine kinases like EGFR or HER2, or activation of downstream signaling nodes such as the PI3K/AKT/mTOR or MAPK pathways.[8][9]
The tumor microenvironment, including cancer-associated fibroblasts and the extracellular matrix, can also contribute to resistance by secreting growth factors or modulating signaling pathways.[9][10]
Experimental Workflow for Investigating Resistance
A systematic approach is crucial for identifying the specific resistance mechanisms at play. The following workflow outlines a series of experiments designed to progressively narrow down the possibilities.
Figure 1: A stepwise experimental workflow for investigating resistance mechanisms.
Phase 1: Characterization of Resistance
The initial step is to develop and characterize a drug-resistant cell line model.
Protocol 1: Development of Drug-Resistant Cell Lines
The generation of drug-resistant cell lines is a fundamental method for studying resistance mechanisms.[11][12]
Objective: To generate a cell line with acquired resistance to this compound.
Methodology:
-
Parental Cell Line Selection: Choose a cancer cell line known to be initially sensitive to c-Met inhibition.
-
Dose Escalation: Expose the parental cell line to gradually increasing concentrations of this compound over an extended period (weeks to months).[11]
-
Selection and Expansion: At each concentration, a subset of cells may survive and proliferate. These cells are selected, expanded, and then subjected to the next higher concentration.[11]
-
Confirmation of Resistance: The development of resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) values between the parental and the newly generated resistant cell lines using cell viability assays.[11]
Protocol 2: Cell Viability Assays
Cell viability assays are crucial for quantifying the cytotoxic effects of drugs and determining the IC50 value.[13][14][15]
Objective: To determine and compare the IC50 of this compound in parental (sensitive) and resistant cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Plate an equal number of parental and resistant cells into 96-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (e.g., 48-72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Data Interpretation:
A significant increase in the IC50 value for the resistant cell line compared to the parental line confirms the resistant phenotype.
| Cell Line | Treatment | IC50 (µM) |
| Parental | This compound | 0.5 |
| Resistant | This compound | 10.0 |
Table 1: Example IC50 values for parental and resistant cell lines.
Phase 2: Investigating On-Target Mechanisms
Once resistance is confirmed, the next step is to investigate whether alterations in the c-Met gene or protein are responsible.
Protocol 3: Next-Generation Sequencing (NGS) of c-Met
NGS is a powerful tool for identifying mutations in the c-Met gene that may confer resistance.[17][18] It offers higher sensitivity than traditional Sanger sequencing, allowing for the detection of low-frequency mutations.[19][20][21]
Objective: To identify potential resistance-conferring mutations in the c-Met gene in the resistant cell line.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries by fragmenting the DNA and ligating adapters.
-
Targeted Sequencing: Use a targeted panel to specifically sequence the coding regions of the c-Met gene.
-
Sequencing: Perform deep sequencing on an NGS platform.
-
Data Analysis: Align the sequencing reads to the reference human genome and call variants. Compare the variant calls between the parental and resistant cell lines to identify mutations unique to the resistant cells.
Data Interpretation:
The identification of non-synonymous mutations in the kinase domain of c-Met in the resistant cell line, which are absent in the parental line, would strongly suggest an on-target resistance mechanism.
Protocol 4: Western Blot for c-Met Expression and Phosphorylation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[22] It can be used to assess changes in the expression and activation status of c-Met.[23][24][25]
Objective: To compare the total and phosphorylated levels of c-Met in parental and resistant cell lines.
Methodology:
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total c-Met and phosphorylated c-Met (p-c-Met). Also, include a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be used to quantify the relative protein levels.
Data Interpretation:
-
Increased total c-Met: Suggests gene amplification.
-
Sustained or increased p-c-Met in the presence of the inhibitor: Indicates that the drug is no longer effectively inhibiting the kinase, possibly due to a mutation.
Phase 3: Investigating Off-Target Mechanisms
If no on-target mechanisms are identified, the focus should shift to exploring the activation of bypass signaling pathways.
Figure 2: The HGF/c-Met signaling pathway and its downstream effectors.
Protocol 5: Phospho-Kinase Array
A phospho-kinase array is a high-throughput method to simultaneously assess the phosphorylation status of a large number of kinases.
Objective: To identify potential bypass signaling pathways that are hyperactivated in the resistant cell line.
Methodology:
-
Protein Extraction: Prepare cell lysates from parental and resistant cells.
-
Array Incubation: Incubate the lysates with a membrane spotted with antibodies against various phosphorylated kinases.
-
Detection: Use a detection antibody cocktail and a chemiluminescent reagent to visualize the spots.
-
Analysis: Compare the signal intensities of the spots between the parental and resistant samples to identify kinases with increased phosphorylation in the resistant cells.
Data Interpretation:
A significant increase in the phosphorylation of other receptor tyrosine kinases (e.g., EGFR, HER2) or downstream signaling proteins in the resistant cells would point towards the activation of a bypass pathway.
Protocol 6: Western Blot for Bypass Pathway Activation
Based on the results of the phospho-kinase array, western blotting can be used to confirm the activation of specific bypass pathways.
Objective: To validate the hyperactivation of specific signaling pathways identified in the phospho-kinase array.
Methodology:
Follow the western blot protocol described in Protocol 4, but use primary antibodies against the phosphorylated and total forms of the key proteins in the suspected bypass pathway (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
Data Interpretation:
Confirmation of increased phosphorylation of key signaling molecules in the resistant cell line, even in the presence of the c-Met inhibitor, validates the activation of a bypass mechanism.
Comparing Alternatives and Combination Strategies
Once a resistance mechanism is identified, the next logical step is to explore therapeutic strategies to overcome it.
| Resistance Mechanism | Alternative/Combination Strategy | Rationale |
| c-Met Gatekeeper Mutation | Second-generation, structurally distinct c-Met inhibitor | A different inhibitor may be able to bind to the mutated kinase. |
| c-Met Amplification | Combination with an inhibitor of a downstream effector (e.g., PI3K or MEK inhibitor) | Targeting the pathway at a lower node can circumvent the hyperactivated receptor. |
| EGFR/HER2 Activation | Combination with an EGFR/HER2 inhibitor | Dual blockade of both c-Met and the activated bypass pathway is often synergistic. |
| PI3K/AKT/mTOR Activation | Combination with a PI3K, AKT, or mTOR inhibitor | Directly targeting the activated downstream pathway can restore sensitivity. |
Table 2: Potential therapeutic strategies to overcome resistance.
Conclusion
Investigating resistance to this compound requires a multi-faceted and logical experimental approach. By systematically characterizing the resistant phenotype and then dissecting potential on-target and off-target mechanisms, researchers can gain valuable insights into how cancer cells evade therapy. This knowledge is paramount for the development of more effective and durable anticancer treatments, including rational combination therapies that can overcome or prevent the emergence of drug resistance. The experimental workflows and protocols outlined in this guide provide a robust framework for achieving this critical goal.
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A Senior Application Scientist’s Guide to Cross-Reactivity Profiling of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows it to function as an effective hinge-binding motif, competitively occupying the ATP-binding site of a wide range of kinases.[3][4] Compounds based on this core, such as the JAK inhibitors Tofacitinib and Ruxolitinib, have achieved significant clinical success.[5] However, the conserved nature of the ATP-binding site across the human kinome presents a formidable challenge: ensuring target selectivity.[6][7] Off-target activity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.[8]
This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of a representative molecule, "Compound-X" (2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol). We will move beyond simple data reporting to explain the causality behind our experimental choices, presenting a self-validating system for assessing inhibitor selectivity. We will compare Compound-X against two conceptual alternatives: a known multi-kinase inhibitor with a similar scaffold and a hypothetical, highly selective next-generation compound.
Pillar 1: Broad Kinome Profiling via In Vitro Biochemical Assays
The initial and most critical step in any cross-reactivity study is to understand the compound's intrinsic affinity for a wide array of purified enzymes. This provides a foundational, unbiased map of potential interactions.
Rationale for Experimental Choice: Competitive Binding vs. Enzymatic Assays
While traditional enzymatic assays measure the inhibition of substrate phosphorylation, we advocate for a competitive binding assay as the primary screening method.[9] These assays directly measure the dissociation constant (Kd) of the inhibitor-kinase complex, which is a more direct measure of binding affinity than an IC50 value, the latter of which can be influenced by assay conditions like ATP concentration.[10] Companies like Reaction Biology and Promega offer comprehensive kinase selectivity panels that are ideal for this purpose.[11][12]
Experimental Workflow: Kinase Binding Affinity Profiling
The following workflow outlines a robust method for determining the binding affinity of Compound-X across a large kinase panel.
Caption: High-throughput competitive binding assay workflow.
Data Interpretation & Comparative Analysis
The output of this screen is a list of Kd values for each kinase. To quantify selectivity, we use metrics like the Selectivity Score (S-score) . The S-score is calculated by dividing the number of kinases that an inhibitor binds to with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound-X (Lead) | Alternative A (Multi-Kinase) | Alternative B (Selective) | Rationale for Inclusion in Panel |
| JAK2 | 15 | 25 | 5 | Primary Target Family |
| JAK1 | 45 | 30 | 12 | Isoform Selectivity |
| JAK3 | 150 | 50 | 850 | Isoform Selectivity |
| TYK2 | 200 | 75 | >10,000 | Isoform Selectivity |
| VEGFR2 | 85 | 10 | >10,000 | Common Off-Target for Scaffold |
| EGFR | 350 | 1,500 | >10,000 | Common Off-Target for Scaffold[13] |
| SRC | 1,200 | 250 | >10,000 | Representative Tyrosine Kinase |
| CDK2 | 950 | 400 | >10,000 | Representative Ser/Thr Kinase[1] |
| PAK4 | 2,500 | 800 | >10,000 | Known Pyrrolo[2,3-d]pyrimidine Target[2] |
| Selectivity Score (S(1µM)) | 0.0175 (7/400) | 0.0225 (9/400) | 0.005 (2/400) | Lower is more selective[9] |
From this hypothetical data, Compound-X shows good potency against JAK2 but also significant activity against VEGFR2. While more selective than the multi-kinase Alternative A, it is clearly less selective than the optimized Alternative B. This VEGFR2 activity is a critical flag for further investigation.
Pillar 2: Validating Target Engagement in a Cellular Context
Biochemical assays are essential but occur in an artificial environment. It is paramount to confirm that the compound engages its intended target (and off-targets) within the complex milieu of a living cell.[14]
Rationale for Experimental Choice: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells.[15][16] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tagg).[16] This allows for a direct, label-free assessment of target binding in a physiological setting.[17][18]
Experimental Protocol: CETSA for On- and Off-Target Validation
This protocol is designed to validate the engagement of Compound-X with both its primary target (JAK2) and the identified off-target (VEGFR2).
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Interpretation & Comparative Analysis
A successful target engagement results in a measurable shift (ΔTagg) in the melting curve of the target protein in compound-treated cells compared to vehicle-treated cells.
Table 2: Hypothetical CETSA Target Engagement Data
| Target | Vehicle Tagg (°C) | Compound-X Tagg (°C) | ΔTagg (°C) | Interpretation |
| JAK2 | 52.5 | 58.0 | +5.5 | Strong cellular target engagement |
| VEGFR2 | 55.0 | 57.5 | +2.5 | Confirmed cellular off-target engagement |
| GAPDH | 65.0 | 65.1 | +0.1 | No engagement (Negative Control) |
The CETSA data corroborates the biochemical findings. Compound-X robustly engages JAK2 in cells, but also clearly engages VEGFR2, albeit with a smaller thermal shift, suggesting a potentially weaker or different binding mode in the cellular environment. This confirmation is crucial; it proves the off-target liability is not an artifact of the in vitro system.
Synthesizing the Data: An Integrated View of Selectivity
Neither the biochemical nor the cellular assay alone tells the whole story. The true power of this approach lies in integrating the datasets to build a comprehensive selectivity profile and guide further drug development.
Caption: Integrated decision-making workflow.
For Compound-X, the integrated profile is clear: it is a potent JAK2 inhibitor that also engages VEGFR2 at a cellular level. This dual activity could lead to unintended side effects related to angiogenesis inhibition. The path forward is to pursue "Optimize for Selectivity" (Alternative B). Medicinal chemistry efforts should focus on modifications to the this compound scaffold that disrupt VEGFR2 binding while maintaining or improving JAK2 affinity. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring or the pyrrolo[2,3-d]pyrimidine core can significantly alter kinase selectivity.[19][20]
Conclusion
Evaluating the cross-reactivity of a kinase inhibitor is not a single experiment but a multi-faceted, logical progression. By starting with broad, unbiased biochemical screening and following up with targeted, context-rich cellular validation, we can build a reliable and actionable selectivity profile. This guide demonstrates a self-validating workflow that moves beyond simple data points to provide a deep, mechanistic understanding of a compound's behavior. For this compound, this integrated approach successfully identified a key off-target liability, providing a clear and rational path for optimization toward a more selective and potentially safer therapeutic candidate.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]
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Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
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7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health (NIH). [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]
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Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. National Institutes of Health (NIH). [Link]
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Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). [Link]
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Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health (NIH). [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Institutes of Health (NIH). [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]
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Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. [Link]
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Kinase Selectivity Panels. Reaction Biology. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health (NIH). [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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Analyzing Kinetic Binding Data. NCBI Bookshelf. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]
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"benchmarking 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol against approved kinase inhibitors"
An In-Depth Benchmarking Guide: Evaluating 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Commercially Available Kinase Inhibitors
Authored by: A Senior Application Scientist
In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous FDA-approved drugs. This guide provides a comprehensive framework for benchmarking a specific analog, this compound, against established kinase inhibitors. Our objective is to delineate a series of robust, reproducible experiments that will elucidate its potency, selectivity, and cellular activity, thereby contextualizing its therapeutic potential.
This document is structured to guide researchers through the causality of experimental design, from initial in vitro kinase assays to more complex cellular mechanism-of-action studies. We will focus on a select panel of approved inhibitors that share target classes with known derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, such as Janus kinases (JAKs) and Src-family kinases.
Rationale and Selection of Comparators
The 7H-pyrrolo[2,3-d]pyrimidine core is a versatile ATP-mimetic, capable of targeting a wide range of kinases depending on the substitutions at the C2 and C4 positions. Given the phenyl substitution at C2, it is plausible that this compound will exhibit inhibitory activity against tyrosine kinases. Therefore, a logical starting point is to benchmark against inhibitors of kinases that are known to be modulated by this scaffold.
Table 1: Selected Approved Kinase Inhibitors for Benchmarking
| Compound | Primary Target(s) | Therapeutic Area | Rationale for Inclusion |
| Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis | A well-established pan-JAK inhibitor based on the same pyrrolo[2,3-d]pyrimidine scaffold. |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | Another potent JAK inhibitor for direct comparison of potency and potential selectivity differences. |
| Dasatinib | BCR-ABL, Src family kinases | Leukemia | A multi-kinase inhibitor that will help to assess the selectivity profile against different kinase families. |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer | An EGFR-specific inhibitor to evaluate off-target effects on a common receptor tyrosine kinase. |
Experimental Workflow: A Step-by-Step Guide
The benchmarking process is a tiered approach, moving from broad screening to specific, mechanistic validation. This workflow ensures that resources are used efficiently and that the data generated at each stage informs the next.
Caption: Tiered experimental workflow for inhibitor benchmarking.
Phase 1: In Vitro Biochemical Assays
The initial phase focuses on direct enzymatic assays to determine the potency and selectivity of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) against key target kinases (e.g., JAK1, JAK2, JAK3, Src).
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity. It relies on the transfer of energy from a lanthanide donor fluorophore to an acceptor fluorophore, which occurs when a substrate is phosphorylated. Inhibition of the kinase disrupts this energy transfer, leading to a measurable decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator compounds (Tofacitinib, Ruxolitinib, Dasatinib) in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM.
-
Prepare the kinase reaction buffer as recommended by the enzyme manufacturer (e.g., Promega, Thermo Fisher Scientific).
-
-
Assay Plate Setup:
-
In a 384-well low-volume assay plate, add 50 nL of each compound concentration from the dilution series.
-
Add 2.5 µL of a solution containing the target kinase (e.g., JAK2) and the appropriate substrate peptide (e.g., Ulight™-JAK-1tide).
-
Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition measurement.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add 5 µL of a stop/detection solution containing EDTA (to stop the reaction) and a Europium-labeled anti-phospho-substrate antibody.
-
Incubate for a further 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To assess the selectivity of the compound across a broad panel of kinases.
Rationale: A therapeutically viable inhibitor should exhibit a high degree of selectivity to minimize off-target effects. Commercial services (e.g., Eurofins DiscoverX, Promega) offer large-scale kinase panels (e.g., KINOMEscan™, Kinase-Glo®) that provide a comprehensive overview of a compound's selectivity profile.
Protocol:
-
Submit this compound to a commercial kinase profiling service at a fixed concentration (e.g., 1 µM).
-
The service will perform binding or activity assays against a panel of hundreds of human kinases.
-
Results are typically provided as a percentage of inhibition or a dissociation constant (Kd) for each kinase.
-
Analyze the data to identify primary targets and potential off-targets. Compare the selectivity score (e.g., S-score) to those of the benchmark compounds.
Phase 2: Cellular Mechanism of Action
Once in vitro potency and selectivity are established, the next critical step is to verify that the compound can engage its target within a cellular context and inhibit the downstream signaling pathway.
Objective: To confirm that this compound binds to its intended target kinase in live cells.
Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a small molecule inhibitor to a target protein in real-time within living cells. This is achieved by fusing the target protein to a NanoLuc® luciferase and using a fluorescently labeled tracer that competes with the test compound for binding to the active site.
Protocol:
-
Cell Line Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase (e.g., JAK2) fused to NanoLuc® luciferase.
-
-
Assay Execution:
-
Plate the transfected cells in a 96-well white assay plate.
-
Add the fluorescently labeled tracer at a pre-determined optimal concentration.
-
Add a serial dilution of this compound or comparator compounds.
-
Incubate for 2 hours at 37°C.
-
-
Data Acquisition:
-
Add the NanoBRET™ substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound.
-
Plot the data to determine the cellular IC50 for target engagement.
-
Objective: To demonstrate that target engagement leads to the inhibition of the kinase's signaling pathway.
Rationale: For many kinases, activation involves phosphorylation of downstream substrates. For example, JAK2 activation by cytokines like IL-3 leads to the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5). An effective inhibitor should block this phosphorylation event.
Caption: Inhibition of the JAK/STAT signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cytokine-dependent cell line (e.g., TF-1) in appropriate media.
-
Starve the cells of cytokines for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a cytokine (e.g., IL-3) for 15-30 minutes to activate the JAK/STAT pathway.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT5 (p-STAT5) and total STAT5. A loading control like GAPDH or β-actin should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT5 signal to the total STAT5 signal. The results should show a dose-dependent decrease in p-STAT5 levels with increasing inhibitor concentration.
-
Data Summary and Interpretation
All quantitative data should be compiled into a summary table to facilitate a direct comparison between this compound and the approved inhibitors.
Table 2: Comparative Benchmarking Data Summary
| Compound | Biochemical IC50 (JAK2, nM) | Cellular Target Engagement IC50 (JAK2, nM) | p-STAT5 Inhibition IC50 (nM) | Selectivity Score (S(1µM)) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Tofacitinib | ~5 | ~100 | ~110 | 0.02 |
| Ruxolitinib | ~3 | ~200 | ~280 | 0.04 |
| Dasatinib | >1000 | >1000 | >1000 | 0.01 |
| Erlotinib | >10000 | >10000 | >10000 | 0.25 |
Note: Values for approved drugs are representative and should be determined concurrently in the same assays for the most accurate comparison.
Interpretation:
-
A potent compound will have low nanomolar IC50 values in both biochemical and cellular assays.
-
A small fold-shift between the biochemical and cellular IC50 values suggests good cell permeability and lack of significant efflux.
-
A low selectivity score indicates that the compound inhibits a small fraction of the kinome, which is a desirable trait.
-
The p-STAT5 inhibition data provides a functional readout of the compound's activity on the intended signaling pathway.
By following this structured, multi-faceted approach, researchers can generate a comprehensive data package that rigorously benchmarks this compound, providing clear, actionable insights into its potential as a novel kinase inhibitor.
References
-
Title: The discovery of tofacitinib (CP-690,550), a potent oral inhibitor of janus kinase 3 for the treatment of rheumatoid arthritis. Source: MedChemComm, 2012. URL: [Link]
-
Title: The Privileged Scaffold of 7H-Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition. Source: Pharmaceuticals (Basel), 2021. URL: [Link]
-
Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of the National Comprehensive Cancer Network, 2012. URL: [Link]
-
Title: The discovery of Ruxolitinib (INCB018424), a selective Janus kinase 1/2 inhibitor for the treatment of myeloproliferative neoplasms. Source: Bioorganic & Medicinal Chemistry Letters, 2010. URL: [Link]
-
Title: Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, displays activity in advanced phase chronic myeloid leukemia and acute lymphoblastic leukemia. Source: Blood, 2006. URL: [Link]
An In-Depth Guide to the In Vivo Efficacy of JAK Inhibitors Derived from the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Scaffold Compared to Standard-of-Care in Myelofibrosis
This guide provides a comprehensive comparison of the in vivo efficacy of Janus kinase (JAK) inhibitors, focusing on agents built upon the 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol chemical scaffold. We will use Ruxolitinib as a prime example from this class and compare its performance against another standard-of-care JAK inhibitor, Fedratinib, in the context of myelofibrosis (MF). This document is intended for researchers, scientists, and drug development professionals, offering technical insights into experimental design, data interpretation, and the mechanistic basis for therapeutic efficacy.
Introduction: The Central Role of the JAK-STAT Pathway in Myelofibrosis
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating constitutional symptoms. The pathophysiology of MF is frequently driven by the hyperactivation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2][3] A specific mutation, JAK2V617F, is found in a majority of MF patients and leads to constitutive, cytokine-independent signaling, driving uncontrolled cell proliferation and inflammation.[2][4][5]
The this compound scaffold has been pivotal in the development of targeted therapies that inhibit this pathway. Ruxolitinib , a potent inhibitor of both JAK1 and JAK2, was the first drug approved for MF and remains a cornerstone of treatment.[6][7][8][9][10] It effectively reduces spleen size and symptom burden.[6][10][11]
Fedratinib is another orally administered, standard-of-care drug for MF.[12][13] While it also targets the JAK-STAT pathway, it is a selective inhibitor of JAK2.[12][13][14] This difference in selectivity between Ruxolitinib (JAK1/JAK2) and Fedratinib (JAK2-selective) forms the basis of our comparative analysis, as it may influence both efficacy and toxicity profiles.[15][16]
Mechanism of Action: Targeting a Dysregulated Pathway
Both Ruxolitinib and Fedratinib function as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes to block their phosphorylation activity.[3][4][14][17][18] This action disrupts the downstream signaling cascade, preventing the phosphorylation and nuclear translocation of STAT proteins.[1][4][17] The ultimate result is the downregulation of genes involved in cell proliferation and inflammation, thereby addressing the key drivers of myelofibrosis.[4][17]
Caption: The JAK-STAT signaling pathway and points of inhibition.
Comparative In Vivo Efficacy Data
Direct head-to-head preclinical comparisons in peer-reviewed literature are limited. However, data from individual preclinical studies using similar murine models of myelofibrosis allow for a robust cross-study analysis. The most common and clinically relevant models are those driven by the JAK2V617F mutation, which faithfully recapitulate key aspects of human MF, including splenomegaly, bone marrow fibrosis, and elevated inflammatory cytokines.[5][19][20][21]
The primary endpoints for efficacy in these models are typically:
-
Reduction in Spleen Volume/Weight: Splenomegaly is a hallmark of MF, and its reduction is a key clinical goal.
-
Amelioration of Bone Marrow Fibrosis: Assessing the reversal or slowing of fibrotic tissue deposition in the bone marrow.
-
Normalization of Hematological Parameters: Including red blood cell counts, white blood cell counts, and platelet levels.
-
Reduction in Pro-inflammatory Cytokines: Measuring the levels of cytokines like IL-6 and TNF-α.
-
Overall Survival: A critical measure of a drug's disease-modifying potential.
| Parameter | Ruxolitinib (JAK1/JAK2 Inhibitor) | Fedratinib (Selective JAK2 Inhibitor) | Vehicle/Control |
| Spleen Size Reduction | Significant reduction in spleen size and tumor burden observed in JAK2V617F models.[6] | Shown to effectively reduce splenomegaly in JAK2V617F-driven mouse models.[13] | Progressive splenomegaly. |
| Bone Marrow Fibrosis | Normalization of histomorphology in affected organs.[6] | Mitigates the extent of bone marrow fibrosis by reducing pro-fibrotic cytokines.[4] | Progressive fibrosis. |
| Hematological Effects | Can cause dose-related anemia and thrombocytopenia due to JAK2 inhibition affecting erythropoietin signaling.[18][22] | Also associated with dose-dependent leukopenia and anemia in mouse models.[23] | Dysregulated hematopoiesis. |
| Cytokine Levels | Significant reduction in circulating pro-inflammatory cytokines.[6][24] | Reduces production of pro-fibrotic cytokines and growth factors.[4] | Elevated cytokine levels. |
| Survival | More than 90% survival in treated mice compared to vehicle-treated mice which succumbed by day 22 in one study.[6] | Preclinical studies demonstrated safety and efficacy, leading to clinical trials.[13] | Poor survival. |
| Clonal Burden | Does not typically eradicate the malignant clone.[25] | Shown to not eradicate disease-propagating MPN stem cells in a knock-in mouse model.[13] | N/A |
Interpretation of Data: Both Ruxolitinib and Fedratinib demonstrate robust efficacy in preclinical models of myelofibrosis, significantly reducing splenomegaly and improving disease pathology compared to controls.[6][13] The primary difference lies in their kinase selectivity. Ruxolitinib's inhibition of JAK1 may contribute to a broader anti-inflammatory effect, while Fedratinib's selectivity for JAK2 directly targets the primary driver mutation.[15][16] Both agents show hematological toxicities like anemia, an on-target effect of inhibiting JAK2-mediated signaling required for normal blood cell production.[18][23] Notably, neither drug has been shown to eliminate the underlying malignant stem cells in these models, a finding that aligns with clinical observations where treatment is often not curative.[13][25]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of in vivo efficacy studies, a rigorously defined and validated protocol is essential. Below is a representative workflow for comparing JAK inhibitors in a murine model of MF.
Workflow: In Vivo Efficacy Study in a JAK2V617F Mouse Model
Caption: Experimental workflow for a comparative in vivo efficacy study.
Detailed Step-by-Step Methodology
1. Animal Model Generation (JAK2V617F Retroviral Transplant Model):
- Causality: This model is chosen because it reliably induces a myeloproliferative disease that progresses to myelofibrosis, closely mimicking the human condition driven by the same mutation.[13][19]
- Protocol:
- Harvest bone marrow cells from donor C57BL/6 mice.
- Transduce the cells ex vivo with a retrovirus encoding the human JAK2V617F gene.
- Prepare recipient C57BL/6 mice by administering a sub-lethal dose of total body irradiation (e.g., 900 cGy) to ablate their native hematopoietic system, creating a niche for the transplanted cells.
- Inject the transduced bone marrow cells into the recipient mice via tail vein injection.
- Monitor mice for 4-6 weeks to allow for successful engraftment and development of the myelofibrosis phenotype, confirmed by peripheral blood counts.
2. Drug Formulation and Administration:
- Causality: Oral gavage is the standard route for preclinical testing of orally bioavailable drugs like Ruxolitinib and Fedratinib, reflecting their clinical administration.[6][12] Dosing is based on prior pharmacokinetic and dose-finding studies to achieve clinically relevant exposures.
- Protocol:
- Prepare Ruxolitinib and Fedratinib in a suitable vehicle (e.g., 0.5% methylcellulose).
- Randomize mice with established disease into three groups: Vehicle control, Ruxolitinib (e.g., 60-90 mg/kg, twice daily), and Fedratinib (e.g., 60-100 mg/kg, once daily).
- Administer the assigned treatment via oral gavage for a predetermined period, typically 21 to 28 days.
3. Endpoint Analysis and Data Collection:
- Causality: A multi-parametric approach is crucial for a comprehensive assessment of efficacy. Spleen weight is a primary surrogate for disease burden. Histology provides direct evidence of fibrosis. Blood counts and cytokine levels quantify systemic effects.
- Protocol:
- Spleen and Liver Weight: At the end of the study, euthanize mice, carefully dissect the spleen and liver, and record their wet weights.
- Histopathology: Fix femur bones and spleen sections in 10% neutral buffered formalin. Decalcify femurs before embedding in paraffin. Section tissues and perform Hematoxylin and Eosin (H&E) staining for general morphology and Gomori's reticulin staining to visualize and grade bone marrow fibrosis.
- Complete Blood Count (CBC): Collect peripheral blood weekly via saphenous vein puncture into EDTA-coated tubes. Analyze using an automated hematology analyzer.
- Cytokine Analysis: Collect blood via cardiac puncture at termination into heparinized tubes. Separate plasma by centrifugation and store at -80°C. Measure cytokine levels (e.g., IL-6, G-CSF, TNF-α) using a multiplex immunoassay (e.g., Luminex) or specific ELISAs.
Conclusion and Future Directions
Both Ruxolitinib, a derivative of the this compound scaffold, and Fedratinib are highly effective JAK inhibitors in preclinical models of myelofibrosis.[6][13] They demonstrate comparable efficacy in reducing splenomegaly and ameliorating disease pathology.[26] The choice between a JAK1/2 inhibitor and a selective JAK2 inhibitor in a clinical setting may depend on individual patient characteristics, including their inflammatory symptom burden and tolerance to hematological side effects.[15]
Future in vivo studies should focus on:
-
Combination Therapies: Evaluating JAK inhibitors in combination with novel agents that target different pathways (e.g., Bcl-xL inhibitors, telomerase inhibitors) to potentially achieve deeper, more durable responses and target the malignant stem cell population.[27][28]
-
Head-to-Head Trials: More direct comparative in vivo studies in standardized, well-characterized models are needed to subtly differentiate the efficacy and long-term effects of different JAK inhibitors.
-
Resistance Mechanisms: Using these models to understand and overcome mechanisms of acquired resistance to JAK inhibition.
This guide provides a framework for understanding and evaluating the in vivo performance of this critical class of therapeutics. The robust and validated experimental systems described herein are essential for the continued development of more effective treatments for myelofibrosis.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the entire chemical lifecycle, from synthesis to disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a member of the biologically active pyrrolo[2,3-d]pyrimidine class.
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a cornerstone in the development of targeted therapies, including kinase inhibitors for oncology.[1][2] These compounds are designed to be biologically active, and therefore, their disposal requires a comprehensive understanding of their potential hazards and the regulatory landscape governing chemical waste. This guide is structured to provide not just a protocol, but the reasoning behind each step, ensuring a self-validating system of safety and compliance in your laboratory.
Part 1: Hazard Assessment and Chemical Profile
Known Hazards of the Parent Scaffold:
| Hazard Classification | Category | Precautionary Statement |
| Skin Sensitization | Category 1 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Eye Irritation | Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[3] |
The addition of a phenyl group may alter the compound's toxicological profile. Therefore, it is prudent to treat this compound with, at minimum, the same level of caution as its parent compound. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.[3]
Part 2: The Regulatory Framework: EPA and OSHA
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5] Academic and research laboratories have specific regulations that offer more flexibility than industrial settings, but they demand a robust and documented waste management plan.[6][7]
Key principles include:
-
Hazardous Waste Determination: A trained professional must determine if a waste is hazardous.[8] Given the biological activity and hazard classification of the parent compound, it is best practice to manage all this compound waste as hazardous.
-
Generator Status: Your institution is categorized as a Very Small (VSQG), Small (SQG), or Large (LQG) Quantity Generator based on the volume of hazardous waste produced monthly.[9] This status dictates accumulation time limits and storage requirements.
-
Accumulation Areas: Waste is first collected in a Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[4] From there, it is moved to a Central Accumulation Area (CAA) for pickup by a licensed disposal vendor.[7]
Part 3: Step-by-Step Disposal Procedures
The following protocols are designed to ensure the safe and compliant disposal of various waste streams containing this compound.
Protocol 1: Disposal of Solid Waste
This category includes unused or expired pure compounds, reaction byproducts, and contaminated consumables like weigh boats or filter paper.
-
Segregation: Do not mix this waste with non-hazardous trash. Place all solid waste containing this compound into a dedicated, durable, and sealable container.
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[7] The label must also include the full chemical name: "this compound" and an indication of the hazard (e.g., "Skin Sensitizer," "Eye Irritant").
-
Accumulation: Store the sealed container in a designated Satellite Accumulation Area within the laboratory.
-
Transfer: Once the container is full, or before the designated time limits expire, arrange for its transfer to your institution's Central Accumulation Area for final disposal by a certified vendor. The general disposal instruction is to send the material to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[3]
Protocol 2: Disposal of Liquid Waste
This includes solutions from experiments, mother liquors from crystallization, and solvent rinses of contaminated glassware.
-
Solvent Compatibility: Collect all liquid waste in a dedicated, chemically-resistant (e.g., borosilicate glass or HDPE) container with a secure screw cap. Crucially, do not mix incompatible waste streams. For example, halogenated solvents should be collected separately from non-halogenated solvents.
-
Container Labeling: As with solid waste, the container must be labeled "Hazardous Waste" . The label should list all chemical constituents by percentage, including solvents. For example: "Methanol (95%), this compound (5%)".
-
Accumulation: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area, preferably within secondary containment to mitigate spills.
-
Final Disposal: Transfer the full and sealed container to the Central Accumulation Area for professional disposal, which will likely involve incineration or fuel blending.[7]
Protocol 3: Disposal of Contaminated PPE
Gloves, bench paper, and other disposable PPE that are grossly contaminated should be managed as hazardous waste.
-
Gross Contamination: If PPE is heavily soiled with the compound, place it directly into the designated solid hazardous waste container.
-
Incidental Contamination: For PPE with only incidental contact, consult your institution's specific guidelines. Many institutions allow for the disposal of lightly contaminated items in the regular trash after they have been decontaminated (e.g., air-dried in a fume hood to evaporate solvent), but this policy varies. The most conservative approach is to treat all contaminated PPE as hazardous waste.
Part 4: Visualizing the Disposal Workflow
To ensure clarity, the logical flow of waste from the laboratory bench to final disposal is outlined below.
Caption: Workflow for the safe disposal of chemical waste from the lab bench.
Conclusion
The proper disposal of this compound is not an afterthought but an integral part of the research process. By understanding the compound's potential hazards, adhering to the regulatory framework established by the EPA and OSHA, and implementing rigorous, step-by-step disposal protocols, we can ensure the safety of our personnel and the protection of our environment. This commitment to responsible chemical management builds a foundation of trust and scientific integrity that extends far beyond the product itself.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Link
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Link
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Link
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Link
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Link
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Link
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EPA tweaks hazardous waste rules for academic labs. Chemistry World. Link
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Pyrrolo[2,3-d]pyrimidin-4-ol - Safety Data Sheet. ChemicalBook. Link
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Hazardous Waste - Overview. Occupational Safety and Health Administration. Link
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. Link
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Mastering Safety: A Researcher's Guide to Handling 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome, fellow researchers. In the pursuit of novel therapeutics, our most critical instrument is a safe laboratory environment. The compound 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a member of the pyrrolopyrimidine class, is a valuable scaffold in drug discovery. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist; it provides a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that your focus remains on your research, secure in the knowledge that you are protected.
Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must understand the nature of the potential exposures. This compound is a solid, typically a light-colored powder.[1] The primary risks associated with this and structurally similar compounds are:
-
Eye Irritation: Direct contact with the powder can cause serious eye irritation.[2]
-
Skin Irritation: The compound is classified as a skin sensitizer and can cause irritation upon contact.[2]
-
Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory tract irritation.[3]
-
Ingestion: While a less common route of exposure in a lab setting, it is considered harmful if swallowed.[3]
Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure.
The Core Ensemble: Selecting Your Personal Protective Equipment
Effective protection is not about using the most restrictive equipment, but the correct equipment. The following table outlines the recommended PPE for handling this compound, grounded in standards set by the Occupational Safety and Health Administration (OSHA).[4]
| PPE Component | Specification | Justification (The "Why") |
| Hand Protection | Double Gloving: Nitrile base glove with a second nitrile or butyl rubber outer glove. | Inner Glove (Nitrile): Provides excellent general chemical resistance and dexterity. Nitrile is preferable to latex to avoid potential allergies and visibly tears when punctured, providing a clear indicator of a breach.[5] Outer Glove (Nitrile/Butyl): For incidental contact, a second nitrile glove provides robust protection. For extended handling or submersion, butyl rubber gloves offer superior resistance to a wide range of chemicals, including ketones and esters, which may be used as solvents.[6][7] Double gloving simplifies the doffing process and contains contamination. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield worn over goggles is required when handling larger quantities (>1 liter of solution) or when a significant splash hazard exists.[8] | Safety glasses alone are insufficient as they do not protect from dust entering from the sides or top. Chemical splash goggles form a seal around the eyes, providing comprehensive protection from airborne particulates and splashes.[8] A face shield adds a critical layer of protection for the entire face.[4] |
| Respiratory Protection | NIOSH-approved N95 filtering facepiece respirator (or higher). | As a solid powder, the primary inhalation hazard is airborne particulate matter. An N95 respirator is designed to filter at least 95% of airborne particles and is appropriate for this application in the absence of oil-based aerosols.[2][9] Engineering controls, such as a chemical fume hood, should always be the primary method of exposure reduction.[10] |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs. | A lab coat protects street clothes and skin from contamination.[11] The tight cuffs prevent dust from entering the sleeves. While this compound is not highly flammable, the use of an FR lab coat is a best practice in laboratories where flammable solvents are present. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and dropped objects. Porous or open-toed shoes offer no protection and are not permissible in a laboratory setting.[8] |
This selection process can be visualized as a decision-making workflow.
Caption: PPE selection workflow based on hazard identification.
Operational Plan: Donning and Doffing Procedures
The integrity of your protection depends entirely on the correct procedure for putting on (donning) and taking off (doffing) your PPE. Contamination often occurs during the doffing process.[12] Follow these steps meticulously.
Step-by-Step Donning Protocol
The principle is to move from the least "critical" to the most, ending with the gloves which will handle the chemical.
-
Perform Hand Hygiene: Wash hands thoroughly with soap and water.
-
Put on Lab Coat: Ensure it is fully buttoned.
-
Put on Respirator: Place the N95 respirator over your nose and mouth. The metal nose clip should be molded to your nose bridge, and the straps should be secure. Perform a user seal check as per the manufacturer's instructions.
-
Put on Goggles/Face Shield: Adjust for a snug fit. Goggles must be worn under a face shield if one is used.[8]
-
Put on Inner Gloves: Pull the cuffs over the cuffs of your lab coat.
-
Put on Outer Gloves: Pull the second pair of gloves over the first.
Step-by-Step Doffing Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Inspect Outer Gloves: Check for visible contamination. If contaminated, wipe down with a damp cloth before proceeding.
-
Remove Outer Gloves: Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Outer Gloves: Place in the designated chemical waste container.
-
Remove Face Shield/Goggles: Handle by the headband or side arms, avoiding contact with the front surface. Place in a designated area for decontamination or disposal.
-
Remove Lab Coat: Unbutton the coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle. Place it in the designated laundry or disposal bin.
-
Remove Respirator: Handle only by the straps. Do not touch the front of the respirator. Dispose of it in the appropriate waste container.
-
Remove Inner Gloves: Follow the same procedure as for the outer gloves (Step 2).
-
Perform Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
This sequence is critical for preventing self-contamination.
Caption: Standardized sequence for donning and doffing PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a legal and ethical responsibility to protect yourself, your colleagues, and the environment. All waste must be handled as hazardous chemical waste.[13]
Waste Segregation and Storage
-
Solid Waste: All contaminated solid materials (e.g., used gloves, disposable respirators, weigh paper, bench covers, contaminated vials) must be placed in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a sturdy, sealable plastic bag or a lined drum).[13]
-
It must be kept closed at all times except when adding waste.
-
-
Liquid Waste: Unused solutions or rinsates should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Never mix incompatible waste streams. For instance, acidic waste should not be mixed with basic waste or solvent waste.[13]
-
Store waste containers in a designated Satellite Accumulation Area away from general lab traffic.
-
-
Sharps: Any contaminated needles, blades, or broken glassware must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.[14]
Disposal Procedure
-
Decontamination of Gross Contamination: Before disposal, grossly contaminated items (like a beaker with residual powder) should be carefully decontaminated. This can be done by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as liquid chemical waste.
-
Container Management: Ensure all waste containers are securely sealed and properly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department. Do not dispose of this chemical waste down the drain or in the regular trash.[14]
By adhering to this comprehensive safety framework, you build a culture of trust and scientific integrity within your laboratory. Your work is valuable, and so is your well-being. Handle every chemical, especially novel compounds, with the respect and caution it deserves.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. [Link]
-
American Animal Hospital Association (AAHA). (2019). Sequence for donning and doffing personal protective equipment (PPE). [Link]
-
Angene Chemical. (2023). Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Safety Data Sheet. [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. Glove Selection Guide. [Link]
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]
-
University of Nevada, Reno, Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Angene Chemical. Safety Data Sheet for a related pyrrolopyrimidine compound. [Link]
-
Healthcare Compliance Pros. (2025). Donning and Doffing PPE Explanation. [Link]
-
Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks?. [Link]
-
Home Sunshine Pharma. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
